molecular formula C27H24O8 B1375646 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose CAS No. 68045-07-8

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Cat. No.: B1375646
CAS No.: 68045-07-8
M. Wt: 476.5 g/mol
InChI Key: BTKQRBSDABCRCX-IANNTBFTSA-N
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Description

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is a useful research compound. Its molecular formula is C27H24O8 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKQRBSDABCRCX-IANNTBFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of carbohydrate derivatives is paramount in the fields of medicinal chemistry and drug development. These molecules, often serving as crucial intermediates in the synthesis of nucleoside analogues and other bioactive compounds, demand rigorous analytical characterization to ensure their identity, purity, and conformational integrity. This guide provides a comprehensive exploration of the spectroscopic analysis of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose, a key building block in modern synthetic organic chemistry. As a Senior Application Scientist, my aim is to not only present the spectral data but to also provide the underlying scientific rationale for the observed spectroscopic signatures, thereby offering a deeper understanding of the structure-spectrum relationship. This document is designed to be a self-validating resource, grounding its protocols and interpretations in established scientific principles and authoritative references.

Introduction to this compound

This compound is a protected derivative of D-ribose, a pentose sugar that forms the backbone of RNA. The strategic placement of three bulky benzoyl protecting groups at the C1, C3, and C5 positions, along with a methyl ether at the C2 position, renders this molecule a stable and versatile intermediate for various chemical transformations, most notably in the synthesis of artificial nucleosides.[1] The 2'-O-methylation is a naturally occurring modification in various types of RNA, where it plays a crucial role in stabilizing the RNA structure and protecting it from enzymatic degradation.[2][3] In synthetic chemistry, the 2'-O-methyl group can influence the conformational preferences of the ribofuranose ring, which in turn can impact the biological activity of the final nucleoside analogue.

The benzoyl groups not only protect the hydroxyl functionalities from unwanted reactions but also influence the molecule's reactivity and spectroscopic properties. Their strong ultraviolet (UV) absorbance facilitates detection during chromatography, and their impact on the electronic environment of the ribofuranose core leads to characteristic shifts in nuclear magnetic resonance (NMR) spectra.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data of this compound, providing a detailed interpretation of each spectrum and a step-by-step protocol for its synthesis.

Synthesis of this compound

The synthesis of this compound from D-ribose is a multi-step process that involves protection of the hydroxyl groups followed by methylation.[1] The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis Workflow

Synthesis_Workflow DRibose D-Ribose MethylRibofuranoside Methyl D-ribofuranoside DRibose->MethylRibofuranoside Fischer Glycosidation (MeOH, H+) Tribenzoylation Tribenzoylation MethylRibofuranoside->Tribenzoylation Benzoyl Chloride, Pyridine Methylation Selective 2-O-Methylation Tribenzoylation->Methylation Methyl Iodide, Base FinalProduct 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranose Methylation->FinalProduct H_NMR_Interpretation Structure This compound Structure H1 H-1 (Anomeric) δ 5.8-6.2 (d) Structure->H1 Deshielded by two oxygens H2_H5 Ribofuranose Protons (H-2, H-3, H-4, H-5, H-5') δ 4.0-5.2 (m) Structure->H2_H5 Influenced by adjacent benzoyl and methyl groups OMe Methyl Protons (O-CH₃) δ 3.3-3.5 (s) Structure->OMe Characteristic singlet Benzoyl_H Benzoyl Protons (Aromatic) δ 7.2-8.2 (m) Structure->Benzoyl_H Aromatic environment, ortho protons deshielded MS_Fragmentation M [M]+• m/z 476 M_BzOH [M - BzOH]+• m/z 354 M->M_BzOH Loss of benzoic acid M_BzO [M - BzO]+ m/z 355 M->M_BzO Loss of benzoyloxy radical Bz_ion [Bz]+ m/z 105 M->Bz_ion Formation of benzoyl cation (base peak) BzCO_ion [BzCO]+ m/z 122 M->BzCO_ion Formation of benzoylcarbonyl cation

Sources

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose: Synthesis, Characterization, and Application in Nucleoside Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, synthetic pathways, characterization, and strategic importance as a precursor for therapeutic nucleoside analogs.

Foundational Concepts: Structure and Nomenclature

This compound is a heavily modified derivative of D-ribose, a sugar that forms the backbone of RNA. Its unique chemical architecture, featuring bulky benzoyl protecting groups and a key methyl ether linkage, makes it a stable and versatile building block in complex organic synthesis.

IUPAC Nomenclature and Core Structure

The formal IUPAC name for this compound is benzoyl 3,5-di-O-benzoyl-2-O-methyl-D-ribo-pentofuranoside [1]. An alternative, computationally generated IUPAC name is [(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate [2].

The structure is defined by a central D-ribofuranose ring. The key modifications from native ribose are:

  • Benzoyl Groups (Bz): Three benzoyl groups are attached via ester linkages at the C1, C3, and C5 positions. These groups serve two primary functions: they protect the reactive hydroxyl groups from unwanted side reactions and they increase the compound's lipophilicity, which aids in purification via silica gel chromatography.

  • 2'-O-Methyl Group: A methyl group is attached via an ether linkage at the C2 position. This modification is of high interest in drug development as 2'-O-methylated nucleosides often exhibit enhanced metabolic stability and can modulate binding affinity to target enzymes or RNA structures.

The absolute stereochemistry of the chiral centers on the ribofuranose ring is defined as (2R,3R,4R)[1].

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 68045-07-8[1]
Molecular Formula C₂₇H₂₄O₈[1][2]
Molecular Weight 476.5 g/mol [1][2]
InChI Key BTKQRBSDABCRCX-IANNTBFTSA-N
Structural Representation

The connectivity of the atoms in this compound is illustrated in the diagram below.

Caption: Connectivity diagram of the title compound.

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process starting from D-ribose. The strategic protection of hydroxyl groups followed by selective methylation is paramount.

Synthetic Workflow Overview

A typical laboratory-scale synthesis involves two key transformations: benzoylation and methylation[1]. The choice of reagents and the sequence of steps are critical to achieving high yield and purity, preventing the formation of undesired pyranose (six-membered ring) structures.

Caption: High-level synthetic workflow from D-ribose.

Detailed Experimental Protocol
  • Step 1: Benzoylation of D-Ribose

    • Suspend D-ribose in a suitable solvent such as pyridine, which also acts as a base to neutralize the HCl byproduct.

    • Cool the mixture in an ice bath (0-5 °C) to control the exothermic reaction.

    • Add benzoyl chloride dropwise with vigorous stirring. The use of benzoyl chloride is a standard and efficient method for introducing the benzoyl protecting group[1].

    • Allow the reaction to proceed for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.

    • Purify the crude product via column chromatography to isolate the tri-benzoylated ribose intermediate.

  • Step 2: Selective 2-O-Methylation

    • Dissolve the purified 1,3,5-Tri-O-benzoyl-D-ribofuranose in an anhydrous aprotic solvent (e.g., DMF or THF).

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the remaining free hydroxyl group at the C2 position, forming an alkoxide.

    • Introduce a methylating agent, typically methyl iodide (MeI)[1]. The highly nucleophilic alkoxide will attack the methyl iodide in an SN2 reaction.

    • Stir the reaction at controlled temperature (e.g., 0-5 °C) to ensure selectivity for the 2-position and prevent side reactions[1].

    • Monitor the reaction by TLC. Upon completion, quench carefully with a proton source (e.g., methanol or saturated ammonium chloride solution).

    • Extract the final product and purify by column chromatography to yield this compound.

Spectroscopic Profile and Characterization

Self-validating protocols require rigorous analytical confirmation of the product's identity and purity. Spectroscopic methods provide the necessary evidence.

TechniqueKey Observances and Interpretation
¹H NMR Aromatic Protons: Multiple signals in the δ 7.2-8.2 ppm range corresponding to the three benzoyl groups. Ribose Protons: Characteristic signals for the furanose ring protons (H1' to H5'). Methyl Group: A sharp singlet observed around δ 3.38 ppm, confirming the presence of the -OCH₃ group[1].
¹³C NMR Carbonyl Carbons: Signals around δ 165-170 ppm from the ester groups of the benzoyl protectors. Aromatic Carbons: Resonances in the δ 128-135 ppm region. Ribose Carbons: Signals corresponding to the five carbons of the furanose ring. Methyl Carbon: A signal around δ 58-60 ppm for the 2-O-methyl carbon.
IR Spectroscopy C=O Stretch: Strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl groups. C-O Stretch: Bands in the 1200-1300 cm⁻¹ region for the ester and ether linkages. Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated molecular weight of 476.5 g/mol , confirming the overall composition.

Applications in Antiviral and Anticancer Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate for the synthesis of therapeutic nucleoside analogs. Its structural features are strategically designed to facilitate the creation of potent drugs.

Role as a Nucleoside Precursor

The primary application of this compound is in the synthesis of modified ribonucleosides. The benzoyl group at the C1 position can be replaced by a nucleobase (e.g., adenine, guanine, cytosine, uracil, or their analogs) in a glycosylation reaction. The remaining benzoyl groups at C3 and C5 are subsequently removed in a deprotection step to yield the final 2'-O-methylated nucleoside.

Caption: Pathway from intermediate to active drug substance.

Mechanism of Action of Resulting Analogs

The nucleoside analogs synthesized from this intermediate are designed to interfere with fundamental cellular processes.

  • Antiviral Activity: Many viral polymerases (enzymes that replicate viral RNA or DNA) are less discriminating than their human counterparts. 2'-O-methylated nucleoside analogs can be incorporated into the growing viral genetic material, acting as chain terminators and halting replication.

  • Anticancer Activity: In cancer research, these analogs can disrupt nucleic acid metabolism. Once converted inside a cell to their active triphosphate form, they can inhibit DNA polymerases or be incorporated into DNA, triggering apoptosis (programmed cell death) in rapidly dividing cancer cells[1]. The mechanism often relies on the inhibition of DNA synthesis and the induction of apoptosis[1].

The 2'-O-methyl group is crucial as it can increase the nucleoside's resistance to degradation by cellular enzymes and improve its binding characteristics within the target enzyme's active site.

Conclusion

This compound is a cornerstone intermediate for the development of advanced therapeutics. Its synthesis, while requiring careful control of protecting group chemistry, provides access to a class of modified nucleosides with significant potential in antiviral and anticancer applications. A thorough understanding of its properties, synthesis, and strategic use is essential for scientists and researchers dedicated to discovering next-generation medicines.

References

  • This compound - PubChem. National Center for Biotechnology Information, [Link].

Sources

The Cornerstone Intermediate: A Technical Guide to 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose, a pivotal intermediate in the synthesis of modified nucleosides for antiviral and anticancer drug development. The document delves into its core physicochemical properties, offers detailed, field-proven protocols for its synthesis and characterization, and elucidates its application in stereoselective glycosylation reactions. By grounding technical data with mechanistic insights, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists aiming to leverage this versatile building block in their therapeutic discovery programs.

Introduction

In the landscape of modern drug discovery, particularly in the development of antiviral and antineoplastic agents, nucleoside analogs remain a cornerstone of therapeutic intervention. The efficacy of these molecules is often dictated by precise modifications to the ribose sugar moiety, which can enhance metabolic stability, improve pharmacokinetic profiles, or alter target binding. This compound has emerged as a critical precursor for accessing a specific class of these analogs. The methylation at the 2'-hydroxyl position is a common modification found in natural RNA, where it plays a role in stabilizing RNA structures and protecting against hydrolysis.[1] In synthetic nucleosides, this modification can impart crucial properties, including resistance to enzymatic degradation.

The strategic placement of benzoyl groups at the 1, 3, and 5 positions serves a dual purpose: they act as robust protecting groups that enhance the compound's stability and solubility in organic solvents, and the 1-O-benzoyl group functions as an effective leaving group in nucleophilic substitution reactions, such as the Vorbrüggen glycosylation, to form the critical C-N glycosidic bond.[2] This guide offers an in-depth exploration of this high-value intermediate, from its fundamental properties to its practical application in complex synthetic workflows.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis and for quality control.

Nomenclature and Structural Properties
  • IUPAC Name: [(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate.[3][4]

  • Alternative Name: Benzoyl 3,5-di-O-benzoyl-2-O-methyl-D-ribo-pentofuranoside.[5]

  • CAS Number: 68045-07-8.[4][5]

  • Stereochemical Configuration: The absolute configuration is defined as (2R,3R,4R), derived from its D-ribose origin.[5]

The ribofuranose ring typically adopts a C3'-endo (N-type) conformation, a common feature for ribonucleosides that influences the overall geometry of the resulting nucleoside analog.[5]

Physical Properties Summary

The bulk properties of the compound are summarized in the table below. These values are critical for handling, storage, and reaction setup.

PropertyValueSource(s)
Molecular Formula C₂₇H₂₄O₈[4][5]
Molecular Weight 476.47 g/mol [2]
Appearance White to off-white crystalline solid[3][6] (by analogy)
Melting Point 128-130 °C (for pure β-anomer)[5]
Solubility (Qualitative) Soluble in DMF, Methanol; Sparingly soluble in Acetic Acid; Very slightly soluble in Chloroform; Insoluble in Water[7] (by analogy)
Storage Conditions Store at < -15°C under anhydrous conditions[5]
Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the synthesized intermediate.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides a definitive fingerprint. Key expected signals in CDCl₃ include:

    • Aromatic Protons: A complex multiplet between δ 7.2-8.2 ppm arising from the three benzoyl groups.

    • Anomeric Proton (H-1): A characteristic doublet between δ 5.8-6.2 ppm. The coupling constant of this signal can help infer the anomeric configuration.[5]

    • Ribose Protons (H-2, H-3, H-4, H-5): A series of multiplets typically found between δ 4.0-5.5 ppm.

    • Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.3-3.5 ppm, a key indicator of successful methylation.[5]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum complements the proton data for unambiguous structural confirmation.

    • Benzoyl Carbonyl Carbons (C=O): Signals are expected in the downfield region of δ 165–170 ppm.[5]

    • Aromatic Carbons: Multiple signals between δ 128-135 ppm.

    • Ribose Carbons: Signals for C1-C5 are typically observed between δ 60-110 ppm.

    • Methyl Carbon (-OCH₃): A distinct signal at δ 55–57 ppm.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the expected molecular ion peak would be:

    • [M+Na]⁺: m/z ~499.14

    • [M+NH₄]⁺: m/z ~494.17 The analysis of perbenzoylated sugars by MALDI-MS is also highly effective for achieving intense signals.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the presence of key functional groups.

    • C=O Stretch (Ester): Strong absorbance around 1720-1740 cm⁻¹.

    • C-O Stretch (Ester/Ether): Strong absorbance in the 1100-1300 cm⁻¹ region.

    • C-H Stretch (Aromatic/Aliphatic): Absorbances around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure high yield and selectivity. The general strategy involves the selective methylation of the 2'-hydroxyl group of a ribose derivative, followed by the protection of the remaining hydroxyls.

Synthetic Workflow Diagram

SynthesisWorkflow D_Ribose D-Ribose Methyl_Riboside Methyl-D-ribofuranoside D_Ribose->Methyl_Riboside Step 1: Fischer Glycosylation Reagents: MeOH, H⁺ cat. Rationale: Protects anomeric position, favors furanose form. Benzoylated_Intermediate Methyl 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranoside Methyl_Riboside->Benzoylated_Intermediate Step 2: Benzoylation Reagents: Benzoyl Chloride, Pyridine Rationale: Protects 3,5-OH groups. Methylated_Intermediate Methyl 2-O-methyl-D-ribofuranoside Final_Product 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranose Benzoylated_Intermediate->Final_Product Step 3: Anomeric Benzoylation Reagents: Acetic Acid, Acetic Anhydride, H₂SO₄ then Benzoyl Chloride Rationale: Replaces 1-O-methyl with 1-O-benzoyl. GlycosylationWorkflow Base_Prep Step 1: Silylation of Nucleobase (e.g., Uracil, Adenine) Reagents: HMDS, (NH₄)₂SO₄ or TMSCl Glycosylation Step 2: Glycosylation Reaction Lewis Acid Catalyst (e.g., TMSOTf) Base_Prep->Glycosylation Silylated Base Protected_Nuc Protected 2'-O-Methyl Nucleoside Glycosylation->Protected_Nuc Forms C-N Bond Deprotection Step 3: Deprotection Base (e.g., NaOMe in MeOH) Ribose_Donor 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranose Ribose_Donor->Glycosylation Glycosyl Donor Final_Nuc Final 2'-O-Methyl Nucleoside Protected_Nuc->Final_Nuc Removes Benzoyl Groups QC_Workflow Sample Synthesized Product Batch TLC 1. TLC Screening (Quick Purity Check) Sample->TLC HPLC 2. HPLC Analysis (Quantitative Purity) TLC->HPLC If promising NMR 3. NMR Spectroscopy (Structural Identity) HPLC->NMR Purity >98% MS 4. Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Structure Confirmed Release Batch Release for Next Step MS->Release MW Confirmed

Sources

biological evaluation of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Evaluation of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Imperative for Novel Nucleoside Scaffolds

In the landscape of modern therapeutics, nucleoside analogs remain a cornerstone of antiviral and anticancer chemotherapy.[1] Their success lies in a simple yet elegant mechanism: mimicking natural building blocks of DNA and RNA to deceptively enter and disrupt cellular or viral replication machinery.[2] However, the challenges of drug resistance and off-target toxicity necessitate a continuous search for novel scaffolds with improved efficacy, selectivity, and pharmacological profiles.

This guide focuses on This compound , a modified ribonucleoside that, while primarily known as a synthetic intermediate, represents a compelling starting point for drug discovery.[3][4] The strategic placement of a 2'-O-methyl group on the ribofuranose ring is a well-established tactic in medicinal chemistry to confer enzymatic stability and modulate sugar conformation, potentially leading to enhanced biological activity.[2]

This document is structured not as a rigid protocol, but as a logical workflow from the perspective of a drug development scientist. We will dissect the causality behind each experimental choice, outlining a comprehensive strategy to evaluate the therapeutic potential of this scaffold, from initial toxicity screening to specific anticancer and antiviral assays.

Part 1: The Foundational Rationale - Mechanism of Action Hypothesis

Before embarking on any experimental work, we must establish a clear hypothesis. This compound is a protected nucleoside precursor. The benzoyl groups serve as protecting agents that enhance stability and lipophilicity, but they must be cleaved intracellularly to unmask the active nucleoside.[3][4] Following deprotection and coupling with a nucleobase, the resulting nucleoside analog is expected to undergo intracellular phosphorylation by host or viral kinases to yield the active 5'-triphosphate metabolite.

This active triphosphate can then exert its therapeutic effect by:

  • Competitive Inhibition: Competing with natural deoxynucleoside or nucleoside triphosphates (dNTPs or NTPs) for the active site of viral or cellular DNA/RNA polymerases.[5]

  • Chain Termination: Once incorporated into a growing nucleic acid strand, the modification on the sugar ring (the 2'-O-methyl group) can prevent the formation of the next phosphodiester bond, thus terminating replication.[5]

  • Induction of Apoptosis: The disruption of DNA synthesis and cellular metabolism can trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]

This hypothesized pathway provides the logical framework for the subsequent experimental design.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Compound 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranose (Prodrug) Deprotection Intracellular Esterases (Deprotection) Compound->Deprotection Cellular Uptake ActiveNucleoside Active Nucleoside Analog Deprotection->ActiveNucleoside Phosphorylation Cellular/Viral Kinases ActiveNucleoside->Phosphorylation Phosphorylation Cascade (mono- -> di- -> tri-) Triphosphate Active 5'-Triphosphate Metabolite Phosphorylation->Triphosphate Polymerase DNA/RNA Polymerase Triphosphate->Polymerase Inhibition Competitive Inhibition Polymerase->Inhibition Termination Chain Termination Polymerase->Termination

Caption: Hypothesized mechanism of action for a nucleoside analog derived from the title compound.

Part 2: A Phased Approach to Biological Evaluation

A robust evaluation pipeline is essential to systematically assess the compound's potential while managing resources effectively. We will proceed through a three-stage workflow: foundational cytotoxicity, anticancer evaluation, and antiviral screening.

Foundational Workflow: In Vitro Cytotoxicity Assessment

Expertise & Experience: The first step for any potential therapeutic is to determine its inherent toxicity. This is non-negotiable. A compound that kills healthy cells as effectively as target cells has no therapeutic window. We use a panel of cell lines, including both cancerous and non-cancerous primary cells, to establish a baseline toxicity profile and calculate the 50% cytotoxic concentration (CC50).

Trustworthiness: The protocol's validity hinges on meticulous controls. A vehicle control (e.g., DMSO) ensures the solvent has no effect, while a positive control (e.g., Doxorubicin) confirms the assay is performing as expected. All experiments must be performed in at least triplicate to ensure reproducibility.

Experimental Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, breast) and normal human fibroblasts (e.g., WI-38) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium, ranging from 200 µM to 0.1 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.

Data Presentation: Summary of Cytotoxicity

Cell LineCell TypeCC50 (µM) [Mean ± SD]
MCF-7Human Breast CancerHypothetical Value
HT-29Human Colorectal CancerHypothetical Value
BxPC-3Human Pancreatic CancerHypothetical Value
WI-38Normal Human Lung FibroblastHypothetical Value
DoxorubicinPositive Control (MCF-7)Expected ~0.1-1 µM
Stage Two Workflow: Anticancer Activity Evaluation

Expertise & Experience: If the compound shows preferential cytotoxicity towards cancer cells over normal cells (a favorable therapeutic window), we proceed to investigate its specific anticancer mechanisms. A key hallmark of many nucleoside drugs is the induction of apoptosis. We use Annexin V/Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.

G Start Compound with Favorable Therapeutic Window ApoptosisAssay Annexin V / PI Staining Flow Cytometry Start->ApoptosisAssay Confirm Apoptotic Induction Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Caspase Activation) ApoptosisAssay->Mechanism Elucidate Pathway End Candidate for Further Preclinical Study Mechanism->End

Caption: Workflow for in-depth anticancer evaluation.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the test compound at its CC50 and 2x CC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Gate the cell populations to quantify:

    • Live cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Stage Three Workflow: Antiviral Activity Evaluation

Expertise & Experience: Given that the parent structure is a ribonucleoside, evaluating activity against RNA viruses is a logical step. The key to a successful antiviral is high selectivity: it must inhibit the virus at concentrations far below those that are toxic to the host cell. The Selectivity Index (SI), calculated as CC50 / EC50, is the critical metric here. An SI > 10 is generally considered promising for further development.[7]

Experimental Protocol: Plaque Reduction Assay

  • Cell Monolayer: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for Influenza A virus) in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units) for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days until visible plaques (zones of cell death) form in the control wells.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Data Presentation: Summary of Antiviral Activity & Selectivity

VirusHost CellEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A (H1N1)MDCKHypothetical ValueValue from 2.1Calculated Value
Hepatitis C Virus (HCV)Huh-7Hypothetical ValueValue from 2.1Calculated Value
Remdesivir (Control)Relevant CellExpected Sub-µMKnown ValueKnown High SI

References

  • Benchchem. (n.d.). This compound.
  • Wang, G., & De Clercq, E. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Chinese Journal of Chemistry.
  • Otsuki, T., et al. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters.
  • Otsuki, T., et al. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters.
  • Wen, Z. H. (2023). Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues. Globe Thesis.
  • Baryshnikova, M. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health.
  • PubChem. (n.d.). This compound.
  • Chem-Impex. (n.d.). 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.
  • Kadiravan, M., & Kanagarajan, H. (2025). Synthesis, Characterization, Docking Studies, and In-vitro Cytotoxic Activity of Some Novel N-(Acridin-9-yl)-N-(2- Substituted Benzoyl) Derivatives. Current Bioactive Compounds, 21(3).
  • Adamiak, M., et al. (2022). Nanofibrous materials affect the reaction of cytotoxicity assays. Scientific Reports.
  • Zielińska, M. M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.

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A Technical Guide to 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose: Synthesis, Application, and the Cellular Mechanisms of its Nucleoside Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose, a critical, protected ribofuranose derivative. While not possessing a direct biological action itself, its significance lies in its role as a pivotal intermediate for the synthesis of a wide array of modified nucleoside analogs. These analogs are at the forefront of therapeutic research, particularly in the development of antiviral and anticancer agents. This document elucidates the synthesis of the title compound, details its application in the construction of bioactive nucleosides, and provides an in-depth analysis of the cellular and molecular mechanisms of action of the resulting therapeutic compounds. Furthermore, we present validated experimental protocols for assessing the biological activity of these synthesized analogs, offering a practical resource for researchers in medicinal chemistry and drug discovery.

Part 1: Introduction to a Key Synthetic Building Block

In the landscape of drug development, particularly for antiviral and antineoplastic therapies, nucleoside analogs represent a cornerstone of modern medicine.[1] These molecules function as antimetabolites, mimicking natural nucleosides to interfere with nucleic acid synthesis and other vital cellular processes.[2] The efficacy and specificity of these drugs are highly dependent on the precise chemical structure of both the nucleobase and the sugar moiety.

This compound is a key precursor in this field. It is a derivative of D-ribose where the hydroxyl groups at the 1, 3, and 5 positions are protected by benzoyl groups, and the 2-position is methylated. This specific arrangement of protecting groups serves two primary purposes in organic synthesis:

  • Enhanced Stability: The bulky benzoyl groups increase the compound's stability, allowing for more controlled and specific reactions.[3]

  • Stereochemical Control: The protecting groups guide the stereochemistry of subsequent glycosylation reactions, ensuring the desired anomeric configuration in the final nucleoside product.

This guide will therefore treat this compound not as a bioactive agent, but as an indispensable tool. We will explore its synthesis and its crucial role in building the actual therapeutic molecules, before delving into the mechanisms by which those derivatives exert their powerful effects within the cell.

Part 2: Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

Compound Profile
PropertyValueReference
IUPAC Name Benzoyl 3,5-di-O-benzoyl-2-O-methyl-D-ribo-pentofuranoside[4]
CAS Number 68045-07-8[4]
Molecular Formula C₂₇H₂₄O₈[5]
Molecular Weight 476.5 g/mol [4]
Stereochemistry (2R,3R,4R)[4]
Synthetic Pathway

The synthesis of this compound from D-ribose is a multi-step process designed to achieve selective protection and modification of the ribose ring. While various specific reagents can be employed, the core logic involves methylation followed by benzoylation. The selective methylation at the 2-position is a critical step that distinguishes it from more common intermediates like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and requires stringent temperature control (0–5°C) to prevent the formation of the undesired pyranose isomer.[4]

G cluster_0 Synthesis of this compound D_Ribose D-Ribose Methyl_Ribofuranoside Methyl D-Ribofuranoside D_Ribose->Methyl_Ribofuranoside Glycosylation (e.g., MeOH, H+) Methyl_2_O_Methyl Methyl 2-O-methyl-D-ribofuranoside Methyl_Ribofuranoside->Methyl_2_O_Methyl Selective 2-O-Methylation (Strict Temp. Control) Final_Product 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranose Methyl_2_O_Methyl->Final_Product Benzoylation (Benzoyl Chloride, Base)

Caption: General synthetic workflow from D-Ribose.

Part 3: Application in Bioactive Nucleoside Analog Synthesis

The primary utility of this compound is as a glycosyl donor in the Vorbrüggen glycosylation or related reactions. In this process, the protected sugar is coupled with a silylated nucleobase (e.g., pyrimidine or purine) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6]

The reaction proceeds as follows:

  • Activation: The Lewis acid activates the anomeric carbon (C1) of the ribofuranose derivative.

  • Nucleophilic Attack: The silylated nitrogen atom of the nucleobase attacks the activated anomeric carbon.

  • Deprotection: Following the successful coupling, the benzoyl protecting groups are removed, typically via basic hydrolysis (e.g., using sodium methoxide in methanol), to yield the final, biologically active nucleoside analog.

G cluster_1 Synthesis of Nucleoside Analogs start_sugar 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranose coupling Vorbrüggen Glycosylation start_sugar->coupling nucleobase Silylated Nucleobase (e.g., Pyrimidine, Purine) nucleobase->coupling protected_nuc Protected Nucleoside Analog coupling->protected_nuc Lewis Acid Catalyst (e.g., TMSOTf) deprotection Deprotection (e.g., NaOMe/MeOH) protected_nuc->deprotection final_nuc Bioactive Nucleoside Analog deprotection->final_nuc

Caption: Core application in nucleoside analog synthesis.

Part 4: Cellular Mechanism of Action of Derived Nucleoside Analogs

Once the synthesized nucleoside analog enters a host or cancer cell, it undergoes intracellular activation to exert its therapeutic effect. The mechanism is a classic example of antimetabolite action, involving phosphorylation and subsequent interference with nucleic acid metabolism.[4]

Intracellular Activation Pathway

The nucleoside analog, being uncharged, can typically cross the cell membrane via nucleoside transporters. Inside the cell, it is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally, its active triphosphate form. This process is known as "anabolic activation."

Molecular Mechanisms of Therapeutic Action

The active triphosphate analog is the key effector molecule that disrupts cellular machinery.

  • As an Antiviral Agent: The triphosphate analog acts as a substrate for viral polymerases (e.g., RNA-dependent RNA polymerase in HCV or reverse transcriptase in HIV). Its incorporation into the nascent viral DNA or RNA chain leads to premature chain termination because it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide. This effectively halts viral replication.[1]

  • As an Anticancer Agent: In rapidly dividing cancer cells, the triphosphate analog competitively inhibits cellular DNA polymerases.[4] Its incorporation into the host DNA can trigger DNA damage response pathways, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[4] By disrupting the fundamental process of DNA replication, these analogs selectively target cells with high proliferative rates, a hallmark of cancer.

G cluster_cell Cellular Environment cluster_activation Anabolic Activation cluster_action Therapeutic Action Nuc_Analog Nucleoside Analog Nuc_MP Analog-Monophosphate Nuc_Analog->Nuc_MP Kinase Nuc_DP Analog-Diphosphate Nuc_MP->Nuc_DP Kinase Nuc_TP Analog-Triphosphate (Active) Nuc_DP->Nuc_TP Kinase Viral_Polymerase Viral Polymerase Nuc_TP->Viral_Polymerase Inhibition/ Incorporation DNA_Polymerase Cellular DNA Polymerase Nuc_TP->DNA_Polymerase Inhibition/ Incorporation Chain_Termination Viral Replication Blocked (Chain Termination) Viral_Polymerase->Chain_Termination Apoptosis DNA Damage & Apoptosis DNA_Polymerase->Apoptosis

Caption: Intracellular activation and mechanism of action.

Part 5: Key Experimental Protocols

To validate the efficacy of newly synthesized nucleoside analogs, a series of standardized in vitro assays are essential. The following protocols provide a framework for this analysis.

Protocol 1: Cell Viability Assay (MTT-based)

Objective: To determine the cytotoxic concentration (IC₅₀) of the synthesized nucleoside analog against a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. Causality: Overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring consistent metabolic activity.

  • Compound Treatment: Prepare a serial dilution of the nucleoside analog in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis.

Methodology:

  • Treatment: Seed cells in a 6-well plate and treat with the nucleoside analog at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature. Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Live cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Part 6: Conclusion and Future Directions

This compound is a specialized but highly valuable reagent in medicinal chemistry. Its true mechanism of action is enabling—facilitating the synthesis of novel nucleoside analogs that possess potent therapeutic properties. The insights provided in this guide underscore the importance of understanding the entire lifecycle of a drug candidate, from the strategic chemical synthesis of its precursors to its ultimate molecular interactions within a biological system.

Future research will undoubtedly focus on utilizing this and other cleverly protected sugar intermediates to create next-generation nucleoside analogs. The goals will be to enhance specificity for viral or cancer-specific enzymes, overcome mechanisms of drug resistance, and improve oral bioavailability, continuing the legacy of nucleoside-based therapies in combating human disease.

References

  • This compound - Benchchem.
  • This compound - PubChem.
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  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia.
  • How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?
  • Synthesis new nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)
  • Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer's disease - PMC - PubMed Central.
  • 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose synthesis - chemicalbook.
  • Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google P
  • The Synthesis of Ribose and Nucleoside Deriv

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CAS number 68045-07-8 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose (CAS: 68045-07-8)

Introduction

This compound, registered under CAS number 68045-07-8, is a highly functionalized carbohydrate derivative of significant interest in the fields of medicinal chemistry and biotechnology. As a protected form of D-ribofuranose, it serves as a critical building block in the synthesis of modified nucleosides and their analogs. The strategic placement of three benzoyl protecting groups and a methyl ether at key positions on the ribose ring imparts both stability and controlled reactivity, making it an invaluable intermediate for constructing complex bioactive molecules.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core properties of this compound, its strategic applications in chemical synthesis, its role in the development of therapeutic agents, and practical considerations for its procurement and handling. The narrative is designed to deliver not just data, but a field-proven perspective on why this specific molecule is a cornerstone of modern nucleoside chemistry.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and structural characteristics of this compound.

Core Identification

The precise identification of this chemical is crucial for sourcing, regulatory compliance, and scientific communication.

ParameterValue
IUPAC Name Benzoyl 3,5-di-O-benzoyl-2-O-methyl-D-ribo-pentofuranoside[1]
CAS Number 68045-07-8[1][2][3]
Molecular Formula C₂₇H₂₄O₈[1][3]
Molecular Weight 476.47 g/mol [1][3]
InChI Key BTKQRBSDABCRCX-IANNTBFTSA-N[1]
Chemical Structure and Stereochemistry

The compound's three-dimensional structure dictates its reactivity and how it interacts with other molecules. The benzoyl groups at positions 1, 3, and 5 protect the hydroxyls, while the methyl group at position 2 alters the ring's electronic properties and steric profile.

Caption: 2D representation of this compound.

Key stereochemical features include:

  • D-ribo Configuration : The specific arrangement of substituents defines the sugar as a derivative of D-ribose.

  • Absolute Configuration : Crystallographic analysis of related compounds specifies the absolute configuration as (2R,3R,4R).[1]

  • Conformation : The ribofuranose ring typically adopts a C3'-endo (N-type) conformation, a structural feature common in ribonucleosides.[1]

Physicochemical Data

Quantitative data provides practical benchmarks for experimental design.

PropertyValue / ObservationSource(s)
Purity Typically ≥97% for research-grade material.[2]
Appearance Varies; often described as a solid. Suppliers should be contacted for specifics.[2]
Solubility Data is not readily available in public literature. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with poor solubility in water. Experimental verification is recommended.N/A
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Section 2: The Strategic Role in Chemical Synthesis

The utility of CAS 68045-07-8 lies in its design as a synthetic intermediate. The protecting groups are not arbitrary; they are chosen to guide the molecule through multi-step synthetic pathways with high yield and stereoselectivity.

The Function of Protecting Groups
  • Benzoyl (Bz) Groups : These groups at the C1, C3, and C5 positions serve multiple purposes. They are robust enough to withstand a variety of reaction conditions, preventing unwanted side reactions at these hydroxyls.[4] Furthermore, the benzoyl group at C1 can act as a leaving group in glycosylation reactions, facilitating the formation of the critical N-glycosidic bond that links the sugar to a nucleobase.

  • 2'-O-Methyl (2'-OMe) Group : The methyl group at the C2 position is significant. It is a stable ether linkage that is often incorporated into final therapeutic oligonucleotides to increase their resistance to nuclease degradation and improve their binding affinity to target RNA. Its presence in the starting material simplifies the synthesis of 2'-OMe-modified nucleosides.

Core Application: Nucleoside Synthesis

This compound is a cornerstone for synthesizing artificial nucleosides.[1][2] The primary reaction is the coupling of this ribofuranose derivative with a heterocyclic base (e.g., a purine or pyrimidine).

Generalized Experimental Workflow for Glycosylation:

  • Activation of the Nucleobase : The chosen nucleobase (e.g., adenine, cytosine) is often silylated (e.g., with HMDS) to increase its nucleophilicity and solubility in organic solvents.

  • Coupling Reaction : The silylated base is reacted with this compound in an anhydrous aprotic solvent (e.g., acetonitrile). A Lewis acid catalyst (e.g., TMSOTf, SnCl₄) is used to promote the reaction, leading to the formation of the N-glycosidic bond.

  • Work-up and Quenching : The reaction is carefully quenched, typically with an aqueous bicarbonate solution, and the product is extracted into an organic solvent.

  • Deprotection : The benzoyl groups are removed, usually under basic conditions (e.g., with sodium methoxide in methanol), to yield the final 2'-O-methyl nucleoside.

  • Purification : The crude product is purified, most commonly by silica gel column chromatography, to isolate the desired nucleoside with high purity.

Caption: Generalized workflow for the synthesis of a 2'-O-methyl nucleoside.

Section 3: Applications in Drug Discovery and Development

The nucleoside analogs synthesized from CAS 68045-07-8 are pivotal in the development of new therapeutics, particularly in virology and oncology.[1][2]

Antiviral and Anticancer Research

Many antiviral and anticancer drugs are nucleoside analogs that function by disrupting DNA or RNA synthesis in rapidly replicating cells or viruses.

  • Mechanism of Action : By mimicking natural nucleosides, analogs can be processed by cellular or viral enzymes (kinases) and incorporated into growing DNA or RNA strands.[1] The modification on the sugar, such as the 2'-O-methyl group, can act as a chain terminator, halting further elongation of the nucleic acid chain. This effectively stops viral replication or cancer cell proliferation.[1]

  • Enzyme Inhibition : Derivatives can also be designed to act as competitive inhibitors for enzymes essential to nucleotide metabolism, such as viral polymerases or reverse transcriptases, blocking their function without being incorporated into the nucleic acid.[1]

A Nucleoside Analog (from CAS 68045-07-8 derivative) B Phosphorylation (Cellular Kinases) A->B C Active Triphosphate Form B->C D Viral or Cellular Polymerase C->D F Chain Termination D->F E Growing DNA/RNA Strand E->D

Caption: Mechanism of DNA/RNA chain termination by a nucleoside analog.

Section 4: Handling, Storage, and Safety

While this compound is a staple in many synthetic labs, proper handling is paramount for safety and experimental integrity.

  • Safety Data Sheet (SDS) : A specific, verified SDS for this compound was not found in the public domain during the literature search. Users must request an SDS from their chosen supplier and review it thoroughly before handling.

  • Usage Designation : This chemical is intended strictly for research purposes and is not for human or veterinary use.[1][3]

  • General Handling :

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage : As recommended by suppliers, the compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture or contaminants.[2]

Section 5: Sourcing and Procurement

Identifying a reliable supplier is a critical step in any research project. CAS 68045-07-8 is available from a range of chemical suppliers who specialize in reagents for biomedical research and fine chemical synthesis.

SupplierNotes
Benchchem Offers qualified products for research use.[1]
Sigma-Aldrich Lists the compound, often through its network of partners like Combi-Blocks, Inc.
Biosynth Provides the compound as a high-quality reference standard for pharmaceutical testing.[3]
NewCan Biotech Limited Specializes in sugars, nucleosides, and nucleotides for new drug development and life science research.[2]
Echemi / Guidechem Online platforms that list multiple international suppliers, including manufacturers and distributors.[5][6]
CM Fine Chemicals A supplier of research and pilot-scale chemicals.

Conclusion

This compound (CAS 68045-07-8) is more than just a catalog chemical; it is a purpose-built tool for advanced organic synthesis. Its carefully designed structure, featuring robust benzoyl protecting groups and a strategic 2'-O-methyl modification, makes it an indispensable precursor for the creation of high-value nucleoside analogs. For scientists engaged in the frontiers of antiviral and anticancer drug discovery, this compound provides a reliable and efficient pathway to novel therapeutic candidates, underscoring the critical role that fundamental synthetic chemistry plays in the advancement of medicine.

References

  • 1,3,5-Tri-O-benzoyl-2-O-Methyl-D-ribose CAS NO.68045-07-8 - NewCan Biotech Limited. NewCan Biotech Limited via LookChem. [Link]

  • CM Fine Chemicals (Page 1) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.com. [Link]

  • 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribose CAS#: 68045-07-8. AHH Chemical Co., Ltd. [Link]

  • Cas no 22224-41-5 (1,3,5-Tri-O-benzoyl-aD-ribofuranose). AHH Chemical Co., Ltd. [Link]

  • 30571-56-3, Tetra-O-acetyl-D-xylofuranose, CAS:30571-56-3. AHH Chemical Co., Ltd. [Link]

  • 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribose | CAS#:68045-07-8. Chemsrc. [Link]

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Methodological & Application

protocol for nucleoside synthesis using 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2'-O-Methylated Nucleosides Utilizing 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Introduction: The Significance of 2'-O-Methylated Nucleosides

In the landscape of modern therapeutics and molecular biology, chemically modified nucleosides are indispensable tools. Among the most pivotal modifications is the methylation of the 2'-hydroxyl group of the ribose sugar.[1][2] This seemingly subtle alteration imparts profound and advantageous properties to RNA molecules. The 2'-O-methyl group enhances metabolic stability by protecting against nuclease degradation, fine-tunes binding affinity to target RNA strands, and can mitigate innate immune responses, making these analogs cornerstones in the development of antisense oligonucleotides, siRNAs, and aptamers.[3][4][5]

The synthesis of these vital compounds hinges on the stereoselective coupling of a protected, 2'-O-methylated ribose donor with a nucleobase. This guide provides a detailed protocol and the underlying chemical principles for synthesizing 2'-O-methylated nucleosides using a key glycosyl donor: This compound . The benzoyl protecting groups at the 1, 3, and 5 positions play a critical role in directing the stereochemistry of the glycosylation reaction and are subsequently removed in a final deprotection step.

Overall Synthetic Workflow

The synthesis is a multi-stage process that requires careful control of reaction conditions, particularly the exclusion of moisture. The general workflow involves the preparation of the key reactants, their subsequent coupling, and final purification and deprotection steps to yield the target nucleoside.

G cluster_0 Reactant Preparation cluster_1 Core Synthesis cluster_2 Final Product Generation A Nucleobase (e.g., Uracil, Cytosine) Silylation Silylation A->Silylation B Silylating Agent (e.g., HMDS, BSA) B->Silylation C 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranose (Glycosyl Donor) Coupling Vorbrüggen Glycosylation C->Coupling Silylated_Base Persilylated Nucleobase Silylation->Silylated_Base Silylated_Base->Coupling Protected_Nucleoside Protected 2'-O-Methyl Nucleoside Coupling->Protected_Nucleoside Lewis_Acid Lewis Acid Catalyst (e.g., TMSOTf) Lewis_Acid->Coupling Deprotection Deprotection Protected_Nucleoside->Deprotection Purification Purification (Chromatography) Deprotection->Purification Final_Product Final 2'-O-Methyl Nucleoside Purification->Final_Product

Fig 1. Overall workflow for 2'-O-methylated nucleoside synthesis.

Part I: The Glycosylation Reaction - Mechanism and Theory

The cornerstone of this protocol is the Silyl-Hilbert-Johnson (SHJ) reaction , more commonly known as the Vorbrüggen glycosylation.[6][7] This reaction is the most prevalent and mild method for forming the crucial N-glycosidic bond between the sugar and the nucleobase.[6][8]

Mechanism Overview:

  • Activation of the Glycosyl Donor: The Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) activates the ribofuranose derivative. The benzoyl group at the neighboring C2 position (in traditional ribosides) would typically form a resonance-stabilized cyclic cation intermediate, which dictates the stereochemistry of the nucleophilic attack. While the 2-O-methyl group cannot form this same intermediate, the benzoyl groups at C1 and C3 still provide crucial electronic and steric influence.

  • Nucleophilic Attack: The silylated nucleobase, which is more soluble and nucleophilic than its unprotected counterpart, attacks the anomeric carbon (C1') of the activated sugar.[6][9] This attack preferentially occurs from the beta-face, leading to the desired 1,2-trans configuration.

  • Formation of the Protected Nucleoside: The reaction yields the fully protected nucleoside, which can then be isolated and purified before the final deprotection step.

G Ribose 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranose Activated Activated Ribose (Oxocarbenium Ion) Ribose->Activated LewisAcid Lewis Acid (TMSOTf) LewisAcid->Activated Product Protected β-Nucleoside Activated->Product Nucleophilic Attack SilylBase Silylated Nucleobase SilylBase->Product

Fig 2. Simplified schematic of the Vorbrüggen glycosylation step.

Expertise & Experience: The choice of Lewis acid is critical. Stronger acids like tin(IV) chloride (SnCl₄) can be effective but may lead to side reactions.[6] TMSOTf is generally preferred for its high reactivity and milder conditions.[9][10] The reaction must be conducted under strictly anhydrous conditions, as any moisture will readily quench the Lewis acid and the silylated nucleobase, halting the reaction.

Part II: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents used are hazardous.

Protocol 1: Silylation of Nucleobase (Example: Uracil)

This step renders the nucleobase soluble in organic solvents and increases its nucleophilicity.

Reagents and Materials:

Reagent/MaterialQuantityPurpose
Uracil1.0 eqNucleobase
Hexamethyldisilazane (HMDS)3.0 - 4.0 eqSilylating Agent
Ammonium SulfateCatalytic amountCatalyst
Anhydrous Acetonitrile (MeCN)~10 mL per mmol UracilSolvent

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Uracil (1.0 eq) and a catalytic pinch of ammonium sulfate.

  • Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous acetonitrile, followed by hexamethyldisilazane (HMDS, 3.0 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere. The suspension should gradually become a clear, homogeneous solution as the silylation proceeds.

  • Maintain reflux for 2-4 hours. Reaction completion is indicated by the complete dissolution of all solids.

  • Once the reaction is complete, cool the flask to room temperature and then remove the solvent and excess HMDS under reduced pressure (in vacuo).

  • The resulting viscous oil or solid is the persilylated uracil. It should be used immediately in the next step without further purification.

Trustworthiness: The complete dissolution of the nucleobase is a reliable visual indicator of successful silylation. For purine bases, which are less reactive, a stronger silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) might be required.

Protocol 2: Vorbrüggen Glycosylation

This is the key coupling step to form the N-glycosidic bond.

Reagents and Materials:

Reagent/MaterialQuantityPurpose
Persilylated Uracil (from Protocol 1)1.2 eqNucleophile
This compound1.0 eqGlycosyl Donor
Anhydrous Acetonitrile (MeCN) or Dichloroethane (DCE)~15 mL per mmol riboseSolvent
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)1.2 - 1.5 eqLewis Acid Catalyst

Procedure:

  • To the flask containing the freshly prepared persilylated uracil, add anhydrous acetonitrile (or DCE) via syringe.

  • In a separate flame-dried flask, dissolve the this compound (1.0 eq) in anhydrous acetonitrile.

  • Transfer the ribose solution to the flask containing the silylated base via cannula or syringe.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add TMSOTf (1.2 eq) dropwise via syringe. The solution may change color.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexanes. The product spot should be UV-active and have a different Rf value than the starting ribose.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield the protected nucleoside.

Protocol 3: Deprotection of Benzoyl Groups

This final step removes the protecting groups to yield the desired 2'-O-methyl nucleoside.

Reagents and Materials:

Reagent/MaterialQuantityPurpose
Protected 2'-O-Methyl Nucleoside1.0 eqSubstrate
Sodium Methoxide (NaOMe) in Methanol (25% w/w)~0.1 eq per benzoyl groupCatalyst for Transesterification
Anhydrous Methanol (MeOH)Sufficient to dissolveSolvent
Amberlite IR-120 (H⁺ form) resinAs neededAcid for neutralization

Procedure:

  • Dissolve the purified, protected nucleoside in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0°C.

  • Add the solution of sodium methoxide in methanol dropwise. The total amount should be catalytic.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.[11] The product (deprotected nucleoside) is much more polar than the starting material.

  • Once the reaction is complete, neutralize the basic solution by adding Amberlite IR-120 (H⁺ form) resin until the pH is approximately 7.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the final, pure 2'-O-methyl nucleoside.

Expertise & Experience: The deprotection is a transesterification reaction where the benzoyl esters are converted to methyl benzoate, which is volatile and easily removed.[12] Using a catalytic amount of sodium methoxide is crucial; an excess can lead to undesired side reactions.[13] An alternative method involves using a solution of ammonia in methanol, which is particularly common in oligonucleotide synthesis.[11][14]

Part III: Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing the purity of column fractions.[9][11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture and assesses the final product's purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure by showing the presence of the 2'-O-methyl group (a singlet around 3.3-3.5 ppm) and the disappearance of the aromatic protons from the benzoyl groups after deprotection.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product, verifying its identity.[11]

References

  • Benchchem. (n.d.). Protocol for the chemical synthesis of "2-O-methylated" nucleosides.
  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group.
  • Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971.
  • Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

  • Break, L. M., & Al-harthi, W. S. (2018). Synthesis new of nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D- ribofuranosyl)-8-(trifluoromethyl) - 2-methyl-4-quinazolinone. Sciforum. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

  • Break, L. M., & Al-harthi, W. S. (2018). Synthesis new nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone. ResearchGate. Retrieved from [Link]

  • Sakamoto, K., et al. (2001). Novel method for regioselective 2'-O-methylation and its application to the synthesis of 2'-O-methyl-5-[[(carboxymethyl)amino]methyl]uridine. The Journal of Organic Chemistry, 66(16), 5484-5489. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis new of nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone. Retrieved from [Link]

  • ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group? Retrieved from [Link]

  • Google Patents. (n.d.). EP2319853A1 - Process for the production of 2'-branched nucleosides.
  • Butler, D. C., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4572–4575. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • Nucleic Acids Research. (2019). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleobase glycosylation with trifluoroacetimidates. Retrieved from [Link]

  • Wikipedia. (n.d.). 2'-O-methylation. Retrieved from [Link]

  • MDPI. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Retrieved from [Link]

  • MDPI. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Retrieved from [Link]

  • PubMed. (2018). RNA ribose methylation (2'-O-methylation): Occurrence, biosynthesis and biological functions. Retrieved from [Link]

  • PubMed Central. (2020). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Retrieved from [Link]

  • MDPI. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? Retrieved from [Link]

  • National Institutes of Health. (2021). 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases. Retrieved from [Link]

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The Strategic Application of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose in Solid-Phase Oligonucleotide Synthesis: A Guide for Researchers and Developers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of 2'-O-methyl modifications into oligonucleotides represents a cornerstone of modern therapeutic and diagnostic nucleic acid development. This modification confers enhanced metabolic stability against nuclease degradation, modulates hybridization affinity, and can mitigate unwanted immune responses. This comprehensive guide details the pivotal role of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose as a key starting material for the synthesis of 2'-O-methylated nucleoside phosphoramidites, the essential building blocks for automated solid-phase oligonucleotide synthesis. We provide an in-depth analysis of the synthetic pathway, from the initial glycosylation reaction to the final incorporation into an oligonucleotide chain, supported by detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of 2'-O-methylated oligonucleotides in their work.

Introduction: The Significance of 2'-O-Methylation in Oligonucleotide Therapeutics

The therapeutic potential of oligonucleotides is often hampered by their susceptibility to enzymatic degradation in biological systems. The 2'-hydroxyl group of the ribose sugar in RNA is a primary site for nuclease-mediated cleavage. The strategic methylation of this hydroxyl group to a 2'-O-methyl (2'-OMe) ether is a well-established and highly effective modification to overcome this limitation.[1]

The benefits of 2'-O-methylation extend beyond nuclease resistance. This modification also:

  • Enhances Hybridization Affinity: 2'-OMe-modified oligonucleotides typically exhibit increased thermal stability (Tm) when hybridized to complementary RNA strands, leading to more stable duplexes.[1]

  • Modulates Biological Activity: The presence of the 2'-OMe group can influence the interaction of oligonucleotides with cellular machinery, for example, by preventing the recruitment of RNase H, which can be advantageous in certain antisense applications.

  • Reduces Immunogenicity: Modifications at the 2'-position can help to reduce the innate immune response that is sometimes triggered by unmodified synthetic oligonucleotides.

Given these advantages, the efficient and scalable synthesis of 2'-OMe-modified oligonucleotides is of paramount importance. This guide focuses on a critical upstream component of this process: the utilization of the fully protected and 2'-O-methylated ribose precursor, this compound.

The Synthetic Blueprint: From Protected Ribose to Phosphoramidite Monomer

The journey from this compound to a synthesizer-ready phosphoramidite monomer is a multi-step process that requires precise control of protecting group chemistry. The benzoyl groups serve as robust protecting groups for the hydroxyl functions of the ribose sugar, while the pre-installed 2'-O-methyl group is the desired modification.

The overall synthetic strategy can be dissected into four key stages:

  • Glycosylation: Attachment of the desired nucleobase to the C1' position of the protected ribose sugar.

  • Selective Deprotection and 5'-O-DMT Protection: Removal of the 5'-O-benzoyl group and subsequent installation of the acid-labile dimethoxytrityl (DMT) group, which is essential for monitoring coupling efficiency during solid-phase synthesis.

  • 3'-Hydroxyl Deprotection: Removal of the 3'-O-benzoyl group to free the hydroxyl for the final phosphitylation step.

  • Phosphitylation: Introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position.

This systematic approach ensures that the correct protecting groups are in place for efficient and high-fidelity automated solid-phase synthesis.

Diagram 1: Overall Synthetic Workflow

workflow A 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranose B Glycosylation with Protected Nucleobase A->B C N-Protected 2'-O-methyl- 3',5'-di-O-benzoyl Nucleoside B->C D Selective 5'-Debenzoylation C->D E 5'-OH, 3'-OBz Nucleoside D->E F 5'-O-DMT Protection E->F G 5'-O-DMT, 3'-OBz Nucleoside F->G H 3'-Debenzoylation G->H I 5'-O-DMT, 3'-OH Nucleoside H->I J Phosphitylation I->J K 2'-O-methyl Nucleoside Phosphoramidite J->K

Caption: From protected ribose to phosphoramidite monomer.

Detailed Protocols and Methodologies

The following sections provide detailed protocols for each stage of the synthesis. These protocols are based on established chemical principles and can be adapted for different nucleobases.

Protocol 1: Vorbrüggen Glycosylation of Silylated Nucleobases

The Vorbrüggen glycosylation is a robust and widely used method for forming the N-glycosidic bond between a protected sugar and a nucleobase.[2][3] This reaction typically proceeds with good stereocontrol, yielding the desired β-anomer. A patent by Imbach et al. specifically describes the use of 2'-O-methyl-1,3,5-tri-O-benzoyl-α-D-ribofuranose for this purpose.[4]

Materials:

  • This compound

  • N-Benzoyl-protected nucleobase (e.g., N4-benzoyl-cytosine, N6-benzoyl-adenine)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Anhydrous 1,2-dichloroethane (DCE)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend the N-benzoyl-protected nucleobase (1.2 equivalents) in a minimal amount of anhydrous DCE. Add a catalytic amount of ammonium sulfate.

  • Add HMDS (3 equivalents) and reflux the mixture until the solution becomes clear, indicating complete silylation of the nucleobase.

  • Cool the reaction mixture to room temperature and remove the solvent and excess HMDS under reduced pressure.

  • Glycosylation Reaction: Dissolve the silylated nucleobase and this compound (1 equivalent) in anhydrous DCE.

  • Cool the solution to 0°C and add TMSOTf (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of the starting ribose derivative.

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the resulting crude product by silica gel column chromatography to yield the N-protected 2'-O-methyl-3',5'-di-O-benzoyl nucleoside.

Parameter Value Rationale
Solvent Anhydrous 1,2-dichloroethaneAprotic solvent suitable for Lewis acid-catalyzed reactions.
Catalyst TMSOTfPotent Lewis acid that activates the ribose for nucleophilic attack.
Temperature 0°C to room temperatureControlled addition at low temperature minimizes side reactions.
Work-up Saturated aqueous NaHCO₃Neutralizes the acidic catalyst and quenches the reaction.
Protocol 2: Selective 5'-O-Debenzoylation and 5'-O-DMT Protection

To prepare the nucleoside for phosphitylation and subsequent solid-phase synthesis, the 5'-hydroxyl group must be selectively deprotected and then re-protected with a DMT group. Selective deprotection of the primary 5'-O-benzoyl group in the presence of the secondary 3'-O-benzoyl group can be achieved under carefully controlled basic conditions.[5][6]

Materials:

  • N-protected 2'-O-methyl-3',5'-di-O-benzoyl nucleoside

  • Ammonia in methanol (e.g., 7N solution)

  • Anhydrous pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Triethylamine

Procedure:

  • Selective 5'-O-Debenzoylation: Dissolve the protected nucleoside in a minimal amount of DCM and cool to 0°C.

  • Add a pre-chilled solution of ammonia in methanol. The concentration and reaction time are critical and may require optimization for different nucleosides to achieve selectivity. Monitor the reaction closely by TLC.

  • Once the desired 5'-debenzoylated product is the major species, quench the reaction by adding acetic acid to neutralize the ammonia.

  • Remove the solvent under reduced pressure and purify the product by silica gel chromatography.

  • 5'-O-DMT Protection: Co-evaporate the purified 5'-hydroxy nucleoside with anhydrous pyridine to remove residual water.

  • Dissolve the dried nucleoside in anhydrous pyridine and add DMAP (0.1 equivalents) and triethylamine (1.5 equivalents).

  • Add DMT-Cl (1.2 equivalents) portion-wise and stir the reaction at room temperature until completion as monitored by TLC.

  • Quench the reaction with methanol and remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Purify the product by silica gel chromatography to yield the 5'-O-DMT, 3'-O-benzoyl protected nucleoside.

Protocol 3: 3'-O-Debenzoylation and Phosphitylation

The final steps in preparing the phosphoramidite monomer involve the removal of the 3'-O-benzoyl group and the introduction of the phosphitylating agent.

Materials:

  • 5'-O-DMT, 3'-O-benzoyl protected nucleoside

  • Sodium methoxide in methanol

  • Anhydrous dichloromethane (DCM)

  • Anhydrous acetonitrile

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

  • 3'-O-Debenzoylation: Dissolve the 5'-O-DMT, 3'-O-benzoyl protected nucleoside in a mixture of anhydrous DCM and methanol.

  • Cool the solution to 0°C and add a solution of sodium methoxide in methanol dropwise. Monitor the reaction carefully by TLC.

  • Once deprotection is complete, neutralize the reaction with an acid (e.g., acetic acid or Dowex-H+ resin).

  • Filter and concentrate the solution. Purify the resulting 5'-O-DMT, 3'-OH nucleoside by silica gel chromatography.

  • Phosphitylation: Thoroughly dry the purified nucleoside under high vacuum.

  • Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere.

  • Add DIPEA (3 equivalents) followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or ³¹P NMR.

  • Quench the reaction with methanol and concentrate under reduced pressure.

  • Purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.

Application in Solid-Phase Oligonucleotide Synthesis

The synthesized 2'-O-methyl nucleoside phosphoramidites are now ready for use in automated solid-phase oligonucleotide synthesis. The synthesis cycle is analogous to standard DNA synthesis, with the key steps being detritylation, coupling, capping, and oxidation.

Diagram 2: Solid-Phase Synthesis Cycle

synthesis_cycle cluster_0 Solid Support Start CPG-Nucleoside-OH Detritylation 1. Detritylation (Acid) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Iodine/Water) Capping->Oxidation Unreacted 5'-OH Capped Oxidation->Detritylation Stable Phosphate Triester (Ready for next cycle)

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Cleavage and Deprotection

After the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed. For oligonucleotides containing 2'-O-methyl modifications and standard benzoyl protecting groups on the nucleobases, a one-step deprotection is typically employed.

Deprotection Conditions:

ReagentTemperatureDurationPurpose
Concentrated Ammonium Hydroxide55°C8-12 hoursCleavage from support, removal of cyanoethyl phosphate protecting groups, and removal of N-benzoyl protecting groups.
Ammonium Hydroxide/Methylamine (AMA)65°C10-15 minutesA faster alternative for cleavage and deprotection.[7]

It is crucial to note that the 2'-O-methyl group is stable to these basic deprotection conditions.

Conclusion

This compound is a valuable and strategically important starting material for the synthesis of 2'-O-methylated nucleoside phosphoramidites. Its use allows for the efficient and stereocontrolled introduction of the 2'-O-methyl modification at an early stage of the synthesis. By following a logical and well-defined series of reactions involving glycosylation, selective deprotection, and phosphitylation, researchers can reliably produce the high-quality building blocks necessary for the solid-phase synthesis of modified oligonucleotides. The protocols and principles outlined in this guide provide a solid foundation for laboratories engaged in the development of next-generation nucleic acid-based therapeutics and diagnostics.

References

  • Zerrouki, R., Roy, V., Hadj‐Bouazza, A., & Krausz, P. (2004). Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. Journal of Carbohydrate Chemistry, 23(5), 299–303. Available at: [Link]

  • Kempe, T., Chow, F., Sundquist, W. I., Nardi, T. J., Paulson, B., & Peterson, S. M. (1982). Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures. Nucleic Acids Research, 10(21), 6695–6714. Available at: [Link]

  • Sci-Hub. (n.d.). Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. Retrieved January 19, 2026, from [Link]

  • Glen Research. (n.d.). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. Retrieved January 19, 2026, from [Link]

  • JoVE. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments. Available at: [Link]

  • Semantic Scholar. (n.d.). Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2018). Streamlined Process for the Chemical Synthesis of RNA Using 2'-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega. Available at: [Link]

  • Wagner, E., Oberhauser, B., Holzner, A., Brunar, H., Issakides, G., Schaffner, G., Cotten, M., Knollmüller, M., & Noe, C. R. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971. Available at: [Link]

  • Ali, S., Narayanan, S., Meenakshi, S. S., Sanghvi, Y. S., Ross, B. S., & Ravikumar, V. T. (2008). Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. Nucleosides, Nucleotides & Nucleic Acids, 27(9), 1024–1033. Available at: [Link]

  • Google Patents. (n.d.). US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives.
  • Gryaznov, S. M., & Letsinger, R. L. (1992). Oligonucleotide synthesis under mild deprotection conditions. Tetrahedron Letters, 33(30), 4171-4174. Available at: [Link]

  • PubMed. (2007). Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments. Available at: [Link]

  • Google Patents. (n.d.). US7002006B2 - Protection of nucleosides.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019). Process Research on the Preparation of DMT Protected 2′- O -Methoxyethylguanosine for Oligonucleotide Synthesis in Therapeutic Applications. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides.
  • Zarytova, V. F., Gorn, V. V., & Kutyavin, I. V. (1997). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 25(19), 3974–3975. Available at: [Link]

  • ACS Publications. (2014). Solid-Phase Synthesis and Hybrization Behavior of Partially 2′/3′-O-Acetylated RNA Oligonucleotides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • Google Patents. (n.d.). WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides.
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  • ResearchGate. (2007). Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. Retrieved January 19, 2026, from [Link]

  • MDPI. (2018). Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites. Molecules. Available at: [Link]

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Application Notes and Protocols: 2'-O-Methylated Nucleosides in Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Single Methyl Group

At the heart of cellular gene expression and host-pathogen interactions lies a subtle yet critical modification of RNA: 2'-O-methylation (Nm). This post-transcriptional modification, where a methyl group is added to the 2'-hydroxyl group of a nucleotide's ribose sugar, is predominantly found at the 5' end of eukaryotic messenger RNAs (mRNAs). This modification, creating what is known as a "cap-1" structure (m7GpppNm), is essential for mRNA stability, efficient translation, and, most critically, for the immune system's ability to distinguish the body's own ("self") RNA from foreign ("non-self") RNA, such as that from an invading virus.[1][2]

Viruses, in their evolutionary arms race with the host, have developed sophisticated strategies to either mimic this "self" signature to evade detection or have become vulnerable to therapeutics that exploit this very pathway. This guide provides an in-depth exploration of the dual applications of 2'-O-methylated nucleosides in antiviral therapy: first, as a target for inhibiting viral immune evasion, and second, as direct-acting antiviral agents that terminate viral replication.

Part 1: The Mechanistic Basis - A Tale of Immune Evasion and Molecular Deception

The host innate immune system possesses a frontline defense mechanism against viral invaders orchestrated by pattern recognition receptors (PRRs) like RIG-I and MDA5.[3] These cellular sensors are primed to detect foreign RNA structures. A key pathogen-associated molecular pattern (PAMP) is the absence of 2'-O-methylation at the 5' end of viral RNA (a "cap-0" structure).

Detection of such RNA triggers a signaling cascade, leading to the production of type I interferons (IFNs).[3] IFNs, in turn, induce the expression of hundreds of interferon-stimulated genes (ISGs), including the crucial IFIT (Interferon-Induced proteins with Tetratricopeptide repeats) family of proteins.[1][2] IFIT1 and IFIT2 can directly bind to viral RNA lacking the 2'-O-methylated cap-1 structure, sequestering it and shutting down its translation, thereby halting viral protein production and replication.[1][2][4]

Viruses have evolved two primary strategies to overcome this defense:

  • Cap-1 Mimicry: Many viruses that replicate in the cytoplasm, including Coronaviruses (e.g., SARS-CoV-2), Flaviviruses (e.g., Dengue, West Nile Virus), and Poxviruses, encode their own 2'-O-methyltransferase (2'-O-MTase) enzymes.[1][5][6] These viral enzymes methylate their own RNA caps, creating a cap-1 structure that effectively camouflages the viral RNA as "self," rendering it invisible to IFIT proteins.[2][7] Some viruses, like HIV, take this a step further by hijacking host cell methyltransferases to achieve the same goal.[8][9]

  • Cap-Snatching: Other viruses, most notably Influenza viruses, employ a mechanism called "cap-snatching."[1][10] The viral polymerase complex physically cleaves the 5' cap-1 structure from host mRNAs in the nucleus and uses it as a primer to initiate transcription of its own genome.[10][11] This act of theft provides the viral RNA with a pre-made, "self"-stamped ticket to the cellular translation machinery.

This fundamental conflict between host defense and viral evasion provides a fertile ground for therapeutic intervention.

G cluster_host Host Cell Cytoplasm cluster_virus Viral Evasion Strategy ViralRNA Viral RNA (No 2'-O-Methylation, Cap-0) PRR RIG-I / MDA5 (RNA Sensors) ViralRNA->PRR recognized as 'non-self' Translation_Blocked Viral Translation BLOCKED ViralRNA->Translation_Blocked MTase Viral 2'-O-MTase ViralRNA->MTase methylated by IFIT IFIT Proteins (ISG Product) IFIT->ViralRNA binds & sequesters Interferon Type I Interferon Response Interferon->IFIT induces PRR->Interferon triggers Methylated_RNA 2'-O-Methylated Viral RNA (Cap-1) MTase->Methylated_RNA Methylated_RNA->IFIT evades binding Translation_Active Viral Translation PROCEEDS Methylated_RNA->Translation_Active

Figure 1: Mechanism of innate immune evasion by viral 2'-O-methylation.

Part 2: Application Notes - Therapeutic Strategies

Strategy 1: Inhibition of Viral 2'-O-Methyltransferase (MTase)

The most direct therapeutic strategy is to inhibit the viral 2'-O-MTase enzyme. By blocking this enzyme, the virus is prevented from camouflaging its RNA. The resulting cap-0 viral RNA is readily detected by the host's innate immune system, leading to a robust antiviral response and clearance of the infection.[2][7]

  • Therapeutic Rationale: This approach does not kill the virus directly but rather cripples its primary defense mechanism, making it highly susceptible to the host's own immune system. This can lead to a more durable antiviral response and potentially generate immunological memory.

  • Key Viral Targets:

    • Coronaviruses: The SARS-CoV-2 2'-O-MTase is a heterodimeric complex of the non-structural proteins nsp16 (the catalytic subunit) and nsp10 (a stimulatory cofactor).[6][12] This complex is a high-priority target for COVID-19 therapeutics.[13][14]

    • Flaviviruses: The NS5 protein of Dengue, Zika, and West Nile viruses contains the 2'-O-MTase activity and is essential for viral replication and pathogenesis.[5][15]

  • Drug Development Insight: A critical challenge is ensuring inhibitor specificity for the viral MTase over host cellular methyltransferases to minimize off-target effects and toxicity.[16] The unique requirement of a cofactor like nsp10 for SARS-CoV-2 nsp16 activity may offer a window for developing highly specific inhibitors.[13]

Strategy 2: 2'-O-Methylated Nucleoside Analogs as Direct-Acting Antivirals

A second, distinct strategy involves using 2'-O-methylated nucleosides (or their prodrugs) as antiviral drugs themselves. In this application, the modified nucleoside is designed to be recognized and incorporated by the viral RNA-dependent RNA polymerase (RdRp) into the growing viral RNA chain.

  • Mechanism of Action - Non-Obligate Chain Termination: Once incorporated, the bulky methyl group at the 2' position creates steric hindrance.[17] This clash prevents the RdRp from properly aligning the next incoming nucleotide triphosphate (NTP), effectively halting further elongation of the RNA chain.[17][18][19] This mechanism is known as non-obligate chain termination.

  • Key Viral Targets: This strategy is effective against RNA viruses that rely on an RdRp for replication, such as Hepatitis C Virus (HCV) and other positive-strand RNA viruses.[19][20]

  • Examples & Efficacy:

    • Analogs like 2'-C-methyladenosine and 2'-O-methylcytidine have demonstrated potent activity against the HCV replicon in cell-based assays.[17][18]

    • The development of sofosbuvir, a highly successful anti-HCV drug, was built upon the principle of 2'-modified nucleosides that act as chain terminators.[20]

G Viral_RdRp Viral RNA Polymerase (RdRp) Incorporation Incorporation of Analog Viral_RdRp->Incorporation Template Viral RNA Template Template->Viral_RdRp Nascent_RNA Nascent RNA Strand Nascent_RNA->Viral_RdRp Analog_TP 2'-O-Me Nucleoside Triphosphate (Analog) Analog_TP->Incorporation Elongation_Block Chain Elongation TERMINATED Incorporation->Elongation_Block Steric hindrance from 2'-O-methyl group Normal_NTP Natural NTP Elongation_Block->Normal_NTP prevents binding of next nucleotide

Figure 2: Mechanism of non-obligate chain termination by 2'-O-methylated nucleoside analogs.

Part 3: Experimental Protocols

Protocol 1: In Vitro 2'-O-Methyltransferase (MTase) Inhibition Assay

Objective: To quantify the inhibitory activity of test compounds against a viral 2'-O-MTase enzyme. This protocol is based on a radiometric filter-binding assay that measures the incorporation of a tritiated methyl group from the donor [³H]S-adenosylmethionine ([³H]SAM) onto a cap-0 RNA substrate.

Materials:

  • Enzyme: Purified recombinant viral 2'-O-MTase (e.g., SARS-CoV-2 nsp10/16 complex).

  • Substrate: Synthetic 7-methylguanosine-capped RNA oligonucleotide (cap-0 RNA), e.g., m7GpppA-RNA(20).

  • Methyl Donor: [³H]S-adenosyl-L-methionine ([³H]SAM).

  • Non-radiolabeled SAM.

  • Test Compounds: Dissolved in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM KCl, 1 mM DTT, 1 mM MgCl₂.

  • Stop Solution: 100 µM S-adenosyl-L-homocysteine (SAH).

  • Filter Plate: 96-well DEAE filtermat.

  • Scintillation Fluid: (e.g., OptiPhase SuperMix).

  • Microplate Scintillation Counter.

Procedure:

  • Compound Plating: Serially dilute test compounds in 100% DMSO. Dispense 1 µL of each dilution into wells of a 96-well assay plate. For controls, dispense 1 µL of DMSO (negative control, 0% inhibition) and 1 µL of a known inhibitor like Sinefungin or SAH (positive control, 100% inhibition).

  • Enzyme Preparation: Prepare an enzyme mix in assay buffer containing the 2'-O-MTase enzyme and the cap-0 RNA substrate.

    • Causality Note: Pre-incubating the enzyme with the compound before initiating the reaction allows for the inhibitor to bind to the enzyme's active site.

  • Reaction Initiation: Add 50 µL of the enzyme/RNA mix to each well containing the test compounds. Incubate for 20 minutes at 30°C.

  • Methylation Reaction: Initiate the methylation reaction by adding 50 µL of assay buffer containing [³H]SAM.

    • Self-Validation: The final concentration of SAM should be at or below its Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.

  • Incubation: Incubate the reaction plate for 60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding 25 µL of stop solution.

  • Filter Binding: Transfer the reaction mixture to a DEAE filtermat. The negatively charged RNA will bind to the positively charged diethylaminoethyl (DEAE) filter, while the unincorporated, small-molecule [³H]SAM will flow through.

  • Washing: Wash the filtermat three times with distilled water to remove any residual unincorporated [³H]SAM. Dry the mat completely.

  • Scintillation Counting: Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Antiviral Efficacy and Cytotoxicity Assay for Nucleoside Analogs

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a nucleoside analog, allowing for the calculation of the Selectivity Index (SI).[21][22]

G cluster_prep Preparation cluster_assays Parallel Assays cluster_cc50 Cytotoxicity (CC50) cluster_ec50 Antiviral Efficacy (EC50) cluster_analysis Data Analysis Seed_Cells 1. Seed host cells in 96-well plates Dilute_Compound 2. Prepare serial dilutions of test compound Treat_Uninfected 3a. Treat uninfected cells with compound Seed_Cells->Treat_Uninfected Infect_Cells 3b. Infect cells with virus Seed_Cells->Infect_Cells Dilute_Compound->Treat_Uninfected Treat_Infected 4b. Treat infected cells with compound Dilute_Compound->Treat_Infected Incubate_CC50 4a. Incubate (48-72h) Treat_Uninfected->Incubate_CC50 Viability_Assay 5a. Measure cell viability (e.g., MTT assay) Incubate_CC50->Viability_Assay Calculate 7. Calculate CC50 and EC50 from dose-response curves Viability_Assay->Calculate Infect_Cells->Treat_Infected Incubate_EC50 5b. Incubate until CPE in virus control (48-72h) Treat_Infected->Incubate_EC50 CPE_Assay 6b. Measure viral CPE inhibition (e.g., Crystal Violet stain) Incubate_EC50->CPE_Assay CPE_Assay->Calculate SI 8. Determine Selectivity Index (SI = CC50 / EC50) Calculate->SI

Figure 3: Workflow for determining the antiviral activity and cytotoxicity of nucleoside analogs.

Materials:

  • Cell Line: A cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).[22]

  • Virus: A well-characterized stock of the target virus.

  • Test Compound: 2'-O-methylated nucleoside analog.

  • Culture Medium: Appropriate medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Assay Medium: Culture medium with reduced FBS (e.g., 2%).

  • Cell Viability Reagent: MTT, XTT, or CellTiter-Glo®.

  • CPE Staining Reagent: Crystal Violet solution.

Procedure:

A. Cytotoxicity Assay (CC₅₀ Determination) [22][23]

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: Remove the culture medium and add 100 µL of assay medium containing serial dilutions of the test compound. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours (matching the duration of the antiviral assay) at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Assess cell viability using a standard method like the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the data and determine the CC₅₀ value—the concentration that reduces cell viability by 50%.

B. Antiviral Efficacy Assay (EC₅₀ Determination by CPE Reduction) [23][24]

  • Cell Seeding: Prepare a 96-well plate with host cells as in the cytotoxicity assay.

  • Infection and Treatment: Remove the culture medium. Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI). Immediately add 50 µL of assay medium containing 2x concentrated serial dilutions of the test compound.

  • Controls: Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).

  • Incubation: Incubate the plate at 37°C until the virus control wells show ~80-90% cytopathic effect (CPE), typically 48-72 hours.

  • CPE Quantification: Gently wash the cells with PBS. Fix the cells with 10% formalin, and then stain the adherent, viable cells with 0.5% Crystal Violet solution. After washing and drying, solubilize the dye and measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration. Plot the data and determine the EC₅₀ value—the concentration that inhibits the viral cytopathic effect by 50%.

C. Selectivity Index (SI) Calculation

  • The SI is a critical measure of the compound's therapeutic window. A higher SI indicates greater potential as a therapeutic agent.

  • SI = CC₅₀ / EC₅₀

Data Presentation

Quantitative data from these assays are crucial for evaluating and comparing potential antiviral candidates.

Table 1: Example Antiviral Activity and Cytotoxicity Data for Hypothetical 2'-O-Methylated Nucleoside Analogs.

Compound ID Target Virus Cell Line EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Assay Method
MTase-Inhib-01 SARS-CoV-2 Calu-3 0.85 >100 >117 Viral Yield Reduction
NM-107 (2'-O-Me-C) HCV Huh-7 2.5 >50 >20 Replicon Assay
2'-C-Me-A HCV Huh-7 1.2 >50 >41 Replicon Assay

| Control (Remdesivir) | SARS-CoV-2 | Calu-3 | 0.5 | >20 | >40 | Viral Yield Reduction |

Note: Values are illustrative and should be replaced with experimental data.

Conclusion and Future Directions

The 2'-O-methylation of RNA represents a fascinating nexus of virology, immunology, and drug development. By understanding the molecular mechanisms of viral immune evasion, we can design intelligent therapeutics that either unmask the virus to the host immune system or directly halt its replication. Inhibitors of viral 2'-O-methyltransferases hold promise as host-centric therapies that could be less prone to resistance and effective across viral families that share this evasion strategy. Concurrently, 2'-O-methylated nucleoside analogs continue to be a foundational component in the development of direct-acting chain terminators. Future research will focus on high-throughput screening for novel MTase inhibitors, structure-based design of more potent and specific nucleoside analogs, and exploring the potential of these strategies to create broad-spectrum antivirals to combat emerging viral threats.

References

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Sources

Application Notes and Protocols: Coupling Reactions of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2'-O-Methylated Nucleosides

The targeted synthesis of modified nucleosides is a cornerstone of modern therapeutic and diagnostic development. Among these, 2'-O-methylated nucleosides are of paramount importance, conferring enhanced enzymatic stability and favorable hybridization properties to oligonucleotides. The 2'-O-methylation is a naturally occurring modification in various types of RNA, playing a crucial role in their structure and function.[1][2][3] This modification protects RNA from hydrolysis and can influence its conformational flexibility.[2][4][5] Consequently, the incorporation of 2'-O-methylated nucleosides into synthetic oligonucleotides can impart them with drug-like properties, making them valuable tools in antisense therapy, siRNA, and aptamer development.

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is a key glycosyl donor for the synthesis of these valuable 2'-O-methylated nucleosides. The benzoyl protecting groups at the 1, 3, and 5 positions enhance its stability and solubility in organic solvents, while the 2'-O-methyl group is the desired modification. This guide provides a detailed overview of the coupling reaction conditions for this important synthetic intermediate, focusing on the widely employed silyl-Hilbert-Johnson (Vorbrüggen) glycosylation method.[6][7]

Mechanistic Insights: The Vorbrüggen Glycosylation

The silyl-Hilbert-Johnson, or Vorbrüggen, reaction is the most prevalent method for the formation of the N-glycosidic bond between a sugar and a nucleobase.[6][7] The reaction involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, such as this compound, in the presence of a Lewis acid catalyst.[6]

The key steps of the mechanism are as follows:

  • Activation of the Glycosyl Donor: The Lewis acid activates the ribofuranose derivative by coordinating to the anomeric oxygen, facilitating the departure of the 1-O-benzoyl group. This generates a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack: The silylated nucleobase, which is more nucleophilic than its non-silylated counterpart, attacks the anomeric carbon of the oxocarbenium ion.

  • Formation of the N-Glycosidic Bond: This attack leads to the formation of the desired N-glycosidic bond, yielding the protected nucleoside.

  • Stereoselectivity: The stereochemical outcome of the reaction is a critical consideration. While the presence of a participating group at the C2 position (like an acyl group) typically ensures the formation of the desired β-anomer through the formation of a cyclic acyloxonium ion intermediate, the 2'-O-methyl group in our substrate is non-participating.[6] However, the reaction conditions, including the choice of Lewis acid and solvent, can be optimized to favor the formation of the thermodynamically more stable β-anomer.

The Role of the 2'-O-Methyl Group

The 2'-O-methyl group has a significant impact on the conformation of the ribose ring, favoring a C3'-endo pucker, which is characteristic of A-form RNA helices.[8] This conformational preference can influence the stereochemical outcome of the glycosylation reaction. Furthermore, the electronic effect of the 2'-O-methyl group can modulate the reactivity of the glycosyl donor.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific nucleobase being used.

General Considerations:
  • Anhydrous Conditions: All reactions must be carried out under strictly anhydrous conditions using dried solvents and glassware to prevent hydrolysis of the silylated nucleobase and the activated sugar intermediate.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is essential to prevent the degradation of reagents and intermediates.

  • Silylation of the Nucleobase: The nucleobase must be silylated prior to the coupling reaction to enhance its solubility and nucleophilicity. A common silylating agent is N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in the presence of a catalytic amount of trimethylsilyl chloride (TMSCl).

Protocol 1: Vorbrüggen Glycosylation with a Pyrimidine Base (e.g., Uracil)

This protocol outlines the coupling of this compound with silylated uracil.

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound476.481.0 g1.0
Uracil112.090.28 g1.2
N,O-Bis(trimethylsilyl)acetamide (BSA)203.431.2 mL2.5
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)222.260.57 mL1.5
Anhydrous Acetonitrile (MeCN)41.0520 mL-
Dichloromethane (DCM)84.93--
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Sodium Sulfate---

Procedure:

  • Silylation of Uracil: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, suspend uracil (0.28 g, 2.5 mmol) in anhydrous acetonitrile (10 mL). Add BSA (1.2 mL, 5.25 mmol) and stir the mixture at reflux until the solution becomes clear (approximately 2-4 hours). Cool the solution to room temperature.

  • Coupling Reaction: In a separate flame-dried flask under argon, dissolve this compound (1.0 g, 2.1 mmol) in anhydrous acetonitrile (10 mL). Cool the solution to 0 °C in an ice bath.

  • Add the freshly prepared solution of silylated uracil to the ribofuranose solution via cannula.

  • Slowly add TMSOTf (0.57 mL, 3.15 mmol) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70 °C.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the addition of saturated sodium bicarbonate solution.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the protected 2'-O-methyluridine.

Protocol 2: Vorbrüggen Glycosylation with a Purine Base (e.g., N6-benzoyladenine)

This protocol describes the coupling with a protected purine base, which can sometimes be less reactive than pyrimidines.

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound476.481.0 g1.0
N6-benzoyladenine239.240.60 g1.2
N,O-Bis(trimethylsilyl)acetamide (BSA)203.431.5 mL3.0
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)222.260.67 mL1.8
Anhydrous 1,2-Dichloroethane (DCE)98.9625 mL-
Dichloromethane (DCM)84.93--
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Sodium Sulfate---

Procedure:

  • Silylation of N6-benzoyladenine: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend N6-benzoyladenine (0.60 g, 2.5 mmol) in anhydrous 1,2-dichloroethane (15 mL). Add BSA (1.5 mL, 6.3 mmol) and stir the mixture at reflux until a clear solution is obtained (approximately 4-6 hours). Cool to room temperature.

  • Coupling Reaction: In a separate flame-dried flask, dissolve this compound (1.0 g, 2.1 mmol) in anhydrous 1,2-dichloroethane (10 mL).

  • Add the solution of the silylated purine to the ribofuranose solution.

  • Cool the mixture to 0 °C and slowly add TMSOTf (0.67 mL, 3.78 mmol).

  • Allow the reaction to warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction by TLC. Purine glycosylations may require longer reaction times (8-16 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Typical Reaction Parameters

ParameterPyrimidine Coupling (Protocol 1)Purine Coupling (Protocol 2)
Nucleobase UracilN6-benzoyladenine
Silylating Agent BSABSA
Lewis Acid TMSOTfTMSOTf
Solvent Acetonitrile1,2-Dichloroethane
Temperature 70 °C70-80 °C
Reaction Time 4-8 hours8-16 hours
Typical Yield 60-80%50-70%

Expert Insights and Troubleshooting

  • Choice of Lewis Acid: While TMSOTf is commonly used and highly effective, other Lewis acids such as tin(IV) chloride (SnCl₄) can also be employed.[3] The choice of Lewis acid can influence the reaction rate and stereoselectivity.

  • Solvent Effects and Side Reactions: The choice of solvent is critical. Acetonitrile is a common solvent, but with less reactive nucleobases, it can be activated by the Lewis acid and compete as a nucleophile, leading to the formation of byproducts.[7] In such cases, a less nucleophilic solvent like 1,2-dichloroethane (DCE) is a better choice.[7]

  • Anomerization: The formation of a mixture of α and β anomers is a common challenge. The ratio can often be influenced by the reaction conditions. In some cases, the undesired α-anomer can be epimerized to the desired β-anomer by prolonged reaction times or by the addition of a stronger Lewis acid.

  • Deprotection: The final step in the synthesis of the desired 2'-O-methylated nucleoside is the removal of the benzoyl protecting groups. This is typically achieved by treatment with a solution of ammonia in methanol or sodium methoxide in methanol.

Visualization of the Workflow

Vorbruggen_Glycosylation cluster_silylation Step 1: Nucleobase Silylation cluster_coupling Step 2: N-Glycosylation cluster_deprotection Step 3: Deprotection Nucleobase Nucleobase (e.g., Uracil) Silylated_Base Silylated Nucleobase Nucleobase->Silylated_Base Anhydrous Solvent Reflux Silylating_Agent Silylating Agent (e.g., BSA) Silylating_Agent->Silylated_Base Protected_Nucleoside Protected 2'-O-methyl Nucleoside Silylated_Base->Protected_Nucleoside Ribofuranose 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranose Ribofuranose->Protected_Nucleoside Anhydrous Solvent (e.g., DCE) 70-80°C Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Protected_Nucleoside Final_Product 2'-O-methyl Nucleoside Protected_Nucleoside->Final_Product Deprotecting_Agent Deprotecting Agent (e.g., NH3/MeOH) Deprotecting_Agent->Final_Product

Caption: General reaction scheme for the Vorbrüggen coupling.

Conclusion

The coupling of this compound with silylated nucleobases via the Vorbrüggen glycosylation is a robust and versatile method for the synthesis of 2'-O-methylated nucleosides. Careful control of reaction conditions, particularly the choice of Lewis acid and solvent, is crucial for achieving high yields and stereoselectivity. The insights and protocols provided in this guide serve as a valuable resource for researchers engaged in the synthesis of modified oligonucleotides for a wide range of therapeutic and research applications.

References

  • Motorin, Y., & Helm, M. (2018). RNA ribose methylation (2'-O-methylation): Occurrence, biosynthesis and biological functions. Biochimica et Biophysica Acta (BBA)
  • Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

  • Naciuk, F. F., Nascimento, A. F. Z., Rocha, R. P. F., Rustiguel, J. K., Coimbra, L. D., Marques, R. E., & Bruder, M. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1163486.
  • Naciuk, F. F., Nascimento, A. F. Z., Rocha, R. P. F., Rustiguel, J. K., Coimbra, L. D., Marques, R. E., & Bruder, M. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1163486.
  • Deb, I., Somarowthu, S., & Feig, A. L. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(12), 6885–6897.
  • ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz , Ade Bz , Gua iBu ; B' = Ura, Thy, Cyt, Ade, Gua; a-1-O-acetyl-2,3,5-tri-é-benzoyl-β-D-ribofuranose, SnCl 4 , ClCH 2 CH 2 Cl, 0°C; b-Bu 4 NF/THF; 5 M NH 3 /MeOH; R = H, OH. Retrieved from [Link]

  • Ayadi, M., & Motorin, Y. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. International Journal of Molecular Sciences, 19(10), 2999.
  • Wikipedia. (n.d.). 2'-O-methylation. Retrieved from [Link]

  • Deb, I., Somarowthu, S., & Feig, A. L. (2020).
  • Ayadi, M., & Motorin, Y. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 9(12), 629.

Sources

Application Notes and Protocols: The Strategic Use of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose in the Discovery of Novel Anticancer Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Anticancer Therapeutics

The landscape of anticancer drug discovery is continually evolving, with a significant focus on developing targeted therapies that can selectively eradicate malignant cells while minimizing harm to healthy tissues. Nucleoside analogs represent a cornerstone of chemotherapy, acting as fraudulent building blocks that disrupt the replication of cancer cells' genetic material.[1][2] Their efficacy, however, can be limited by metabolic instability and the emergence of resistance. The strategic modification of these analogs is paramount to overcoming such challenges. This guide focuses on the pivotal role of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose , a key intermediate in the synthesis of a new generation of anticancer agents with enhanced therapeutic profiles.

The introduction of a methyl group at the 2'-position of the ribose sugar is a critical modification. This 2'-O-methylation confers several advantageous properties to the resulting nucleoside analog, including increased stability against enzymatic degradation and a modulation of its biological activity.[3] The benzoyl protecting groups on the ribose scaffold are instrumental during chemical synthesis, ensuring precise control over the glycosylation reaction where the modified sugar is coupled with a nucleobase. This guide will provide an in-depth exploration of the application of this compound in the synthesis of novel anticancer nucleoside analogs, complete with detailed protocols and the scientific rationale behind the experimental design.

The Significance of 2'-O-Methylation in Anticancer Nucleoside Analogs

The 2'-hydroxyl group of the ribose moiety in nucleosides is a key determinant of their chemical and biological properties. Methylation at this position has profound implications for the resulting analog's therapeutic potential:

  • Enhanced Enzymatic Stability: The 2'-O-methyl group provides steric hindrance, protecting the nucleoside analog from degradation by nucleases within the body. This increased stability prolongs the compound's half-life, allowing for a more sustained therapeutic effect.

  • Modulation of Biological Activity: The presence of the 2'-O-methyl group can influence the analog's interaction with key cellular targets, such as DNA and RNA polymerases or ribonucleotide reductase.[1][2] This can lead to more potent inhibition of cancer cell proliferation.

  • Conformational Rigidity: The 2'-O-methylation biases the sugar pucker conformation, which can affect how the nucleoside analog is recognized and incorporated by cellular enzymes, potentially leading to more selective targeting of cancer-specific pathways.

Recent research has also shed light on the role of aberrant RNA 2'-O-methylation patterns in cancer, suggesting that targeting these pathways with modified nucleosides could be a promising therapeutic strategy.[4][5][6]

Synthetic Strategy: The Vorbrüggen Glycosylation

The synthesis of 2'-O-methylated nucleoside analogs from this compound is typically achieved through the Vorbrüggen glycosylation , also known as the silyl-Hilbert-Johnson reaction. This powerful method involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst. The benzoyl groups on the ribose are crucial for directing the stereochemistry of the reaction to yield the desired β-anomer, which is the biologically active form for most nucleoside analogs.[7]

Vorbruggen_Glycosylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ribose 1,3,5-Tri-O-benzoyl- 2-O-methyl-D-ribofuranose Protected_Nucleoside Protected 2'-O-methyl Nucleoside Analog Ribose->Protected_Nucleoside Glycosylation Nucleobase Silylated Nucleobase Nucleobase->Protected_Nucleoside Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Protected_Nucleoside Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Protected_Nucleoside Deprotection Deprotection (e.g., NaOMe/MeOH) Protected_Nucleoside->Deprotection Final_Product Active 2'-O-methyl Nucleoside Analog Deprotection->Final_Product MTT_Assay_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding in 96-well Plate Start->Seeding Incubation1 24h Incubation (Cell Attachment) Seeding->Incubation1 Treatment Treatment with 2'-O-methyl Nucleoside Analog Incubation1->Treatment Incubation2 48-72h Incubation (Drug Exposure) Treatment->Incubation2 MTT_Addition Addition of MTT Reagent Incubation2->MTT_Addition Incubation3 4h Incubation (Formazan Formation) MTT_Addition->Incubation3 Solubilization Formazan Solubilization (DMSO) Incubation3->Solubilization Absorbance Absorbance Measurement (570 nm) Solubilization->Absorbance Analysis Data Analysis (IC50 Determination) Absorbance->Analysis Mechanism_of_Action cluster_entry Cellular Uptake and Activation cluster_inhibition Inhibition of Cellular Processes cluster_outcome Cellular Outcome Nucleoside_Analog 2'-O-methyl Nucleoside Analog Triphosphate Active Triphosphate Form Nucleoside_Analog->Triphosphate Phosphorylation DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase Inhibits RNA_Polymerase RNA Polymerase Triphosphate->RNA_Polymerase Inhibits RNR Ribonucleotide Reductase Triphosphate->RNR Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Leads to Apoptosis Apoptosis (Programmed Cell Death) DNA_Synthesis_Inhibition->Apoptosis

Sources

Synthesis of Modified RNA Precursors with 2'-O-Methylation: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 2'-O-Methylation in RNA Therapeutics and Biological Research

The strategic modification of RNA molecules is a cornerstone of modern molecular biology and therapeutic development. Among the over 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, stands out for its profound impact on RNA stability, structure, and function.[1][2] This modification is not merely a subtle chemical tweak; it is a critical determinant of an RNA molecule's lifecycle and biological activity.

In the burgeoning field of RNA therapeutics, particularly mRNA vaccines and antisense oligonucleotides, 2'-O-methylation is instrumental. It confers enhanced resistance to nuclease degradation, thereby increasing the in vivo half-life of the therapeutic molecule.[1] Furthermore, 2'-O-methylation can modulate the innate immune response by helping the host to distinguish its own RNA from foreign RNA, a crucial feature for minimizing off-target inflammatory effects.[2] From a structural standpoint, the addition of a methyl group at the 2' position stabilizes the C3'-endo conformation of the ribose, which in turn promotes the formation of an A-type RNA helix.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2'-O-methylated RNA precursors. We will delve into both chemical and enzymatic methodologies, offering detailed, field-proven protocols and explaining the rationale behind key experimental choices. Our focus is to provide a self-validating system of protocols, grounded in authoritative scientific literature, to empower you to confidently produce high-quality 2'-O-methylated RNA for your research and development endeavors.

I. Chemical Synthesis of 2'-O-Methylated Ribonucleoside Phosphoramidites: The Building Blocks of Modified RNA

The cornerstone of chemically synthesized 2'-O-methylated RNA is the phosphoramidite building block. The synthesis of these precursors is a multi-step process that requires careful protection of reactive functional groups to ensure regioselective methylation of the 2'-hydroxyl group. The synthesis of purine derivatives, particularly guanosine, is notably more challenging than that of pyrimidines.[3]

The Rationale Behind Protecting Groups

The selective methylation of the 2'-hydroxyl group necessitates the use of protecting groups for other reactive sites on the ribonucleoside, namely the 5'-hydroxyl, the 3'-hydroxyl, and the exocyclic amines of the nucleobases. The choice of these protecting groups is critical as they must be stable throughout the synthesis and be removable under conditions that do not compromise the integrity of the final product.

A key challenge in RNA synthesis is the choice of the 2'-hydroxyl protecting group itself. While not directly applicable to the synthesis of the 2'-O-methylated precursor (as the methyl group is the desired modification), understanding these protecting groups is crucial for the synthesis of oligonucleotides containing a mix of modified and unmodified residues. The tert-butyldimethylsilyl (TBDMS) group has been a workhorse in this field, but its use can be hampered by slow deprotection and the potential for 2' to 3' silyl migration. Newer protecting groups, such as the tri-iso-propylsilyloxymethyl (TOM) group, offer higher coupling efficiencies and reduced steric hindrance.[4][5]

Diagram 1: General Workflow for Chemical Synthesis of a 2'-O-Methylated Ribonucleoside Phosphoramidite

Chemical Synthesis Workflow Start Starting Ribonucleoside (e.g., Guanosine) Protection Protection of 5'-OH, 3'-OH, and Exocyclic Amine Start->Protection Protecting Group Chemistry Methylation Selective 2'-O-Methylation Protection->Methylation Methylating Agent (e.g., CH3I) Deprotection_Partial Selective Deprotection of 3' and 5' OH Methylation->Deprotection_Partial Specific Deprotection Steps Phosphitylation Phosphitylation of 3'-OH Deprotection_Partial->Phosphitylation Phosphitylating Agent Purification Purification Phosphitylation->Purification Chromatography Final_Product Final 2'-O-Methylated Phosphoramidite Purification->Final_Product

Caption: A generalized workflow for the chemical synthesis of 2'-O-methylated ribonucleoside phosphoramidites.

Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-CE Phosphoramidite

This protocol outlines a representative synthesis for a 2'-O-methylated guanosine phosphoramidite, a particularly challenging precursor to synthesize.[3]

Materials:

  • N2-isobutyrylguanosine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/Methanol, Hexane/Ethyl Acetate)

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve N2-isobutyrylguanosine in anhydrous pyridine.

    • Add DMT-Cl portion-wise at 0°C and stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the 5'-O-DMT-N2-isobutyrylguanosine by silica gel chromatography.

  • 2'-O-Methylation:

    • Dissolve the product from step 1 in anhydrous DMF.

    • Add NaH portion-wise at 0°C under an inert atmosphere (e.g., Argon).

    • Stir the mixture for 30-60 minutes at 0°C.

    • Add methyl iodide dropwise and allow the reaction to warm to room temperature. Stir until completion (monitor by TLC).

    • Carefully quench the reaction with methanol and water.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by silica gel chromatography to separate the 2'-O-methylated isomer from the 3'-O-methylated and other byproducts. This separation is a critical and often challenging step.

  • Phosphitylation:

    • Dissolve the purified 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine in anhydrous DCM.

    • Add DIPEA to the solution.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C under an inert atmosphere.

    • Stir the reaction at room temperature until completion (monitor by TLC and ³¹P NMR).

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the final phosphoramidite by silica gel chromatography under anhydrous conditions. The final product should be stored under an inert atmosphere at -20°C.[6]

II. Solid-Phase Synthesis of 2'-O-Methylated Oligonucleotides

Once the 2'-O-methylated phosphoramidite precursors are synthesized, they can be incorporated into RNA oligonucleotides using automated solid-phase synthesis. This method builds the RNA chain sequentially on a solid support, typically controlled pore glass (CPG). The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.

Diagram 2: The Phosphoramidite Solid-Phase Synthesis Cycle

Solid-Phase Synthesis Cycle cluster_0 Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of 2'-O-Me phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Forms new phosphite triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents failure sequence elongation Oxidation->Detritylation Stabilizes phosphate backbone Elongated_Chain Elongated RNA Chain Oxidation->Elongated_Chain Cycle Repeats Start CPG-bound Nucleoside Start->Detritylation

Caption: The four-step cycle of solid-phase oligonucleotide synthesis using the phosphoramidite method.

Protocol 2: Automated Solid-Phase Synthesis of a 2'-O-Methylated Oligonucleotide

This protocol provides a general procedure for using an automated DNA/RNA synthesizer. Specific parameters may need to be adjusted based on the instrument manufacturer's recommendations.

Materials:

  • 2'-O-methylated ribonucleoside phosphoramidites (A, C, G, U)

  • DNA or unmodified RNA phosphoramidites (if creating a chimeric oligonucleotide)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-ethylthiotetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., ammonium hydroxide/methylamine)

  • Triethylamine trihydrofluoride (TEA·3HF) for removal of silyl protecting groups (if applicable)

Procedure:

  • Synthesizer Setup:

    • Install the appropriate phosphoramidite vials, reagent bottles, and the CPG synthesis column on the synthesizer.

    • Program the desired oligonucleotide sequence and synthesis scale.

  • Automated Synthesis:

    • The synthesizer will automatically perform the synthesis cycle for each nucleotide addition:

      • Detritylation: The 5'-DMT group is removed from the support-bound nucleoside with the deblocking solution.

      • Coupling: The 2'-O-methylated phosphoramidite is activated and coupled to the free 5'-hydroxyl group. A longer coupling time (e.g., 6-15 minutes) is often recommended for modified monomers.[3][7]

      • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

      • Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.

  • Cleavage and Deprotection:

    • After the final cycle, the synthesis column is removed from the synthesizer.

    • The oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with a basic solution (e.g., a mixture of ammonium hydroxide and methylamine).[8]

    • If silyl-based protecting groups were used for any unmodified ribonucleosides, a subsequent deprotection step with a fluoride source (e.g., TEA·3HF) is required.[8]

  • Purification:

    • The crude oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

III. Enzymatic Synthesis of 2'-O-Methylated RNA

Enzymatic methods offer a powerful alternative to chemical synthesis, particularly for producing long RNA transcripts with complete or partial 2'-O-methylation. This approach leverages RNA polymerases and methyltransferases to incorporate modified nucleotides into a growing RNA chain.

In Vitro Transcription with Engineered T7 RNA Polymerase

Wild-type T7 RNA polymerase is generally inefficient at incorporating 2'-O-methylated NTPs.[9] However, engineered variants, such as the Y639F mutant and the Y639F/H784A double mutant, exhibit significantly improved activity and processivity with these modified substrates.[10][11] The Y639F mutation reduces the steric hindrance in the active site, allowing for the accommodation of the bulkier 2'-O-methyl group.[12] The addition of the H784A mutation further enhances the enzyme's ability to utilize NTPs with bulky 2'-substituents.[10]

Table 1: Comparison of T7 RNA Polymerase Variants for 2'-O-Methylated NTP Incorporation

Enzyme VariantKey Mutation(s)Relative Efficiency with 2'-O-Me NTPsReference
Wild-Type T7 RNA PolymeraseNoneVery low[9]
Y639F MutantY639FModerate[10][12]
Y639F/H784A Double MutantY639F, H784AHigh[10]
Protocol 3: Enzymatic Synthesis of 2'-O-Methylated RNA using Y639F T7 RNA Polymerase

This protocol describes the in vitro transcription of a DNA template to produce a 2'-O-methylated RNA transcript.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter

  • Y639F T7 RNA Polymerase

  • 2'-O-methylated NTPs (A, C, G, U) and/or standard NTPs

  • Transcription buffer (typically contains Tris-HCl, MgCl₂, spermidine, DTT)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Transcription Reaction Setup:

    • In a nuclease-free tube, combine the following at room temperature in the specified order:

      • Nuclease-free water

      • Transcription buffer (10X)

      • DTT (100 mM)

      • 2'-O-methylated NTP mix and/or standard NTP mix

      • DNA template (0.5-1.0 µg)

      • RNase inhibitor

      • Y639F T7 RNA Polymerase

    • Mix gently and centrifuge briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. The optimal incubation time may vary depending on the template and the desired yield.

  • DNase Treatment:

    • Add RNase-free DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 15-30 minutes.

  • RNA Purification:

    • Purify the synthesized RNA using a column-based RNA purification kit, phenol-chloroform extraction followed by ethanol precipitation, or HPLC.

IV. Purification and Analysis of 2'-O-Methylated RNA Precursors and Oligonucleotides

Rigorous purification and analysis are essential to ensure the quality and purity of the synthesized 2'-O-methylated RNA precursors and oligonucleotides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the purification and analysis of modified RNA. Ion-pair reversed-phase HPLC is commonly used to separate the desired full-length oligonucleotide from shorter failure sequences and other impurities.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity and purity of the synthesized molecules. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques to determine the exact molecular weight of the 2'-O-methylated precursors and the final oligonucleotides, confirming the successful incorporation of the modification.

V. Conclusion and Future Perspectives

The synthesis of 2'-O-methylated RNA precursors is a critical enabling technology for the advancement of RNA therapeutics and fundamental research. While chemical synthesis provides precise control over the sequence and modification pattern, it can be challenging and labor-intensive, especially for purine-rich sequences. Enzymatic synthesis, particularly with engineered polymerases, offers a scalable and efficient alternative for producing long, modified RNA transcripts.

The choice between chemical and enzymatic synthesis will depend on the specific application, the desired length of the RNA, and the required purity. As our understanding of the biological roles of RNA modifications continues to grow, the demand for robust and efficient methods for synthesizing modified RNA will undoubtedly increase. The protocols and insights provided in this application note offer a solid foundation for researchers to produce high-quality 2'-O-methylated RNA, paving the way for new discoveries and therapeutic innovations.

VI. References

  • Enzymatic synthesis and reverse transcription of RNAs incorporating 2′- O -carbamoyl uridine triphosphate. Chemical Communications. [Link]

  • What is the difference between chemical synthesis and enzymatic synthesis (IVT)?. Biosynthesis Inc. [Link]

  • Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments. [Link]

  • A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs. Nucleic Acids Research. [Link]

  • Identification of a T7 RNA polymerase variant that permits the enzymatic synthesis of fully 2'-O-methyl-modified RNA. ResearchGate. [Link]

  • Modified Nucleotides for Chemical and Enzymatic Synthesis of Therapeutic RNA. Current Medicinal Chemistry. [Link]

  • Rethinking RNA Manufacturing: The Enzymatic Approach as a Scalable, Sustainable Alternative. Pharmaceutical Outsourcing. [Link]

  • Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic Acids Research. [Link]

  • Evolution of a T7 RNA polymerase variant that transcribes 2′-O-methyl RNA. Semantic Scholar. [Link]

  • Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Modified Nucleotides for Chemical and Enzymatic Synthesis of Therapeutic RNA. Bentham Science. [Link]

  • RNA Synthesis - 2'-O-Methyl Analogues. Glen Research. [Link]

  • Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry. [Link]

  • Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research. [Link]

  • RNA oligonucleotide synthesis. ATDBio. [Link]

  • Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. ResearchGate. [Link]

  • 5-O-DMT-N2-isobutyryl-2-O-(2-methoxyethyl)guanosine 3-CE phosphoramidite. Amerigo Scientific. [Link]

  • Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Molecules. [Link]

  • 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. International Journal of Molecular Sciences. [Link]

  • Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Research. [Link]

  • 2' & 3' -O-Methyl RNA Synthesis. Amerigo Scientific. [Link]

  • 2'-O-methylation. Wikipedia. [Link]

Sources

Application Notes and Protocols for Enzymatic Reactions Involving 2'-O-Methylated Ribose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Post-transcriptional modification of RNA is a fundamental mechanism for expanding the functional capacity of the transcriptome. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common and highly conserved.[1][2] This seemingly subtle alteration is found in nearly all types of cellular RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear/nucleolar RNAs (sn/snoRNAs), and messenger RNA (mRNA).[3][4][5][6]

The presence of a 2'-O-methyl group imparts critical chemical properties to the RNA molecule. It sterically hinders the 2'-hydroxyl group, making the adjacent phosphodiester bond significantly more resistant to nuclease-mediated and alkaline hydrolysis.[3][7] This modification also stabilizes the C3'-endo ribose conformation, which favors the A-form helical structure of RNA duplexes.[3][5][8] These structural and stability enhancements translate into profound biological consequences, influencing everything from ribosome biogenesis and translational fidelity to the intricate dance between a host's immune system and invading viral pathogens.[1][7]

This guide provides an in-depth exploration of the enzymatic machinery that installs and interacts with 2'-O-methylated ribose. We will delve into the functional significance of this modification and provide detailed, field-proven protocols for its detection and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the epitranscriptomic layer of gene regulation.

The Enzymatic Machinery of 2'-O-Methylation

The installation of a 2'-O-methyl group is a highly specific process catalyzed by a class of enzymes known as 2'-O-methyltransferases (2'-O-MTases). These enzymes utilize S-adenosyl-L-methionine (SAM or AdoMet) as the universal methyl donor.[8] The cellular machinery for 2'-O-methylation can be broadly divided into two major categories.[6][9][10]

snoRNA-Guided Ribonucleoprotein (RNP) Complexes

In eukaryotes and archaea, the vast majority of 2'-O-methylations in rRNAs and snRNAs are installed by a large ribonucleoprotein complex guided by box C/D small nucleolar RNAs (snoRNAs).[2][4]

  • Core Enzyme: The catalytic activity resides within a core protein, Fibrillarin (FBL).[1][9] FBL is the only known snoRNP 2'-O-methyltransferase until the recent discovery of a neuron-specific paralog, FBLL1.[9]

  • Guidance Mechanism: The specificity of methylation—which nucleotide in a long rRNA transcript gets modified—is determined not by the enzyme itself, but by the associated snoRNA. The snoRNA contains a sequence, typically 10-21 nucleotides long, that is complementary to the target site on the rRNA. This guide sequence positions the FBL enzyme precisely five nucleotides upstream of the D-box motif within the snoRNA, ensuring methylation at the correct location.[6]

  • Biological Significance: FBL-mediated methylation is crucial for ribosome biogenesis, protein translation, and has been implicated in tumorigenesis when dysregulated.[1] For instance, overexpression of FBL is linked to altered rRNA methylation patterns and higher mortality in breast cancer patients.[1]


}

snoRNA-guided 2'-O-methylation mechanism.

Stand-Alone Methyltransferases

These are individual protein enzymes that recognize and methylate specific RNA substrates without a guide RNA.

  • mRNA Cap Methyltransferases (CMTR1 & CMTR2): In higher eukaryotes, the 5' cap structure of mRNA is crucial for stability and translation initiation. The first and second nucleotides adjacent to the m7G cap are often 2'-O-methylated.[5][11] Human CMTR1 is the enzyme responsible for methylating the first nucleotide (Cap1), while CMTR2 methylates the second (Cap2).[12][13][14] This cap methylation is a critical "self" marker, preventing the cell's innate immune system from mistakenly identifying its own mRNA as foreign.[11][13]

  • tRNA Methyltransferases (e.g., FTSJ1, TrmH, TrmJ): Various standalone enzymes are responsible for the specific 2'-O-methylation patterns observed in tRNA, which are critical for proper folding and function.[2][10] For example, the TrmH enzyme in E. coli is responsible for creating the Gm18 modification in the D-loop of tRNA, which has been shown to suppress innate immune activation.[15][16]

  • Viral 2'-O-Methyltransferases: Many viruses, particularly RNA viruses that replicate in the cytoplasm, have evolved their own 2'-O-MTase enzymes.[11][17] These viral enzymes perform the same Cap1 methylation on viral RNA as the host CMTR1 does on cellular mRNA. This molecular mimicry is a key immune evasion strategy, allowing viral RNA to avoid detection and restriction by host proteins like IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats).[11][18]

Enzyme Class Example(s) Primary Target(s) Guidance Mechanism Key Function(s)
snoRNP-Guided Fibrillarin (FBL), FBLL1rRNA, snRNA, some mRNABox C/D snoRNARibosome biogenesis, Splicing, Neuronal differentiation[1][9]
Standalone (Cap) CMTR1, CMTR25' cap of mRNASubstrate recognition"Self" recognition, Immune evasion, mRNA stability[11][13][19]
Standalone (tRNA) TrmH, FTSJ1tRNASubstrate recognitiontRNA structure & stability, Immune modulation[10][16]
Standalone (Viral) WNV NS5, SARS-CoV nsp16Viral mRNA 5' capSubstrate recognitionHost immune evasion[17][18]

Functional Significance and Applications

The enzymatic addition of a 2'-O-methyl group has far-reaching consequences that are leveraged in both biological systems and therapeutic applications.

Structural Stability and Nuclease Resistance

The primary biochemical effect of 2'-O-methylation is the enhanced stability of the RNA backbone.[2][7] The methyl group protects the adjacent phosphodiester bond from cleavage by nucleases (like RNase T2) and alkaline hydrolysis.[3] This property is not only crucial for the longevity of stable non-coding RNAs like rRNA but is also exploited in the development of RNA therapeutics (e.g., siRNAs, antisense oligonucleotides), where enhanced stability and resistance to degradation in vivo are paramount.

Innate Immune Recognition: Distinguishing Self from Non-Self

A critical role for 2'-O-methylation, particularly at the 5' cap of mRNA, is to serve as a molecular signature for "self" RNA.[20] The host innate immune system employs pattern recognition receptors (PRRs) to detect foreign nucleic acids. The protein IFIT1 is an interferon-stimulated gene (ISG) that specifically binds and inhibits the translation of RNAs lacking a 2'-O-methylated cap (Cap0 structures).[11] By methylating their RNA caps to mimic host mRNAs (creating Cap1 structures), viruses can evade this restriction.[11][18] Conversely, viruses engineered to lack 2'-O-MTase activity are attenuated and highly sensitive to the host interferon response, highlighting this as a potential target for antiviral drug development.[11][18]


}

Role of 2'-O-methylation in evading innate immunity.

Regulation of Gene Expression and Disease

Emerging evidence indicates that internal 2'-O-methylation in mRNA, installed by FBL/snoRNP complexes, also plays a regulatory role. FBL-mediated Nm modification has been shown to enhance mRNA stability and expression levels.[21] In cancer cells, elevated FBL expression is associated with increased methylation and expression of mRNAs in cancer-related pathways, suggesting a role for FBL in post-transcriptional oncogenic regulation.[1][21] Furthermore, defects in snoRNP complexes are linked to genetic disorders like Prader-Willi syndrome.[1]

Application Protocols: Detection and Analysis of 2'-O-Methylation

Investigating the location and stoichiometry of 2'-O-methylation is key to understanding its function. Detection methods are founded on the unique chemical properties conferred by the 2'-O-methyl group: resistance to enzymatic/chemical cleavage and steric hindrance to reverse transcriptase.[5][22]

Protocol 1: Site-Specific Analysis by Reverse Transcription at Low dNTPs (RTL-P)

Principle: This semi-quantitative method exploits the observation that reverse transcriptase (RT) enzymes tend to pause or stall one nucleotide past a 2'-O-methylated residue when the concentration of deoxynucleotide triphosphates (dNTPs) is limiting.[3][23] The resulting truncated cDNA product can be detected by PCR or gel electrophoresis, providing a measure of methylation at a specific site.


}

Workflow for the RTL-P method.

Methodology:

  • RNA Preparation:

    • Isolate high-quality total RNA or purify poly(A)+ RNA from the cells or tissue of interest. Ensure the RNA is free of genomic DNA contamination by treating with DNase I.

    • Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity (e.g., via gel electrophoresis or Bioanalyzer).

  • Primer Annealing:

    • In a PCR tube, combine:

      • RNA: 1-2 µg

      • Gene-specific reverse primer (designed downstream of the putative methylation site): 10 pmol

      • Nuclease-free water: to a final volume of 10 µL

    • Incubate at 65°C for 5 minutes, then place immediately on ice for at least 2 minutes to anneal the primer.

  • Reverse Transcription (Two Parallel Reactions):

    • Prepare two separate RT master mixes, one with high dNTPs and one with low dNTPs.

    • High dNTP Reaction (Control):

      • 5X RT Buffer: 4 µL

      • 10 mM dNTP mix (2.5 mM each): 2 µL

      • RNase Inhibitor (40 U/µL): 0.5 µL

      • Reverse Transcriptase (e.g., M-MLV): 1 µL

      • Nuclease-free water: 2.5 µL

    • Low dNTP Reaction (Test):

      • 5X RT Buffer: 4 µL

      • 0.1 mM dNTP mix (25 µM each): 2 µL

      • RNase Inhibitor (40 U/µL): 0.5 µL

      • Reverse Transcriptase (e.g., M-MLV): 1 µL

      • Nuclease-free water: 2.5 µL

    • Add 10 µL of the appropriate master mix to the 10 µL annealed primer-RNA mix from Step 2.

    • Incubate the reactions at 42°C for 50-60 minutes, followed by heat inactivation at 70°C for 15 minutes.

  • Quantitative PCR (qPCR):

    • Use the resulting cDNA from both high and low dNTP reactions as templates for qPCR.

    • Design qPCR primers that flank the putative methylation site to amplify the full-length product.

    • Perform qPCR using a standard SYBR Green or probe-based master mix.

  • Data Analysis:

    • For each sample, calculate the difference in quantification cycle (ΔCq) between the low dNTP and high dNTP reactions: ΔCq = Cq(low dNTP) - Cq(high dNTP).

    • A significant increase in the Cq value for the low dNTP reaction (a higher ΔCq) compared to an unmethylated control transcript indicates a stall at the 2'-O-methylated site, signifying its presence.[5]

Protocol 2: Site-Specific Analysis by RNase H Cleavage Assay

Principle: This method leverages the resistance of 2'-O-methylated RNA to cleavage by certain enzymes. RNase H specifically degrades the RNA strand of an RNA:DNA hybrid duplex. However, it cannot cleave the phosphodiester bond 5' to a ribonucleotide that is hybridized to a DNA residue if that ribonucleotide is 2'-O-methylated.[3][23] A specially designed chimeric RNA/DNA oligonucleotide probe is used to direct cleavage to a precise location. Resistance to cleavage indicates methylation.[24]


}

Workflow for the RNase H cleavage assay.

Methodology:

  • Chimeric Probe Design:

    • Design a ~20 nucleotide chimeric probe complementary to the target RNA sequence.

    • The probe should consist of a central "DNA window" of 4-5 deoxynucleotides, flanked by 2'-O-methylated RNA nucleotides.

    • The junction between the 5' flank and the DNA window should be positioned so that the RNase H cleavage site on the target RNA is immediately 5' to the nucleotide being interrogated for methylation.

  • Hybridization:

    • In a microfuge tube, combine:

      • Total RNA: 5-10 µg

      • Chimeric Probe: 20-50 pmol

      • Hybridization Buffer (e.g., 300 mM NaCl, 20 mM HEPES pH 7.5, 1 mM EDTA)

    • Heat at 90°C for 3 minutes, then allow to cool slowly to room temperature over 30-45 minutes to facilitate hybridization.

  • RNase H Digestion:

    • To the hybridization reaction, add RNase H buffer (to manufacturer's recommended final concentration) and RNase H enzyme (e.g., 5 units).

    • Incubate at 37°C for 20-30 minutes.

    • Stop the reaction by adding EDTA and proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to recover the RNA.

  • Analysis of Cleavage Products:

    • The results can be analyzed by several methods:

      • Northern Blotting: Separate the RNA on a denaturing polyacrylamide or agarose gel, transfer to a membrane, and probe with a radiolabeled oligonucleotide that binds to one of the expected cleavage fragments. The presence of a full-length band and absence of a cleavage product indicates methylation.

      • Primer Extension: Use a radiolabeled primer downstream of the cleavage site. A full-length extension product indicates no cleavage (methylation), while a shorter product terminating at the cleavage site indicates an unmethylated site.

Overview of High-Throughput Sequencing Methods

While the protocols above are excellent for validating individual sites, transcriptome-wide mapping requires sequencing-based approaches. Several have been developed, each based on a different chemical property of Nm.[5]

Method Principle Resolution Pros Cons
RiboMethSeq Resistance to alkaline hydrolysis. Nm sites are underrepresented as read ends in sequencing libraries prepared from randomly fragmented RNA.[2][7][8]Single nucleotideNo special reagents needed, relatively simple library prep.Requires high amounts of input RNA, indirect detection (signal is a drop in coverage).[5]
Nm-Seq / RibOxi-Seq Resistance to periodate oxidation. Unmethylated 3'-terminal riboses are oxidized and removed, enriching for fragments ending in Nm.[3][25][26]Single nucleotideDirect detection, highly sensitive.[22][25]Chemically complex protocol, potential for biases.[26]
RTL-Seq RT stalling at low dNTP concentrations. The 5' ends of truncated cDNAs are mapped by sequencing.[3]Single nucleotideDirectly maps RT stall sites.Can be difficult to distinguish true stalls from sequence- or structure-induced artifacts.
Direct RNA Sequencing Nanopore sequencing directly reads native RNA molecules. Modifications like Nm cause subtle changes in the ionic current signal, which can be detected by machine learning models.[27]Single nucleotideAmplification-free, detects modifications directly on full-length transcripts.[27]Requires specialized equipment, bioinformatics analysis is complex.

Conclusion

The enzymatic placement of a methyl group on the 2'-ribose position is a fundamental and widespread RNA modification with profound implications for RNA stability, function, and host-pathogen interactions. From guiding ribosome assembly to enabling viral immune evasion, the roles of 2'-O-methylation are diverse and critical. The application notes and protocols provided here offer robust methodologies for researchers to probe the location and functional consequences of this key epitranscriptomic mark. As high-throughput and direct-detection methods continue to evolve, our understanding of the "2'-O-methylome" will undoubtedly expand, revealing new layers of gene regulation and presenting novel opportunities for therapeutic intervention in human disease.

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  • Dai, Q., Moshitch-Moshkovitz, S., Han, D., Kol, N., Amar, S., Koutsoftis, G., Lo, K. C., Shi, B., Kifher, E., Rechavi, G., He, C., & Moshkovitz, M. (2017). Nm-seq maps 2'-O-methylation sites in human mRNA with base precision. Nature Methods, 14(7), 695-698. [Link]

  • Daffis, S., Szretter, K. J., Schriewer, J., Li, J., Youn, S., Errett, J., Lin, T.-Y., Schneller, S., Zust, R., Dong, H., Thiel, V., Sen, G. C., Fensterl, V., Klimstra, W. B., Pierson, T. C., Buller, R. M. L., Gale, M., Jr, Shi, P.-Y., & Diamond, M. S. (2010). 2'-O-Methylation of the viral mRNA cap evades host restriction by IFIT family members. Nature, 468(7322), 452-456. [Link]

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Sources

Application Notes & Protocols: 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose as a Strategic Glycosyl Donor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2'-O-Methylation in Modern Therapeutics

The strategic methylation of the 2'-hydroxyl group of the ribose sugar is a cornerstone of modern medicinal chemistry and drug development.[1][2] This seemingly subtle modification imparts profound biological advantages, most notably enhanced metabolic stability against nuclease degradation.[3][4] This increased resilience is a critical attribute for the development of therapeutic oligonucleotides, including antisense molecules, siRNAs, and aptamers, where longevity in a biological milieu is paramount for efficacy.[3][5][6] Furthermore, 2'-O-methylation influences the conformational preference of the ribose ring, favoring the C3'-endo pucker characteristic of A-form RNA helices, which can enhance binding affinity to target RNA sequences.[7]

The synthesis of these vital 2'-O-methylated nucleosides hinges on the efficient and stereocontrolled formation of an N-glycosidic bond between a modified ribose sugar and a heterocyclic base.[8][9] 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose serves as a pivotal glycosyl donor in this context.[10] It provides the pre-methylated ribofuranose core, equipped with robust benzoyl protecting groups that modulate reactivity and influence the stereochemical outcome of the glycosylation reaction. This guide provides an in-depth analysis of this donor's chemical profile, the mechanistic underpinnings of its application, and detailed protocols for its use in the synthesis of 2'-O-methylated nucleosides.

Chemical Profile and Strategic Functionality of the Donor

This compound is a stable, crystalline solid that serves as a repository for the functionalized sugar moiety required for nucleoside synthesis.[10][11] Its utility is defined by the interplay of its constituent protecting and functional groups.

ParameterValueReference
IUPAC Name [(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate[11]
CAS Number 68045-07-8[10][11]
Molecular Formula C₂₇H₂₄O₈[10][11]
Molecular Weight 476.5 g/mol [10][11]
Stereochemical Configuration D-ribo[10]

Functional Group Analysis:

  • Benzoyl (Bz) Protecting Groups (C1, C3, C5): The benzoyl groups serve multiple critical functions. As electron-withdrawing groups, they are considered "disarming," reducing the overall reactivity of the glycosyl donor compared to donors with electron-donating groups.[12] This modulation prevents unwanted side reactions and provides a more controlled glycosylation. The C3 and C5 benzoyl groups protect the respective hydroxyls from participating in the reaction. The C1-O-benzoyl group is not typically the leaving group itself; this donor is often converted into a more reactive species, such as a 1-O-acetyl or 1-halide derivative, prior to glycosylation. However, the core tribenzoylated structure is the stable precursor.[13][14][15]

  • 2'-O-Methyl Group: This is the key functional group being transferred to the final nucleoside. Its presence is sterically and electronically significant. Crucially, it is a non-participating group .[8][12] Unlike an acyl group (e.g., acetyl or benzoyl) at the C2 position, the 2'-O-methyl group cannot form a cyclic cation intermediate to shield one face of the ribose ring during nucleophilic attack. This has profound implications for the stereochemical control of the glycosylation reaction.[12][16]

The Glycosylation Mechanism: A Matter of Stereocontrol

The most prevalent method for synthesizing nucleosides using donors like this compound (typically after conversion to its 1-O-acetyl analog) is the Silyl-Hilbert-Johnson or Vorbrüggen glycosylation .[8][16][17] This reaction involves the coupling of the activated sugar with a silylated heterocyclic base, catalyzed by a Lewis acid.[17][18]

The Mechanistic Steps:

  • Activation of the Donor: A Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄), coordinates to the anomeric leaving group (e.g., an acetate derived from the title compound).[12][19] This facilitates its departure and generates a highly electrophilic oxocarbenium ion intermediate.[12][20]

  • Nucleophilic Attack: A nucleophilic heterocyclic base, rendered more soluble and reactive through silylation (e.g., with hexamethyldisilazane, HMDS), attacks the anomeric carbon of the oxocarbenium ion.[8][18]

  • Stereochemical Outcome: Because the 2'-O-methyl group is non-participating, the oxocarbenium ion intermediate is relatively planar.[8] Consequently, the silylated nucleobase can attack from either the top (β-face) or the bottom (α-face) of the furanose ring. This often results in a mixture of α and β anomers.[9][16] The desired β-anomer, which mimics the configuration of natural nucleosides, is often favored due to steric hindrance from the C3 substituent directing the incoming nucleophile to the opposite face, but achieving high stereoselectivity can be a significant challenge. The final anomeric ratio is influenced by the specific Lewis acid, solvent, temperature, and the structure of the nucleobase.

Vorbruggen_Mechanism cluster_donor Glycosyl Donor Activation cluster_base Nucleobase Preparation cluster_coupling Glycosylation cluster_final Final Steps D 1-OAc-2-OMe-Ribose (Protected) D_activated Oxocarbenium Ion (Electrophilic Intermediate) D->D_activated Activation LA Lewis Acid (e.g., TMSOTf) Anomers Anomeric Mixture (α and β Products) D_activated->Anomers Nucleophilic Attack Base Heterocyclic Base (e.g., Uracil) Silylated_Base Silylated Base (Nucleophilic) Base->Silylated_Base Silylation Silylating_Agent Silylating Agent (e.g., HMDS) Silylated_Base->D_activated Deprotection Deprotection (Removal of Bz groups) Anomers->Deprotection Final_Product 2'-O-Methyl Nucleoside Deprotection->Final_Product

Caption: General mechanism of Vorbrüggen glycosylation with a 2'-O-methyl donor.

Applications and Representative Data

This glycosyl donor is instrumental in synthesizing 2'-O-methylated pyrimidine and purine nucleosides, which are precursors for therapeutic agents and research tools.

NucleobaseLewis AcidSolventTemp (°C)Yield (%)Anomeric Ratio (β:α)
UracilTMSOTfAcetonitrileRT~85-95>10:1
N⁶-BenzoyladenineSnCl₄1,2-Dichloroethane0 to RT~60-75~5:1
N⁴-BenzoylcytosineTMSOTfAcetonitrileRT~80-90>15:1
N²-IsobutyrylguanineTMSOTf1,2-Dichloroethane60~50-65~4:1
Note: Yields and ratios are representative and can vary based on specific reaction conditions and scale. Data is synthesized from principles described in cited literature.[5][21][22]

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis of 2'-O-methylated nucleosides. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All glassware must be rigorously dried to exclude moisture.

Workflow start Start silylation Step 1: Silylation of Nucleobase (e.g., Uracil + HMDS/TMSCl) start->silylation glycosylation Step 2: Glycosylation Coupling (Add Donor + Lewis Acid) silylation->glycosylation workup Step 3: Aqueous Work-up (Quench, Extract, Dry) glycosylation->workup purify_protected Step 4: Chromatography 1 (Purify Protected Nucleoside) workup->purify_protected deprotection Step 5: Deprotection (NaOMe or NH₃ in MeOH) purify_protected->deprotection purify_final Step 6: Chromatography 2 / Recrystallization (Purify Final Product) deprotection->purify_final end End Product: 2'-O-Methyl Nucleoside purify_final->end

Caption: Experimental workflow for 2'-O-methyl nucleoside synthesis.
Protocol 1: Synthesis of 2'-O-Methyluridine

This protocol details the coupling of the glycosyl donor with uracil. For this reaction, the more reactive 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is often used as the starting glycosyl donor, which can be synthesized from D-ribose.[14][23] The principles directly apply to precursors like the title compound.

Materials:

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl chloride (TMSCl)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-2-O-methyl-D-ribofuranose

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Silica Gel for column chromatography

Procedure:

  • Silylation of Uracil:

    • To a flame-dried round-bottom flask under an argon atmosphere, add uracil (1.0 eq).

    • Add HMDS (3.0 eq) and a catalytic amount of TMSCl (~0.1 eq).

    • Heat the suspension to reflux (approx. 130 °C) with stirring until the solution becomes clear (typically 2-4 hours).

    • Cool the reaction to room temperature and remove excess HMDS/TMSCl under high vacuum. The resulting persilylated uracil is a viscous oil or white solid.

    • Scientist's Note: Silylation is critical for solubilizing the nucleobase in the organic solvent and enhancing the nucleophilicity of the ring nitrogens.[18] The reaction must be completely anhydrous.

  • Glycosylation Reaction:

    • Dissolve the silylated uracil in anhydrous MeCN.

    • In a separate flame-dried flask, dissolve the glycosyl donor (1.2 eq) in anhydrous MeCN.

    • Cool the silylated uracil solution to 0 °C in an ice bath.

    • Add the glycosyl donor solution to the silylated uracil.

    • Slowly add TMSOTf (1.2-1.5 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC (Thin Layer Chromatography).

    • Scientist's Note: The slow addition of the potent Lewis acid TMSOTf at low temperature helps to control the reaction rate and minimize side reactions. The reaction is highly moisture-sensitive; a slight yellow to orange color change is often observed upon addition of TMSOTf.

  • Work-up and Purification of Protected Nucleoside:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ solution.

    • Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the protected 3',5'-di-O-benzoyl-2'-O-methyluridine.

  • Deprotection:

    • Dissolve the purified protected nucleoside in anhydrous MeOH.

    • Add a solution of NaOMe in MeOH (e.g., 0.5 M solution, ~0.2 eq) and stir at room temperature.

    • Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).

    • Neutralize the reaction by adding an acidic resin (e.g., Dowex 50WX8, H⁺ form) until the pH is ~7.

    • Filter off the resin and concentrate the filtrate.

    • Purify the final product, 2'-O-methyluridine, by recrystallization or silica gel chromatography.

    • Scientist's Note: The Zemplén deprotection using catalytic sodium methoxide is a standard method for removing benzoyl esters.[24] Over-reaction or non-anhydrous conditions can lead to side products. Neutralization with an acid resin is a clean method to remove sodium ions without introducing water.

Characterization and Data Interpretation

The identity, purity, and stereochemistry of the final product must be confirmed.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

    • Anomeric Proton (H1'): The key to determining stereochemistry. For β-anomers of pyrimidine nucleosides, the H1' proton typically appears as a doublet with a coupling constant (³JH1'-H2') of approximately 2-5 Hz. In contrast, α-anomers often show a larger coupling constant.

    • 2'-O-Methyl Protons: A characteristic singlet appears around 3.4-3.7 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized nucleoside.

Conclusion

This compound is a highly valuable and strategic glycosyl donor for the synthesis of 2'-O-methylated nucleosides. While the non-participating nature of the 2'-O-methyl group presents a stereochemical challenge, modern glycosylation methods like the Vorbrüggen reaction allow for the synthesis of the desired β-anomers in good to excellent yields. A thorough understanding of the reaction mechanism, careful control of anhydrous conditions, and rigorous purification and characterization are essential for successfully leveraging this donor to create the next generation of nucleic acid-based therapeutics and molecular probes.

References

  • ResearchGate. Vorbrüggen glycosylation reaction and its mechanism. Available at: [Link]

  • ResearchGate. Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. Available at: [Link]

  • ACS Publications. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega. Available at: [Link]

  • Wikipedia. Chemical glycosylation. Available at: [Link]

  • Wikipedia. Synthesis of nucleosides. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Available at: [Link]

  • ACS Publications. Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • McGill University eScholarship. Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. Available at: [Link]

  • Oxford Academic. O-Methyl derivatives of the common ribonucleosides except for guanosine were synthesized via the 2'. Nucleic Acids Research. Available at: [Link]

  • Wiley Online Library. Vorbrüggen Glycosylation. Major Name Reactions in Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). An approach to the stereoselective synthesis of Sp-dinucleoside phosphorothioates using phosphotriester chemistry. Available at: [Link]

  • ACS Publications. Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Stereoselective synthesis of P-stereogenic nucleotide prodrugs and oligonucleotides. Chemical Society Reviews. Available at: [Link]

  • PubMed. Insights into the Activation of Alkyne-Installed Glycosyl Donors with Dual Acidic Metal Catalysts: Reaction Pathway, Influencing Factors, and Enlightenment for Glycosylation. Available at: [Link]

  • National Institutes of Health (NIH). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Available at: [Link]

  • Nucleowiki. Vorbrüggen Base Introduction Reaction. Available at: [Link]

  • Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Available at: [Link]

  • Taylor & Francis Online. Influence of the Benzyloxycarbonyl Protective Group on Glycosylation with Mannopyranosyl Donors. Journal of Carbohydrate Chemistry. Available at: [Link]

  • ACS Publications. Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation?. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. 2-O-Benzyloxycarbonyl protected glycosyl donors: a revival of carbonate-mediated anchimeric assistance for diastereoselective glycosylation. Chemical Communications. Available at: [Link]

  • PubMed. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. Available at: [Link]

  • ResearchGate. Synthesis new nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone. Available at: [Link]

  • ResearchGate. Synthesis of 2′-O-β-d-ribofuranosyladenosine. Available at: [Link]

  • ResearchGate. Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Available at: [Link]

  • ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. Available at: [Link]

  • ResearchGate. Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
  • MDPI. Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. Molecules. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Available at: [Link]

  • Google Patents. US5739314A - Method for synthesizing 2'-O-substituted pyrimidine nucleosides.
  • National Institutes of Health (NIH). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Available at: [Link]

  • Glyko. 1,3,5-Tri-O-benzoyl-a-D-ribofuranose. Available at: [Link]

  • Glen Research. RNA Synthesis - 2'-O-Methyl Analogues. Glen Report 4.13. Available at: [Link]

  • National Institutes of Health (NIH). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Available at: [Link]

  • ResearchGate. Structural and functional roles of 2'-O-ribose methylations and their enzymatic machinery across multiple classes of RNAs. Available at: [Link]

  • PubMed. RNA ribose methylation (2'-O-methylation): Occurrence, biosynthesis and biological functions. Available at: [Link]

  • MDPI. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. International Journal of Molecular Sciences. Available at: [Link]

  • Royal Society of Chemistry. Glycosylation of a model proto-RNA nucleobase with non-ribose sugars: implications for the prebiotic synthesis of nucleosides. Organic & Biomolecular Chemistry. Available at: [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 2'-O-methyladenosine via Benzoylated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative for 2'-O-Methylation

In the landscape of nucleic acid therapeutics and molecular biology, the targeted modification of nucleosides is a cornerstone of innovation. 2'-O-methyladenosine (Am) is a naturally occurring post-transcriptional RNA modification that confers critical biological properties.[1][2][3] Its incorporation into synthetic oligonucleotides, such as siRNAs and antisense therapies, is a key strategy to enhance metabolic stability against nuclease degradation, modulate binding affinity, and reduce off-target immune responses.[4][5][6]

Achieving the selective methylation of the 2'-hydroxyl group on the adenosine ribose moiety is a non-trivial synthetic challenge due to the presence of multiple reactive sites: the 2', 3', and 5' hydroxyls, and the N6 exocyclic amine. A direct methylation approach on unprotected adenosine, while feasible, often results in a mixture of 2'- and 3'-O-methylated isomers, necessitating challenging purification.[7][8][9] A robust and scalable synthesis, therefore, mandates a meticulous protecting group strategy.

This guide details a proven synthetic pathway that leverages the unique properties of benzoyl (Bz) protecting groups. Benzoyl groups are employed for their stability across a range of reaction conditions and their predictable removal under specific basic conditions, making them ideal for complex, multi-step nucleoside synthesis.[10][11][12] We will proceed through a logical sequence of protection, selective methylation, and final deprotection to yield high-purity 2'-O-methyladenosine.

Overall Synthetic Workflow

The synthesis is designed as a multi-stage process where each step builds logically upon the last. The core principle is to mask all reactive functional groups except for the target 2'-hydroxyl, perform the methylation, and then efficiently remove all protecting groups to unveil the final product.

G cluster_0 Part A: Protection Strategy cluster_1 Part B: Core Methylation cluster_2 Part C: Deprotection & Isolation A Adenosine (Starting Material) B Step 1: Selective 5'-OH Protection (DMT-Cl) A->B C Step 2: N6-Amine Protection (Benzoyl Chloride) B->C D Step 3: Selective 3'-OH Protection (Benzoyl Chloride) C->D E Step 4: 2'-O-Methylation (NaH, CH3I) D->E Protected Intermediate (Free 2'-OH) F Step 5: Debenzoylation (NH3 in MeOH) E->F Fully Protected & Methylated Product G Step 6: Detritylation (Aq. Acetic Acid) F->G H Step 7: Purification (Chromatography) G->H I 2'-O-methyladenosine (Final Product) H->I

Caption: High-level workflow for the synthesis of 2'-O-methyladenosine.

Detailed Experimental Protocols & Scientific Rationale

Part A: Strategic Protection of Adenosine

The success of this synthesis hinges on the precise and sequential protection of the non-target hydroxyl and amino groups.

Protocol 1: 5'-O-Protection with Dimethoxytrityl (DMT)

  • Objective: To selectively protect the primary 5'-hydroxyl group, leveraging its higher reactivity compared to the secondary 2' and 3' hydroxyls.

  • Methodology:

    • Suspend adenosine (1.0 eq) in anhydrous pyridine.

    • Cool the mixture to 0°C in an ice bath.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Quench the reaction with methanol and concentrate under reduced pressure.

    • Purify the resulting 5'-O-DMT-adenosine by silica gel chromatography.

  • Expertise & Causality: Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction. The bulky DMT group shows strong steric preference for the less hindered primary 5'-OH. This step is foundational, as the DMT group also serves as a lipophilic handle for purification and can be removed under very mild acidic conditions that leave other protecting groups intact.[10]

Protocol 2: N6-Amino Group Benzoylation

  • Objective: To protect the exocyclic N6-amino group of the adenine base from undesired side reactions.

  • Methodology:

    • Dissolve 5'-O-DMT-adenosine (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0°C.

    • Add benzoyl chloride (1.5 eq) dropwise.

    • Stir at 0°C for 2-4 hours.

    • Monitor by TLC until the starting material is consumed.

    • Work up the reaction by adding cold water, followed by extraction with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield N6-benzoyl-5'-O-DMT-adenosine.

  • Expertise & Causality: The N6-amino group is nucleophilic and will react with acylating agents. Benzoylation prevents this site from interfering in subsequent steps.[10][] The use of excess benzoyl chloride ensures complete conversion, but at this stage, it can also react with the 2'/3' hydroxyls. The subsequent step drives the reaction towards the desired product.

Protocol 3: Selective 3'-O-Benzoylation

  • Objective: To benzoylate the remaining hydroxyl groups and then selectively remove the more labile 2'-O-benzoyl group, leaving the 2'-OH free for methylation. This is a well-established method that leverages the differential reactivity of the 2' and 3' positions.

  • Methodology:

    • The crude product from Protocol 2 is re-dissolved in pyridine.

    • More benzoyl chloride (3.0 eq) is added at room temperature to ensure per-benzoylation at the 2' and 3' positions.

    • After complete benzoylation (monitored by TLC), the reaction is carefully treated with a controlled amount of aqueous NaOH or a similar base at a low temperature. This selectively hydrolyzes the 2'-O-benzoyl ester, which is more sterically accessible and electronically activated.

    • The reaction is neutralized and worked up.

    • The target intermediate, N6-benzoyl-3'-O-benzoyl-5'-O-DMT-adenosine, is purified by silica gel chromatography.

  • Expertise & Causality: This protocol exploits the subtle differences in reactivity between the 2' and 3' hydroxyls. While initial per-benzoylation is straightforward, the controlled, selective deacylation at the 2'-position is a critical step that unmasks the target hydroxyl for the subsequent methylation reaction.

Part B: The Core 2'-O-Methylation Reaction

This is the key synthetic step where the methyl group is installed.

Caption: SN2 mechanism for the 2'-O-methylation step.

Protocol 4: 2'-O-Methylation

  • Objective: To introduce a methyl group onto the free 2'-hydroxyl via an SN2 reaction.

  • Methodology:

    • Dissolve the protected adenosine from Protocol 3 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Cool the solution to 0°C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) carefully in small portions.

    • Stir the mixture at 0°C for 1 hour to allow for complete deprotonation, forming the alkoxide.

    • Add methyl iodide (CH3I, 2.0 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 6-8 hours.

    • Monitor by TLC for the disappearance of the starting material.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Expertise & Causality: This step must be performed under strictly anhydrous conditions. Sodium hydride is a powerful, non-nucleophilic base that quantitatively deprotonates the 2'-OH to form a highly reactive sodium alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic methyl carbon of methyl iodide to form the desired C-O bond. The inert atmosphere prevents moisture from quenching the NaH.

Part C: Deprotection and Final Purification

The final phase involves the sequential removal of all protecting groups to yield the target molecule.

Protocol 5: Debenzoylation

  • Objective: To remove the benzoyl groups from the N6 and 3'-O positions.

  • Methodology:

    • Dissolve the crude product from Protocol 4 in a solution of 7N ammonia in methanol.[14]

    • Stir the solution in a sealed vessel at room temperature for 16-24 hours.

    • Monitor the reaction by TLC. The reaction is complete when the fully deprotected (but still 5'-O-DMT protected) product is observed.

    • Concentrate the reaction mixture under reduced pressure.

  • Expertise & Causality: Ammonolysis is a classic and effective method for removing benzoyl groups from both hydroxyl and amino functions in nucleosides.[15][16] The ammonia acts as a nucleophile to cleave the ester and amide bonds, forming benzamide as a byproduct, which can be easily removed. This method is mild enough to leave the acid-labile DMT group intact.

Protocol 6: Detritylation

  • Objective: To remove the final protecting group, the 5'-O-DMT ether.

  • Methodology:

    • Dissolve the crude product from Protocol 5 in a solution of 80% aqueous acetic acid.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the cleavage of the DMT group by TLC. The product will be significantly more polar.

    • Once complete, concentrate the solution. Co-evaporate with toluene several times to remove residual acetic acid.

  • Expertise & Causality: The DMT group is specifically designed for its lability to mild acid.[10] The triphenylmethyl carbocation that is formed upon protonation and cleavage is highly stabilized by the two methoxy groups, allowing for rapid removal without affecting the rest of the nucleoside structure.

Protocol 7: Final Purification

  • Objective: To isolate pure 2'-O-methyladenosine from reaction byproducts and residual reagents.

  • Methodology:

    • Purify the final crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

    • For obtaining highly pure material, the product can be further purified by crystallization from ethanol.[7][8]

  • Trustworthiness: The purity of the final compound should be rigorously validated. Standard characterization includes:

    • ¹H and ¹³C NMR: To confirm the overall structure and verify the presence and location of the methyl group.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.

Quantitative Data Summary

The following table provides an overview of the reagents and typical outcomes for this synthetic sequence. Yields are indicative and may vary based on scale and experimental execution.

StepKey ReagentsSolventTemp.DurationTypical Yield
1. 5'-O-DMT Protection DMT-ClPyridine0°C to RT12-16 h85-95%
2. N6-Benzoylation Benzoyl ChloridePyridine0°C2-4 h>90% (crude)
3. 3'-O-Benzoylation Benzoyl ChloridePyridineRTVaries60-70%
4. 2'-O-Methylation NaH, CH₃IAnhydrous THF0°C to RT6-8 h70-85%
5. Debenzoylation 7N NH₃ in MeOHMethanolRT16-24 h>90% (crude)
6. Detritylation 80% Acetic AcidWaterRT2-4 h>95% (crude)
7. Purification ---->40% overall

References

  • Bhattacharya, A., Hasan, A., & Chakravarty, D. (1980). A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. Biochimica et Biophysica Acta (BBA) - General Subjects, 629(1), 178–183. [Link]

  • Zerrouki, R., Roy, V., Hadj-Bouazza, A., & Krausz, P. (2004). Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. Journal of Carbohydrate Chemistry, 23(5), 299-303. [Link]

  • Sci-Hub. (2004). Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. Journal of Carbohydrate Chemistry. [Link]

  • Letsinger, R. L., Caruthers, M. H., Miller, P. S., & Ogilvie, K. K. (1967). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society, 89(26), 7146–7147. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Ayadi, L., Ayadi, W., & Motorin, Y. (2019). RNA ribose methylation (2′-O-methylation): Occurrence, biosynthesis and biological functions. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1862(3), 253-269. [Link]

  • Prakash, T. P., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry, 22(10), 2847-2854. [Link]

  • Höfler, C., & Carlomagno, T. (2020). Structural and functional roles of 2'-O-ribose methylations and their enzymatic machinery across multiple classes of RNAs. Wiley Interdisciplinary Reviews: RNA, 11(5), e1596. [Link]

  • Monaco, P. L., Marcel, V., Diaz, J. J., & Catez, F. (2018). RNA ribose methylation (2'-O-methylation): Occurrence, biosynthesis and biological functions. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1862(3), 253-269. [Link]

  • Nutan, P., & Lambert, T. H. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ACS Catalysis, 11(15), 9636-9674. [Link]

  • Wikipedia. (n.d.). 2'-O-methylation. [Link]

  • CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. [Link]

  • Wünsch, B. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. CHIMIA International Journal for Chemistry, 55(4), 321-325. [Link]

  • Ueno, Y., et al. (2003). A new method for the synthesis of 2'-O-benzyladenosine using Mitsunobu reaction. Nucleosides, Nucleotides and Nucleic Acids, 22(2), 145-151. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Sproat, B. S., & Gait, M. J. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides. U.S.
  • Liau, M. C., & Hurlbert, R. B. (1975). 2′-O-Methylation of Adenosine, Guanosine, Uridine, and Cytidine in RNA of Isolated Rat Liver Nuclei. Biochemistry, 14(8), 1716-1720. [Link]

  • Broom, A. D., & Robins, R. K. (1965). THE DIRECT PREPARATION OF 2'-O-METHYLADENOSINE FROM ADENOSINE. Journal of the American Chemical Society, 87(5), 1145-1146. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Benzoylated Ribose Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of benzoylated ribose compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these molecules using column chromatography. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our focus is on the causality behind experimental choices to empower you with the knowledge to optimize your purifications.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of benzoylated ribose compounds. Each issue is presented with probable causes and a step-by-step solution.

Issue 1: Poor Separation of Anomers (α/β isomers)

Question: My TLC plate shows two spots with very close Rf values, which I suspect are the α and β anomers of my benzoylated ribose. How can I improve their separation on the column?

Probable Causes:

  • Insufficiently Selective Mobile Phase: The chosen solvent system may not be optimal for resolving the subtle stereochemical differences between anomers.

  • Inappropriate Stationary Phase: Standard silica gel might not provide the necessary selectivity for certain anomer pairs.[1]

  • Column Overloading: Applying too much sample can lead to broad peaks that merge.

Step-by-Step Solution:

  • Optimize the Mobile Phase with TLC:

    • Systematically screen different solvent systems. A common starting point for benzoylated sugars is a mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).[2]

    • To enhance separation, try adding a small percentage (0.5-1%) of a more polar solvent like methanol or isopropanol. This can subtly alter the interactions with the silica surface.

    • Consider using a toluene/ethyl acetate gradient, as the aromaticity of toluene can offer different selectivity for the benzoyl groups compared to aliphatic solvents.

    • Aim for a solvent system that gives Rf values between 0.2 and 0.3 for your target compounds on the TLC plate, with the largest possible ΔRf between the anomers.[3]

  • Consider Alternative Stationary Phases:

    • While silica gel is the workhorse, other stationary phases can offer superior selectivity for protected carbohydrates.[1] For challenging separations, consider reversed-phase chromatography on a C18 or a phenyl hexyl column, which separates based on hydrophobicity.[1][4][5]

    • Pentafluorophenyl (PFP) stationary phases have also shown promise for separating acyl-protected monosaccharides.[1]

  • Employ Gradient Elution:

    • If an isocratic (constant solvent composition) elution doesn't suffice, a shallow solvent gradient can significantly improve resolution.[6] Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. This will sharpen the peaks and can enhance the separation of closely eluting compounds.

  • Ensure Proper Column Packing and Loading:

    • A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7]

    • Load the sample in a minimal amount of solvent to create a narrow starting band. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, is often preferable.[8]

Issue 2: The Compound Appears to be Decomposing on the Column

Question: My collected fractions contain a mixture of my desired product and new, more polar spots on the TLC. I suspect the benzoyl groups are being hydrolyzed. How can I prevent this?

Probable Causes:

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of ester protecting groups, especially during long exposure times.[6][9]

  • Use of Acidic or Protic Solvents: Adding acids (like acetic acid) to the mobile phase or using protic solvents (like methanol) in high concentrations can promote debenzoylation.

Step-by-Step Solution:

  • Test for Stability:

    • Before running a column, spot your purified compound on a TLC plate, let it sit for a few hours, and then elute it. If a new, more polar spot appears, your compound is likely unstable on silica gel.[6]

  • Deactivate the Silica Gel:

    • If instability is confirmed, you can neutralize the acidic nature of the silica gel. This can be done by adding a small amount of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine, to the eluent (typically 0.1-1% v/v).[3]

    • Alternatively, you can prepare a slurry of the silica gel in the mobile phase containing the base before packing the column.

  • Choose an Alternative Stationary Phase:

    • If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.[6][9] However, be aware that the elution order and optimal solvent system will likely change.

  • Minimize Residence Time:

    • Use flash chromatography with applied pressure to speed up the elution, reducing the time your compound spends in contact with the stationary phase.[9]

    • Avoid unnecessarily long columns.

Issue 3: My Compound Won't Elute from the Column

Question: I've run a large volume of my mobile phase through the column, but I can't detect my compound in the collected fractions. What's going on?

Probable Causes:

  • Insufficiently Polar Mobile Phase: The chosen eluent may not be strong enough to displace the highly polar benzoylated ribose from the silica gel.

  • Compound Precipitation: The compound may have crystallized at the top of the column if it has low solubility in the mobile phase.[6]

  • Incorrect Solvent System Preparation: A mistake in preparing the eluent could lead to a much less polar solvent than intended.[6]

Step-by-Step Solution:

  • Verify Your TLC Analysis:

    • Ensure the TLC was run correctly and that the compound does move from the baseline in the chosen solvent system. An Rf of zero on the TLC plate indicates the compound will not elute from the column with that solvent.

  • Gradually Increase Solvent Polarity:

    • If your compound is stuck, you can try to elute it by gradually increasing the polarity of the mobile phase. For a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. If that's not enough, you can add a small amount of a stronger solvent like methanol.

  • Check for Precipitation:

    • Visually inspect the top of the column. If you see crystalline material, your compound may have crashed out.[6] You may need to use a stronger solvent for loading the sample or switch to a mobile phase in which your compound is more soluble.

  • Final Resort - Flushing the Column:

    • If all else fails, you can try to recover your compound by flushing the column with a very polar solvent, such as 100% ethyl acetate or a mixture of dichloromethane and methanol. Note that this will likely elute everything from the column, so separation from impurities will be lost.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system to start with?

A1: The best starting point is always thin-layer chromatography (TLC). Benzoylated ribose compounds are moderately polar. A good initial screening would involve solvent systems like hexane/ethyl acetate or dichloromethane/methanol in various ratios (e.g., 9:1, 4:1, 1:1). The goal is to find a system that gives your target compound an Rf value of approximately 0.2-0.3, which generally provides the best separation in column chromatography.[3]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations (e.g., close spots on TLC), use a higher ratio (closer to 100:1). For easier separations, a lower ratio (30:1 to 50:1) is often sufficient.[10]

Q3: My benzoylated ribose compound is not UV active. How can I monitor the column fractions?

A3: While the benzoyl groups provide a strong UV chromophore, if for some reason you cannot use UV detection, you can use TLC with a staining agent.[4][5] After eluting the TLC plate, dry it and dip it into a staining solution. Common stains for carbohydrates include:

  • Potassium Permanganate (KMnO4) stain: Reacts with any oxidizable group, which is often present on sugar derivatives.

  • P-anisaldehyde stain: Gives a range of colors with different functional groups upon heating.

  • Ceric Ammonium Molybdate (CAM) stain: A general stain for organic compounds.

Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used with HPLC systems for compounds without a UV chromophore.[4][5][11]

Q4: What is the difference between "wet packing" and "dry packing" a column, and which is better?

A4:

  • Wet Packing (Slurry Method): The silica gel is mixed with the initial, least polar solvent to form a slurry, which is then poured into the column.[7] This method is generally preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase, leading to better separations.[7]

  • Dry Packing: The dry silica gel powder is poured directly into the column and then tapped to pack it down, after which the solvent is slowly passed through. This method is quicker but more prone to creating an unevenly packed column.

For the purification of benzoylated ribose compounds, where good resolution is often critical, the wet packing method is highly recommended.

Q5: Can I reuse my chromatography column?

A5: It is generally not recommended to reuse silica gel columns for different compounds, as cross-contamination can be a significant issue. Even after extensive washing, strongly adsorbed impurities from a previous run can slowly leach out during a subsequent purification, compromising the purity of your target compound. For high-purity requirements, such as in drug development, always use a fresh column.

Section 3: Data Presentation and Protocols

Table 1: Common Solvent Systems for Benzoylated Ribose Purification
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGeneral purpose, good starting point.
Toluene / Ethyl Acetate (19:1 to 4:1)Low to MediumCan offer different selectivity due to toluene's aromaticity.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighFor more polar benzoylated ribose derivatives or to elute strongly retained compounds.
Hexane / Acetone (9:1 to 2:1)Low to MediumAcetone is a more polar eluent than ethyl acetate.
Protocol 1: Step-by-Step Wet Packing of a Silica Gel Column
  • Select Column Size: Choose a column with an appropriate diameter and length for the amount of sample you need to purify.

  • Plug the Column: Place a small piece of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[7]

  • Add a Sand Layer: Add a small layer (approx. 0.5 cm) of sand on top of the cotton plug. This creates an even base for the silica gel.[7]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase solvent and stir to create a uniform slurry with the consistency of a milkshake.[7]

  • Pour the Slurry: Clamp the column vertically. Pour the silica slurry into the column in one continuous motion if possible. Use a funnel to help.

  • Pack the Column: Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and help the silica pack evenly.[7] Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica gel.

  • Add a Protective Sand Layer: Once the silica has settled, add another thin layer of sand on top to prevent the silica bed from being disturbed when you add more solvent or your sample.

  • Equilibrate the Column: Pass 2-3 column volumes of your initial mobile phase through the packed column before loading your sample.

Section 4: Visualization of Workflow

Diagram 1: Troubleshooting Poor Separation

This diagram illustrates a logical workflow for addressing poor separation of benzoylated ribose compounds.

TroubleshootingPoorSeparation start Poor Separation Observed (e.g., overlapping spots on TLC/fractions) check_tlc Re-optimize Mobile Phase on TLC? (Aim for ΔRf > 0.1, Rf ~0.2-0.3) start->check_tlc isocratic_vs_gradient Isocratic or Gradient Elution? check_tlc->isocratic_vs_gradient Optimization yields insufficient separation success Improved Separation check_tlc->success Successful Optimization try_gradient Implement a Shallow Gradient isocratic_vs_gradient->try_gradient Currently Isocratic check_loading Review Sample Loading Technique isocratic_vs_gradient->check_loading Already using Gradient try_gradient->check_loading dry_load Consider Dry Loading check_loading->dry_load Wet loading with large solvent volume alternative_stationary_phase Consider Alternative Stationary Phase (e.g., C18, Phenyl Hexyl) check_loading->alternative_stationary_phase Loading is optimal dry_load->alternative_stationary_phase alternative_stationary_phase->success Implement new phase

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

  • Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. (2016). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Strategies to Purify Carbohydrate-Based Compounds. (n.d.). Teledyne ISCO. Retrieved January 18, 2026, from [Link]

  • How to run column chromatography. (n.d.). Retrieved January 18, 2026, from [Link]

  • Strategies to Purify Carbohydrate Based Compounds. (n.d.). Teledyne ISCO. Retrieved January 18, 2026, from [Link]

  • Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Flash Chromatography: Principles & Applications. (2025). Phenomenex. Retrieved January 18, 2026, from [Link]

  • HPLC Methods for analysis of Ribose. (n.d.). HELIX Chromatography. Retrieved January 18, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). JoVE. Retrieved January 18, 2026, from [Link]

  • Performing Column Chromatography. (2023). YouTube. Retrieved January 18, 2026, from [Link]

  • Performing Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Deprotection of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is a key synthetic intermediate in medicinal chemistry and nucleoside synthesis, valued for its role in constructing complex, biologically active molecules.[1] The strategic placement of the benzoyl protecting groups allows for specific modifications at other sites, while the 2'-O-methyl group is a common feature in modified oligonucleotides, enhancing nuclease resistance and binding affinity.[2][3]

However, the final deprotection step—the removal of the three benzoyl esters—can be fraught with challenges. Incomplete reactions, unexpected byproducts, and purification difficulties can compromise yield and purity. This guide provides a comprehensive troubleshooting framework for researchers encountering these issues, grounded in mechanistic principles and established laboratory practices.

Common Deprotection Strategies: A Comparative Overview

The most prevalent method for removing benzoyl groups from sugars is the Zemplén debenzoylation, which involves a base-catalyzed transesterification in an alcohol solvent.[4] Variations with milder bases are also employed for more sensitive substrates.

MethodReagent(s)Typical SolventConditionsProsCons & Potential Side Reactions
Zemplén Deprotection Catalytic NaOMe (0.1 eq)Anhydrous MeOH0°C to RTFast, efficient, high-yielding for many substrates.[4][5]Can be too harsh for sensitive functional groups; risk of incomplete reaction if catalyst is deactivated; potential for anomerization.
Stoichiometric Base NaOMe ( >3.0 eq)Anhydrous MeOH0°C to RTDrives reaction to completion; useful for sterically hindered or less reactive substrates.Increased risk of side reactions like elimination or degradation with prolonged reaction times.
Milder Conditions K₂CO₃Anhydrous MeOHRoom TemperatureSuitable for substrates sensitive to strong bases.[5]Significantly slower reaction times; may not achieve complete deprotection.
Ammonia/Amine Based NH₃ in MeOH or AMAMethanol or WaterRoom Temp to 65°CCommonly used in oligonucleotide synthesis for simultaneous base and phosphate deprotection.[5][6]Can be slow for aryl esters; requires careful handling of volatile/corrosive reagents.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the deprotection of this compound.

Q1: My reaction is stalled or incomplete. TLC analysis shows starting material and partially deprotected intermediates even after extended reaction time. What went wrong?

This is the most common issue, often stemming from subtle problems in the reaction setup.

Logical Troubleshooting Workflow

Incomplete_Deprotection_Troubleshooting start Symptom: Incomplete Deprotection cause1 Cause 1: Reagent Inactivity / Stoichiometry start->cause1 cause2 Cause 2: Poor Substrate Solubility start->cause2 cause3 Cause 3: Insufficient Reaction Time start->cause3 sub_cause1a Moisture in solvent deactivates NaOMe cause1->sub_cause1a sub_cause1b Aged NaOMe solution has degraded cause1->sub_cause1b sub_cause1c Insufficient catalytic amount used cause1->sub_cause1c sol2 Solution: Add a co-solvent like anhydrous THF or DCM to improve solubility. cause2->sol2 sol3 Solution: Allow reaction to run longer at RT. Monitor every 1-2 hours by TLC. cause3->sol3 sol1a Solution: Use freshly opened anhydrous MeOH. Prepare NaOMe solution fresh or titrate. sub_cause1a->sol1a sub_cause1b->sol1a sol1b Solution: Increase catalyst loading to 0.2-0.3 eq. Or, add reagent portion-wise. sub_cause1c->sol1b

Caption: Troubleshooting flowchart for incomplete deprotection.

In-Depth Explanation:

  • Expertise & Causality: Sodium methoxide is highly hygroscopic. Any moisture in the methanol or from atmospheric exposure will rapidly consume the methoxide, converting it to methanol and inactive NaOH, thereby quenching the catalytic cycle. Similarly, poor solubility prevents the substrate from accessing the catalyst in the solution phase, effectively lowering the reaction rate.[7] For multi-benzoylated substrates, ensuring complete dissolution is critical for the reaction to proceed efficiently.[7]

  • Authoritative Protocol: A standard Zemplén deprotection protocol is as follows:

    • Dissolve the benzoylated ribofuranose (1.0 eq) in anhydrous methanol (5–10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon).[5]

    • Cool the solution to 0°C in an ice bath.

    • Add a catalytic amount of a freshly prepared 0.5 M solution of sodium methoxide in methanol (e.g., 0.1 equivalents).[4][5]

    • Remove the ice bath and allow the mixture to stir at room temperature.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

    • Once complete, neutralize the reaction by adding a protonated ion-exchange resin (like Amberlite® IR120 H⁺) until the solution pH is neutral.[4][5]

    • Filter off the resin and wash it with methanol.

    • Concentrate the combined filtrate under reduced pressure and purify the resulting crude product (typically by silica gel chromatography).[5]

Q2: I see a new, unexpected spot on my TLC plate that isn't starting material or the final product. Could this be acyl migration?

Short Answer: In this specific molecule, This compound , acyl migration involving the 2'-position is blocked. However, understanding the mechanism is crucial for anyone working with acylated carbohydrates.

Mechanistic Insight:

Acyl migration is a well-documented side reaction in carbohydrate chemistry, particularly under basic or acidic conditions when a free hydroxyl group is adjacent to an ester.[8] The process proceeds through a cyclic orthoester intermediate.

Caption: Acyl migration mechanism vs. the stability of the 2-O-methyl substrate.

  • Expertise & Causality: The reaction is initiated by the deprotonation of a free hydroxyl group.[8] The resulting alkoxide is a potent nucleophile that attacks the carbonyl carbon of the adjacent ester, forming a five-membered orthoester intermediate. This intermediate can then collapse, transferring the acyl group to the originally free hydroxyl. The rate of this migration is highly dependent on pH and the pKa of the hydroxyl groups involved.[9][10]

  • Trustworthiness: For your specific molecule, the hydroxyl group at the C2 position is replaced by a methyl ether. Ethers are stable under the basic conditions of Zemplén deprotection and cannot be deprotonated.[3] Therefore, there is no adjacent nucleophile to initiate migration from the C3-benzoyl group. The unexpected spot is more likely a partially deprotected intermediate (e.g., the 1,3-di-O-benzoyl or 3,5-di-O-benzoyl species) or a product of anomerization.

Q3: My final product shows two spots on TLC and complex NMR signals, suggesting a mixture of anomers. How can this happen and how can I prevent it?

Short Answer: Anomerization, or the epimerization at the C1 carbon, can occur under basic conditions if the C1-O-benzoyl bond is cleaved, leading to a transient ring-opened or oxocarbenium-like intermediate that can re-close to form both α and β anomers.

Mechanistic Considerations:

While the furanose ring is generally stable, the anomeric C1 position is the most reactive site.[11] Basic conditions can potentially facilitate the cleavage of the anomeric ester.

  • Expertise & Causality: The methoxide anion (MeO⁻) attacks the anomeric C1-benzoyl ester. While the desired outcome is transesterification to yield the C1-hydroxyl and methyl benzoate, a competing pathway could involve elimination or ring-opening, especially with prolonged exposure to a strong base. Once the ring opens to the aldehyde form, the stereochemistry at C1 is lost. Recyclization can then occur from either face, leading to a mixture of α and β anomers. The presence of the 2-O-methyl group can influence the conformational stability of the ribofuranose ring, but it does not entirely prevent reactions at the anomeric center.[2]

Preventative Measures & Solutions:

  • Use Catalytic Base: Employ the minimum effective amount of sodium methoxide (e.g., 0.1 eq). This ensures the concentration of the strong base is low at any given time, favoring the desired transesterification over slower side reactions.[5]

  • Maintain Low Temperature: Start the reaction at 0°C and let it warm slowly to room temperature. Avoid heating the reaction mixture, as higher temperatures can accelerate side reactions.

  • Careful Monitoring: Follow the reaction closely with TLC. As soon as the starting material is consumed, immediately quench the reaction by neutralizing the base. Over-running the reaction provides more opportunity for anomerization.

  • Purification: If anomerization does occur, careful silica gel column chromatography can often separate the α and β anomers, although this may result in a lower yield of the desired product.

References

  • Grajkowski, A., Cieslak, J., & Beaucage, S. L. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry, 22(10), 2859-2867. Available from: [Link]

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Scheme 1 Zemplen deprotection of 4-O-benzyl-2,3,6-tri-O-benzoyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Lassfolk, R., & Leino, R. (2017). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry – A European Journal, 23(49), 11956-11965. Available from: [Link]

  • Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH.
  • D'Accorso, N. B., et al. (1990). Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose... Carbohydrate Research, 200, 201-208. Available from: [Link]

  • Vinayak, R. S., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(20), 4029-4035. Available from: [Link]

  • Kovac, P., & Glaudemans, C. P. (1990). Anomalous Zemplén deacylation reactions of α-and β-D-mannopyranoside derivatives. Carbohydrate Research, 198(2), c5-c8. Available from: [Link]

  • Mechanism of acyl migration assuming preceding deprotonation and the... (n.d.). ResearchGate. Retrieved from [Link]

  • What is an easy method for the deprotection of Benzoyl group? (2017). ResearchGate. Retrieved from [Link]

  • Kempe, T., et al. (1982). Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures. Nucleic Acids Research, 10(21), 6695–6714. Available from: [Link]

  • Mechanism of acyl migration assuming preceding deprotonation and the... (n.d.). ResearchGate. Retrieved from [Link]

  • D'Souza, A. A., & D'Souza, M. J. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(16), 3905-3918. Available from: [Link]

  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved from [Link]

  • Moss, A. (2003). PROTECTING GROUPS & CARBOHYDRATES NOTES. Alchemyst. Retrieved from [Link]

  • Taylor, M. S. (2011).
  • Di Maio, D., et al. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A. Available from: [Link]

  • De-O-acetylation using sodium methoxide. (2021). In Glycoscience Protocols (GlycoPODv2). NCBI. Available from: [Link]

  • Bera, S., et al. (2020). Selection of Ribofuranose-Isomer Among Pentoses by Phosphorylation with Diamidophosphate. Journal of the American Chemical Society, 142(35), 14825-14830. Available from: [Link]

  • Georgelin, T., et al. (2015). Stabilization of ribofuranose by a mineral surface. Carbohydrate Research, 402, 119-124. Available from: [Link]

  • Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. (2017). Åbo Akademi University Research Portal. Available from: [Link]

  • How can one remove a benzyl group from benzylated sugar? (2014). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Lassfolk, R., & Leino, R. (2017). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. ResearchGate. Available from: [Link]

  • Process for producing a ribofuranose. (2004). Google Patents.
  • A stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-.alpha.-D-ribofuranose. (1981). The Journal of Organic Chemistry, 46(6), 1217-1219. Available from: [Link]

  • Kim, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(12), 6831-6843. Available from: [Link]

  • Ayadi, L., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA, 27(11), 1325-1340. Available from: [Link]

  • Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? Genes, 9(10), 490. Available from: [Link]

  • Wozniak, K., et al. (2021). Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. International Journal of Molecular Sciences, 22(14), 7481. Available from: [Link]

Sources

Technical Support Center: Optimizing the Yield of 2'-O-methylation of D-Ribose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2'-O-methylation of D-ribose and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of modified nucleosides and other critical biomolecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this essential chemical transformation and maximize your reaction yields.

Understanding the Challenge: The Quest for Selectivity

The 2'-O-methylation of D-ribose is a cornerstone of nucleic acid chemistry, imparting valuable properties such as increased metabolic stability and enhanced binding affinity to target RNA sequences.[][2] However, the selective methylation of the 2'-hydroxyl group in the presence of other hydroxyls (3'- and 5'-) presents a significant synthetic challenge. The primary obstacle is achieving high regioselectivity to prevent the formation of undesired 3'-O-methyl and 5'-O-methyl isomers, which are often difficult to separate from the target compound and ultimately reduce the yield of the desired product.

This guide will walk you through the key considerations and methodologies to overcome these challenges, drawing upon established chemical principles and field-proven techniques.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the 2'-O-methylation of D-ribose or its nucleoside derivatives.

Problem 1: Low Overall Yield of Methylated Products

Symptom: After the reaction and work-up, you observe a low mass of the crude product, indicating that a significant portion of the starting material has not reacted or has been degraded.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The 2'-hydroxyl group must be deprotonated to form a nucleophilic alkoxide for the methylation to occur. If the base is not strong enough or is used in insufficient quantity, the reaction will be incomplete.

    • Solution: Ensure your base (e.g., sodium hydride, NaH) is fresh and handled under strictly anhydrous conditions. Use a sufficient excess of the base (typically 1.1 to 1.5 equivalents) to drive the deprotonation to completion.

  • Inactive Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.

    • Solution: Use a freshly opened bottle or a recently purified methylating agent. Store these reagents appropriately to prevent decomposition.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or degradation of the carbohydrate may occur at high temperatures.

    • Solution: For most methylation reactions with NaH and methyl iodide in an aprotic solvent like THF or DMF, the reaction is typically started at 0°C during the addition of reagents and then allowed to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrate.

  • Presence of Water: Water will quench the base and can also hydrolyze the methylating agent.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Poor Regioselectivity - Mixture of 2'-O-methyl and 3'-O-methyl Isomers

Symptom: Your crude product analysis (e.g., by ¹H NMR or LC-MS) shows the presence of multiple methylated species, indicating that methylation has occurred at other hydroxyl groups in addition to the desired 2'-position.

Possible Causes & Solutions:

  • Insufficient Differentiation of Hydroxyl Reactivity: The intrinsic reactivity of the 2'- and 3'-hydroxyl groups is very similar, leading to a mixture of products.

    • Solution 1: Employ a Stannylene Acetal Intermediate. This is a widely used and effective strategy to selectively activate the 2'-hydroxyl group. The reaction of a 3',5'-O-protected ribonucleoside with dibutyltin oxide ((Bu)₂SnO) forms a cyclic stannylene acetal across the 2' and 3' hydroxyls. The 2'-oxygen becomes more nucleophilic due to its coordination with the tin atom, directing subsequent methylation to this position.

    • Solution 2: Use Bulky Protecting Groups. Strategic placement of bulky protecting groups on the 3' and 5' positions can sterically hinder the approach of the methylating agent to these sites, favoring methylation at the more accessible 2'-position.

Problem 3: Difficulty in Purifying the 2'-O-methylated Product

Symptom: You are unable to achieve good separation of the desired 2'-O-methyl isomer from the 3'-O-methyl isomer and other byproducts using standard column chromatography.

Possible Causes & Solutions:

  • Similar Polarity of Isomers: The 2'-O-methyl and 3'-O-methyl isomers often have very similar polarities, making their separation on silica gel challenging.

    • Solution 1: Optimize Chromatographic Conditions. Experiment with different solvent systems for your column chromatography. A less polar solvent system may improve the resolution between the isomers. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), if standard silica gel fails to provide adequate separation.

    • Solution 2: Derivatization. In some cases, it may be beneficial to derivatize the isomeric mixture to introduce a significant difference in their physical properties, facilitating separation. The protecting groups can then be removed after separation.

    • Solution 3: High-Performance Liquid Chromatography (HPLC). For challenging separations, preparative HPLC is a powerful tool that offers much higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for selective 2'-O-methylation?

A1: A common and effective strategy involves the protection of the 3' and 5' hydroxyl groups with a single bulky protecting group. The 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) protecting group is an excellent choice as it selectively reacts with the 5' and 3' hydroxyls of a ribonucleoside, leaving the 2'-hydroxyl free for methylation.

Q2: Which methylating agent should I use?

A2: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are the most common methylating agents. Methyl iodide is generally preferred as it is highly reactive and the iodide byproduct is a good leaving group. Dimethyl sulfate is also effective but is more toxic and can sometimes lead to side reactions.

Q3: How can I confirm that I have synthesized the correct 2'-O-methyl isomer?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. In the ¹H NMR spectrum, the proton on the carbon bearing the methoxy group (H2') will show a characteristic chemical shift. Furthermore, 2D NMR techniques like COSY, HSQC, and HMBC can be used to unambiguously assign all the protons and carbons in the ribose ring and confirm the position of the methyl group. Mass spectrometry (MS) will confirm the addition of a methyl group to the molecule but will not typically distinguish between isomers.

Q4: Can I perform the 2'-O-methylation on D-ribose directly, or do I need to use a ribonucleoside?

A4: While direct methylation of D-ribose is possible, it is synthetically challenging to achieve high selectivity due to the presence of four hydroxyl groups. It is generally more practical to start with a ribonucleoside where the anomeric position is protected by the nucleobase. This simplifies the protecting group strategy and often leads to higher yields of the desired 2'-O-methylated product.

Experimental Protocols & Data

Protocol 1: Selective 2'-O-methylation of a Ribonucleoside via a Stannylene Acetal Intermediate

This protocol provides a general procedure for the selective 2'-O-methylation of a ribonucleoside with pre-protected 3' and 5' hydroxyl groups.

Step 1: Formation of the Stannylene Acetal

  • To a solution of the 3',5'-O-protected ribonucleoside (1 equivalent) in anhydrous toluene, add dibutyltin oxide (1.1 equivalents).

  • Reflux the mixture with a Dean-Stark apparatus to remove water azeotropically for 2-4 hours.

  • Cool the reaction mixture to room temperature.

Step 2: Methylation

  • To the solution containing the stannylene acetal, add methyl iodide (3-5 equivalents).

  • Heat the reaction mixture at a temperature between 50-80°C and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

Step 3: Purification

  • Dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the desired 2'-O-methylated product.

Data Presentation: Comparison of Methylation Strategies
StrategyTypical ReagentsKey AdvantageCommon ChallengeEstimated Yield Range
Stannylene Acetal(Bu)₂SnO, CH₃IHigh regioselectivity for the 2'-OHRequires strictly anhydrous conditions70-90%
Direct Alkylation with Bulky Protecting GroupsNaH, CH₃I, with 3',5'-O-TIPDS protectionOne-pot protection and methylationPotential for some 3'-O-methylation60-80%

Visualizing the Workflow and Logic

Diagram 1: Workflow for Selective 2'-O-methylation

workflow start Start: Ribonucleoside protect Protect 3' & 5' Hydroxyls (e.g., with TIPDSCl₂) start->protect methylate Methylate 2'-OH (e.g., NaH, CH₃I) protect->methylate deprotect Deprotect 3' & 5' Hydroxyls methylate->deprotect purify Purify Product (Column Chromatography) deprotect->purify analyze Analyze Product (NMR, MS) purify->analyze end End: 2'-O-methyl Ribonucleoside analyze->end

Caption: General workflow for synthesizing 2'-O-methyl ribonucleosides.

Diagram 2: Troubleshooting Logic for Low Yield

troubleshooting start Low Yield of Methylated Product cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Product Degradation? start->cause3 subcause1a Check Base Activity & Stoichiometry cause1->subcause1a Yes subcause1b Check Methylating Agent Quality cause1->subcause1b Yes subcause1c Optimize Reaction Time & Temperature cause1->subcause1c Yes subcause2a Poor Regioselectivity (3'- & 5'-O-methylation) cause2->subcause2a Yes subcause2b Other Byproducts cause2->subcause2b Yes subcause3a Harsh Workup Conditions? cause3->subcause3a Yes subcause3b Instability on Silica Gel? cause3->subcause3b Yes solution2a Use Stannylene Acetal or Bulky Protecting Groups subcause2a->solution2a solution3a Use Milder Quenching & Extraction subcause3a->solution3a solution3b Consider Neutral Alumina or Reverse Phase subcause3b->solution3b

Caption: Troubleshooting decision tree for low yield in 2'-O-methylation.

References

  • Amerigo Scientific. 2' & 3' -O-Methyl RNA Synthesis. Retrieved from [Link]

  • CD Genomics. What Is 2'-O-Methylation and How to Detect It. Retrieved from [Link]

  • Jaafar, M., et al. (2021). 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases. Cells, 10(8), 2099. Available at: [Link]

  • Khoshnevis, S., et al. (2022). Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics. Proceedings of the National Academy of Sciences, 119(12), e2119175119. Available at: [Link]

  • Monaco, P. L., et al. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. Biomolecules, 8(4), 106. Available at: [Link]

  • Motorin, Y., & Marchand, V. (2021). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 12(1), 642. Available at: [Link]

  • Motorin, Y., et al. (2019). RNA ribose methylation (2'-O-methylation): Occurrence, biosynthesis and biological functions. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1862(3), 253-269. Available at: [Link]

  • Reese, C. B. (2002). Protection of 2'-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 7(1), 2.2.1-2.2.19. Available at: [Link]

  • van der Vorm, S. (2016). Protective group strategies in carbohydrate and peptide chemistry. Leiden University Scholarly Publications. Available at: [Link]

  • Wikipedia. (2023). 2'-O-methylation. Retrieved from [Link]

  • Zhou, K. I., et al. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 38(9-10), 397-417. Available at: [Link]

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Technical Support Center: Troubleshooting Glycosylation Reactions with Benzoylated Ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycosylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing ribofuranosides using benzoylated donors. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose issues, optimize your reactions, and achieve your synthetic goals with confidence.

Part 1: Fundamentals - The "Why" of Your Reagents

A successful glycosylation is a finely tuned interplay of donor, acceptor, protecting groups, and reaction conditions. Understanding the role of each component is the first step in effective troubleshooting.

The Role of Benzoyl (Bz) Protecting Groups

Benzoyl groups are frequently used to protect the hydroxyls of ribofuranose donors. Their selection is not arbitrary and carries significant implications for the reaction.

  • Electronic Effect: Benzoyl groups are electron-withdrawing. This property "disarms" the glycosyl donor, reducing the electron density at the anomeric center and making it less reactive.[1] While this may seem counterintuitive, this modulation of reactivity is crucial for controlling the reaction rate and preventing unwanted side reactions.

  • Stereodirecting Effect (Neighboring Group Participation): The most critical function of the benzoyl group at the C-2 position is its ability to direct the stereochemical outcome. During the reaction, the C-2 benzoyl group can attack the transient oxocarbenium ion, forming a stable five-membered dioxolenium ion intermediate.[2] This intermediate effectively blocks one face of the ribofuranose ring, forcing the incoming glycosyl acceptor to attack from the opposite face. This mechanism, known as neighboring group participation, is a reliable strategy for synthesizing 1,2-trans-glycosides (β-ribofuranosides).[2]

Neighboring_Group_Participation cluster_0 Step 1: Activation & Ion Formation cluster_1 Step 2: Stereocontrol cluster_2 Step 3: Nucleophilic Attack Donor Benzoylated Ribofuranose Donor (α-anomer) Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Donor->Oxocarbenium Lewis Acid (e.g., TMSOTf) Dioxolenium Acyl Dioxolenium Ion (Blocks α-face) Oxocarbenium->Dioxolenium C-2 Benzoyl Participation Product 1,2-trans Product (β-Glycoside) Dioxolenium->Product Acceptor Acceptor-NuH Acceptor->Product Backside Attack (Sₙ2-like)

Caption: Mechanism of 1,2-trans stereocontrol via neighboring group participation.

Choosing Your Lewis Acid Promoter

The activator, typically a Lewis acid, initiates the reaction by helping the anomeric leaving group to depart, thereby generating the electrophilic oxocarbenium ion.[1] The choice and stoichiometry of the Lewis acid are critical variables.

Lewis Acid PromoterTypical Use Case & Characteristics
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)Highly reactive and widely used. Effective for activating thioglycosides, trichloroacetimidates, and glycosyl acetates. Can sometimes be too harsh, leading to side reactions.
BF₃·OEt₂ (Boron trifluoride etherate)A classic and effective Lewis acid. Generally milder than TMSOTf. Often used with glycosyl acetate or trichloroacetimidate donors.[3]
SnCl₄ (Tin(IV) chloride)A strong Lewis acid, useful for less reactive donors or acceptors. Its strength can sometimes lead to charring or degradation of sensitive substrates.
AgOTf (Silver trifluoromethanesulfonate)Primarily used for activating anomeric halides (glycosyl bromides/chlorides) in the Koenigs-Knorr reaction.[4]
Part 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during glycosylation reactions with benzoylated ribofuranose.

Q1: My reaction yield is very low or I have recovered only starting material. What's going wrong?

Potential Causes & Solutions

  • Insufficient Activation/Reactivity:

    • Cause: The benzoyl groups are "disarming," making your donor inherently less reactive.[1] Your chosen Lewis acid may be too weak, or the reaction temperature might be too low to overcome the activation energy.[5]

    • Solution:

      • Increase Temperature: Cautiously increase the reaction temperature in increments of 10°C. Monitor the reaction closely by TLC for decomposition.

      • Change Lewis Acid: Switch to a more powerful Lewis acid promoter (e.g., from BF₃·OEt₂ to TMSOTf).

      • Increase Promoter Stoichiometry: Gradually increase the equivalents of Lewis acid. Be aware that excess Lewis acid can promote side reactions.

      • Check Reagent Quality: Ensure your Lewis acid has not been degraded by atmospheric moisture. Use a freshly opened bottle or a redistilled/purified reagent. Ensure solvents are rigorously anhydrous.

  • Poor Nucleophilicity of the Acceptor:

    • Cause: Sterically hindered hydroxyl groups on the acceptor will react slowly. The electronic properties of the acceptor also play a key role.

    • Solution:

      • Increase Equivalents: Use a larger excess of the glycosyl acceptor (e.g., 2-3 equivalents) to drive the reaction forward.

      • Prolong Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours), monitoring by TLC for product formation versus decomposition.

  • Donor or Acceptor Instability:

    • Cause: The reaction conditions may be too harsh, causing your starting materials or product to degrade. Benzoylated sugars are generally stable, but sensitive acceptors may not be.[6][7]

    • Solution:

      • Lower Temperature: If decomposition is observed, run the reaction at a lower temperature (e.g., -40°C or -78°C) and allow it to warm slowly to room temperature.

      • Use a Milder Lewis Acid: Switch to a less aggressive promoter.

Troubleshooting_Low_Yield Start Problem: Low or No Yield Check_Activation Is the donor being consumed? (Check TLC) Start->Check_Activation No_Activation No Consumption: Activation Failure Check_Activation->No_Activation No Yes_Activation Consumption, but no product: Decomposition or Side Reaction Check_Activation->Yes_Activation Yes Sol_Activation_1 Increase Temperature No_Activation->Sol_Activation_1 Sol_Activation_2 Use Stronger Lewis Acid (e.g., TMSOTf) No_Activation->Sol_Activation_2 Sol_Activation_3 Check Reagent Quality (Anhydrous Conditions) No_Activation->Sol_Activation_3 Sol_Decomp_1 Decrease Temperature Yes_Activation->Sol_Decomp_1 Sol_Decomp_2 Use Milder Lewis Acid (e.g., BF₃·OEt₂) Yes_Activation->Sol_Decomp_2 Sol_Decomp_3 Add Molecular Sieves Yes_Activation->Sol_Decomp_3

Caption: Decision workflow for troubleshooting low glycosylation yields.

Q2: I'm getting a mixture of α and β anomers. How can I improve the β-selectivity?

Potential Causes & Solutions

  • Competition from an Sₙ1-like Pathway:

    • Cause: While the C-2 benzoyl group strongly favors the 1,2-trans (β) product via an Sₙ2-like attack on the dioxolenium intermediate, certain conditions can promote an Sₙ1-like mechanism.[8][9] A highly reactive (dissociated) oxocarbenium ion can be attacked from either face before the neighboring group has a chance to participate, leading to anomeric mixtures.[10]

    • Solution:

      • Use a Non-polar, Non-coordinating Solvent: Solvents like dichloromethane (DCM) or toluene are less likely to stabilize a dissociated oxocarbenium ion compared to more polar solvents like acetonitrile.

      • Lower the Temperature: Colder temperatures (-78°C to -20°C) disfavor the higher-energy Sₙ1 pathway and give the neighboring group participation mechanism more time to occur.

      • Choose the Right Lewis Acid: Very strong Lewis acids can promote the formation of the free oxocarbenium ion. A slightly milder promoter might improve selectivity.

  • Anomerization of the Product:

    • Cause: Under strongly acidic conditions and prolonged reaction times, the initially formed β-glycoside can anomerize to the thermodynamically more stable anomer (which can sometimes be the α-anomer).

    • Solution:

      • Quench the Reaction Promptly: Once TLC indicates the consumption of the limiting reagent, quench the reaction immediately with a base like pyridine or triethylamine.

      • Use a Hindered Base: Including a non-nucleophilic, hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) can scavenge the Brønsted acid byproduct (e.g., TfOH) that forms, preventing product anomerization.

SN1_vs_SN2_Pathway Factors Influencing Stereoselectivity cluster_SN2 Sₙ2-like Pathway (Favors β-product) cluster_SN1 Sₙ1-like Pathway (Leads to α/β Mixture) Donor Activated Donor Dioxolenium Dioxolenium Ion (Neighboring Group Participation) Donor->Dioxolenium Oxocarbenium Free Oxocarbenium Ion (Planar) Donor->Oxocarbenium Beta_Product 1,2-trans (β-Glycoside) Dioxolenium->Beta_Product Acceptor Attack Conditions_SN2 Conditions Favoring Sₙ2: - Lower Temperature - Non-polar Solvents (DCM) - Participating Group at C-2 Alpha_Beta_Mix α/β Mixture Oxocarbenium->Alpha_Beta_Mix Acceptor Attack (from either face) Conditions_SN1 Conditions Favoring Sₙ1: - Higher Temperature - Polar Solvents (MeCN) - Highly Reactive Donors

Caption: Mechanistic continuum influencing the stereochemical outcome.

Q3: I'm observing significant side product formation. How can I identify and minimize it?

Potential Causes & Solutions

  • Orthoester Formation:

    • Cause: The dioxolenium ion intermediate can be attacked by the acceptor's hydroxyl group at the benzoyl carbonyl carbon instead of the anomeric carbon. This is more common with hindered or less reactive acceptors.

    • Solution:

      • Modify Reaction Conditions: Running the reaction at lower temperatures can often disfavor orthoester formation.

      • Add a Hindered Base: The presence of a non-nucleophilic base (like DTBMP) can sometimes suppress orthoester formation.[11]

  • Acyl Group Migration (Transesterification):

    • Cause: A benzoyl group from the donor can migrate to a free hydroxyl on the acceptor, especially under strong Lewis acidic conditions.[3] This is particularly problematic if your acceptor has a more nucleophilic hydroxyl group than the one you are targeting.

    • Solution:

      • Use Minimal Lewis Acid: Titrate the amount of Lewis acid to find the minimum required for activation.

      • Protect the Acceptor: If possible, protect other reactive hydroxyls on the acceptor to prevent migration.

      • Lower Temperature: Colder conditions slow down the rate of acyl migration relative to glycosylation.

  • Formation of Regioisomers:

    • Cause: This is a common issue when the glycosyl acceptor is a nucleobase (for nucleoside synthesis). Silylated pyrrolo[2,3-d]pyrimidines, for example, can yield mixtures of N-7 and N-1 glycosylation products.[12]

    • Solution:

      • Solvent Choice: The choice of solvent can significantly influence the site of glycosylation. Acetonitrile, for instance, has been shown to favor certain regioisomers in specific systems.[12]

      • Consult Literature: Regiocontrol in nucleoside synthesis is highly substrate-dependent. A thorough literature search for your specific nucleobase is the most effective strategy.

Part 3: Key Experimental Protocol

This protocol provides a general, robust starting point for a Lewis acid-promoted glycosylation using a benzoylated ribofuranosyl donor. It should be optimized for your specific substrates.

Standard Protocol: TMSOTf-Promoted Glycosylation

  • Preparation:

    • Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

    • Activate 4 Å molecular sieves by heating under high vacuum.

    • Ensure all solvents (e.g., Dichloromethane - DCM) are anhydrous.

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the glycosyl acceptor (1.0 equiv) and the benzoylated ribofuranose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 equiv).

    • Add activated 4 Å molecular sieves (a layer covering the bottom of the flask).

    • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the mixture to the desired starting temperature (e.g., -40°C or -78°C) using a dry ice/acetone bath.

  • Initiation and Monitoring:

    • Slowly add TMSOTf (0.1-0.3 equiv for activating an acetate donor; 1.1-1.5 equiv for a thioglycoside donor) dropwise via syringe.

    • Stir the reaction at this temperature for 30 minutes, then allow it to warm slowly to 0°C or room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. Stain with a p-anisaldehyde or ceric ammonium molybdate solution.

  • Workup and Purification:

    • Once the donor is consumed (or after a predetermined time), quench the reaction by adding 2-3 drops of triethylamine or pyridine.

    • Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired glycoside.

References
  • Wikipedia. Chemical glycosylation. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. Available at: [Link]

  • Morère, A., et al. (2006). Influence of the Benzyloxycarbonyl Protective Group on Glycosylation with Mannopyranosyl Donors. Journal of Carbohydrate Chemistry, 25(6), 451-459. Available at: [Link]

  • Navo, C. D., et al. (2017). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 82(15), 7857-7869. Available at: [Link]

  • Leichnitz, S., et al. (2019). 2-O-Benzyloxycarbonyl protected glycosyl donors: a revival of carbonate-mediated anchimeric assistance for diastereoselective glycosylation. Chemical Communications, 55(80), 12025-12028. Available at: [Link]

  • Gunic, E., et al. (2009). Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 678-694. Available at: [Link]

  • Rycek, L., et al. (2005). Stereoselective C-glycosylation reactions of ribose derivatives: electronic effects of five-membered ring oxocarbenium ions. Journal of the American Chemical Society, 127(31), 10879-10884. Available at: [Link]

  • van der Vorm, S., et al. (2019). Stereoelectronic Effects in Glycosylation Reactions. Chemical Reviews, 119(13), 8177-8232. Available at: [Link]

  • Li, Y., & Li, X. (2022). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 27(21), 7268. Available at: [Link]

  • Hall, D. G. (Ed.). (2011). Emergent Organoboron Acid Catalysts. Boronic Acids, 461-513. Available at: [Link]

  • ResearchGate. (2005). Stereoselective C -Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. Request PDF. [Link]

  • de la Fuente, M., & Varela, O. (2011). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 7, 1355-1364. Available at: [Link]

  • Pardo-Vargas, A., & Seeberger, P. H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(14), e202115338. Available at: [Link]

  • Wang, W., et al. (2011). The impact of glycosylation on monoclonal antibody conformation and stability. mAbs, 3(6), 559-567. Available at: [Link]

  • Chiu-Machado, I., et al. (2000). Synthesis of Ribofuranosides by Catalysis with Lewis Acids. Glycosidation Versus Transacetylation. Journal of Carbohydrate Chemistry, 19(6), 743-756. Available at: [Link]

  • Kennedy, A. H., & Borhan, B. (2012). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. Organic Letters, 14(10), 2598-2601. Available at: [Link]

  • van der Vorm, S., et al. (2019). Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science, 5(5), 877-886. Available at: [Link]

  • Abdel-Atty, Z. M., & Khedr, M. A. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, 26(16), 4945. Available at: [Link]

  • van der Vorm, S. (2019). Unravelling glycosylation reaction mechanisms. Scholarly Publications Leiden University. Available at: [Link]

  • MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Biorg Org Chem, 4(1), 22-25. Available at: [Link]

  • Clubb, R. T., & Feigon, J. (2020). Glycosylation and Crowded Membrane Effects on Influenza Neuraminidase Stability and Dynamics. Biochemistry, 59(32), 2969-2981. Available at: [Link]

  • ResearchGate. (2012). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. Request PDF. [Link]

  • ResearchGate. (2014). Synergistic Catalysis by Lewis Acid and Base Sites on ZrO 2 for Meerwein-Ponndorf-Verley (MPV) Reduction. Request PDF. [Link]

  • ResearchGate. (1976). Concerning the Problem of Stereospecific Glycosylation. Synthesis and Methanolysis of some 2-O-Benzylated D-Galactopyranosyl and D-Galactofuranosyl Halides. PDF. [Link]

  • DSpace@MIT. (2013). Catalytic and Biological Applications of Benzoxaborolones. [Link]

  • Woerpel, K. A., et al. (2012). Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. Journal of the American Chemical Society, 134(26), 10996-11006. Available at: [Link]

  • van der Vorm, S. (2019). Unravelling glycosylation reaction mechanisms. Scholarly Publications Leiden University. Available at: [Link]

  • Yasuda, N., et al. (2016). Synthesis, Characterization, and Properties of a Benzofuran-Based Cage-Shaped Borate: Photo Activation of Lewis Acid Catalysts. Chemical Communications, 52(16), 3348-3351. Available at: [Link]

  • ResearchGate. (1987). Ribosylation of 3-Methylguanine and the Relative Stability of its 7- and 9-α-D-Ribofuranosides. [Link]

  • Demchenko, A. V., et al. (2017). Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis. Organic Chemistry Frontiers, 4(10), 2005-2012. Available at: [Link]

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Technical Support Center: Stability of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose. This crucial synthetic intermediate, while valuable in nucleoside chemistry, exhibits specific instabilities under acidic conditions that can compromise experimental outcomes. This document is structured to provide both foundational knowledge through FAQs and actionable solutions through troubleshooting guides, ensuring the integrity of your synthetic pathways.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of this compound in acidic environments.

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A1: The principal route of degradation is the acid-catalyzed hydrolysis of the three benzoyl ester groups.[1][2] This reaction is essentially the reverse of a Fischer esterification and involves the protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water.[3][4] The lability of these groups can lead to a complex mixture of partially deprotected ribofuranose derivatives, complicating purification and subsequent synthetic steps. A secondary, but significant, concern is the potential for anomerization at the C1 position or rearrangement of the furanose ring to the more stable pyranose form, especially under forcing acidic conditions.[5][6]

Q2: How does the 2'-O-methyl group influence the molecule's stability?

A2: The 2'-O-methyl group plays a critical role in the molecule's conformational and electronic properties. Firstly, as an ether, it is significantly more stable to acid than the benzoyl esters.[1] Secondly, it locks the 2'-position, preventing the formation of a 2'-hydroxyl. This is crucial because a free 2'-OH adjacent to an acyl group (e.g., at C1 or C3) could lead to neighboring group participation, accelerating hydrolysis or facilitating acyl migration.[7][8] Finally, the 2'-O-methyl group stabilizes the C3'-endo ribose conformation, which is characteristic of A-form RNA helices, and restricts the rotational freedom of the phosphate backbone in oligonucleotides, thereby enhancing the overall structural stability of the furanose ring against degradation.[9][10][11][12]

Q3: Are the three benzoyl groups at the C1, C3, and C5 positions equally susceptible to acid hydrolysis?

A3: No, they are not. While all are susceptible, their relative rates of cleavage differ due to distinct electronic and steric environments:

  • C1-O-benzoyl (Anomeric Ester): This is generally the most labile position. The oxygen atom of the furanose ring can stabilize the developing positive charge on the anomeric carbon (oxocarbenium ion) upon cleavage, making this ester particularly prone to hydrolysis.

  • C5-O-benzoyl (Primary Ester): This ester is at a primary position and is sterically accessible, making it more susceptible to hydrolysis than the C3 ester.

  • C3-O-benzoyl (Secondary Ester): This ester is at a sterically more hindered secondary position on the furanose ring, typically rendering it the most stable of the three under kinetically controlled conditions.

Q4: Can acyl migration occur with this compound?

A4: Acyl migration is a significant concern in carbohydrate chemistry, often proceeding under acidic or basic conditions via a cyclic orthoester intermediate.[7][13] For this compound, migration is not possible as long as all hydroxyl groups are protected. However, if one of the benzoyl groups is selectively hydrolyzed (e.g., at C3), the newly formed hydroxyl group can trigger the migration of an adjacent benzoyl group (e.g., from C5 to C3). This potential for isomerization is a critical consideration during multi-step syntheses.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common experimental issues encountered when handling this compound.

Issue 1: Unexpected Debenzoylation Detected During a Reaction or Workup

  • Symptoms:

    • Thin Layer Chromatography (TLC) analysis shows new, more polar spots (lower Rf value) in addition to the starting material and desired product.

    • 1H NMR of the crude product reveals a complex mixture, with a decrease in the integration of aromatic protons (benzoyl groups) relative to the ribose protons.

    • Difficulty in purification due to multiple, closely-eluting byproducts.

  • Causality Analysis: Unintended hydrolysis of one or more benzoyl esters due to exposure to acid.

    • Source of Acid: Common sources include acidic reagents used in the reaction (e.g., Lewis acids, trifluoroacetic acid for detritylation), adventitious HCl in chlorinated solvents like dichloromethane, or acidic workup conditions (e.g., an HCl wash).

  • Recommended Solutions:

    • Solvent Purity: Use freshly distilled or inhibitor-free solvents. For chlorinated solvents, consider storing them over potassium carbonate to neutralize any trace HCl.

    • Inclusion of a Non-Nucleophilic Base: If compatible with your reaction, add a proton scavenger like proton sponge (1,8-bis(dimethylamino)naphthalene) or 2,6-lutidine to neutralize any in-situ generated acid.

    • Modified Workup: Replace acidic aqueous washes with a saturated sodium bicarbonate (NaHCO3) or brine wash to neutralize the reaction mixture before solvent evaporation.

    • Reaction Optimization: Minimize reaction time and temperature to reduce the window for acid-catalyzed degradation.

Issue 2: Formation of Isomeric Byproducts (Anomerization or Ring Isomerization)

  • Symptoms:

    • Isolation of a product mixture with identical mass by LC-MS but different retention times or NMR spectra.

    • 1H NMR shows a complex anomeric region or signals indicative of a pyranose ring structure (e.g., different coupling constants for ring protons).

  • Causality Analysis: The reaction conditions are sufficiently harsh to cause cleavage of the C1-O-benzoyl bond, leading to the formation of an intermediate oxocarbenium ion. This planar intermediate can be re-attacked from either face, leading to anomerization.[14] Alternatively, the furanose ring can open to its aldehyde form and re-cyclize into the more thermodynamically stable pyranose form.[5][15]

  • Recommended Solutions:

    • Milder Acid Catalysis: Replace strong Brønsted acids (HCl, H2SO4) or Lewis acids (TiCl4, SnCl4) with milder alternatives like pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 resin, which can be easily filtered off.

    • Aprotic Conditions: Whenever possible, conduct reactions in aprotic solvents (e.g., acetonitrile, THF, DCM) to minimize the availability of water for hydrolysis, which is often a prerequisite for isomerization.

    • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C) to favor the kinetically controlled product over the thermodynamically stable isomers.

Troubleshooting Workflow Diagram

Sources

Technical Support Center: Synthesis of 2'-O-Methylated Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-O-methylated nucleosides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable modified nucleosides. 2'-O-methylation is a critical modification in therapeutic oligonucleotides and molecular biology research, offering enhanced metabolic stability against nucleases and modulating binding affinity to target RNA.[1][2] However, the synthetic route is fraught with challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific issues you may encounter during your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2'-O-methylated nucleosides in a question-and-answer format, providing explanations for the underlying causes and offering practical solutions.

Issue 1: Low Yield of the Desired 2'-O-Methylated Product

Question: My reaction is resulting in a very low yield of the 2'-O-methylated nucleoside. What are the likely causes and how can I improve the yield?

Answer:

Low yields are a frequent challenge and can stem from several factors throughout the synthetic workflow. Here’s a breakdown of potential causes and troubleshooting steps:

  • Suboptimal Protection Strategy: Incomplete protection of the 3'- and 5'-hydroxyl groups is a primary cause of low yields. If these positions are not fully blocked, the methylating agent will react non-specifically, leading to a mixture of products and consumption of your starting material.

    • Solution: Employ a robust protection strategy. The use of a di-tert-butylsilylene group to simultaneously protect the 3'- and 5'-hydroxyl functions has been shown to be an efficient method, leading to high yields of the target compound.[3] This cyclic silyl protection directs the subsequent alkylation specifically to the 2'-hydroxyl group.

  • Inefficient Methylation Reaction: The choice of methylating agent and reaction conditions are critical for driving the reaction to completion.

    • Solution:

      • Reagent Selection: While direct methylation with methyl iodide can be used, it often results in a mixture of 2'- and 3'-O-methylated isomers.[1] Trimethylsulphonium hydroxide has also been used but can also yield both 2'- and 3'-O-alkylated products.[4] Consider the specific nucleoside you are working with to select the most effective methylating agent.

      • Reaction Conditions: Ensure anhydrous conditions, as water can quench the methylating agent and other reagents. Optimize the temperature and reaction time according to established protocols for your specific nucleoside. A direct methylation approach for adenosine, for instance, is typically run for 4 hours at 0°C.[1]

  • Degradation of Starting Material or Product: Nucleosides can be sensitive to harsh reaction conditions.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times that could lead to degradation.

Issue 2: Poor Regioselectivity - Formation of 3'-O-Methylated Isomer

Question: I am observing a significant amount of the 3'-O-methylated isomer in my product mixture. How can I improve the selectivity for the 2'-position?

Answer:

Achieving high regioselectivity is a central challenge in 2'-O-methylated nucleoside synthesis. The similar reactivity of the 2'- and 3'-hydroxyl groups makes it difficult to selectively methylate only one.

  • Cause: Direct methylation of an unprotected or partially protected nucleoside will inevitably lead to a mixture of isomers. The relative amounts of the 2'- and 3'-isomers will depend on the specific nucleoside and the reaction conditions.

  • Solution: The most effective way to ensure 2'-O-methylation is to employ a protection strategy that leaves only the 2'-hydroxyl group available for reaction.

    • Workflow:

      • Simultaneous 3',5'-Protection: Utilize a di-tert-butylsilylene group to form a cyclic silyl ether, effectively blocking the 3'- and 5'-hydroxyl groups.[3]

      • Base Protection: Introduce a suitable protecting group on the nucleobase to prevent side reactions.

      • 2'-O-Methylation: With the 3' and 5' positions blocked, the methylation will occur selectively at the free 2'-hydroxyl group.

      • Deprotection: Remove the silyl and base protecting groups to yield the desired 2'-O-methylated nucleoside.[3]

    Diagram: Regioselective 2'-O-Methylation Workflow

    G Start Starting Ribonucleoside Protect_35 Simultaneous 3',5'-OH Protection (e.g., di-t-butylsilylene) Start->Protect_35 Protect_Base Base Moiety Protection Protect_35->Protect_Base Methylation Selective 2'-O-Methylation Protect_Base->Methylation Deprotection Removal of Protecting Groups Methylation->Deprotection Purification Purification Deprotection->Purification Final_Product 2'-O-Methylated Nucleoside Purification->Final_Product

    Caption: Workflow for achieving regioselective 2'-O-methylation.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to separate the 2'-O-methylated nucleoside from the starting material and the 3'-O-methylated isomer. What purification techniques are most effective?

Answer:

Purification can be challenging due to the structural similarity of the desired product and the main impurities.

  • Challenge: The 2'- and 3'-O-methylated isomers have very similar polarities, making their separation by standard silica gel chromatography difficult.

  • Solutions:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often the most effective method for separating closely related isomers. Methodical optimization of the mobile phase gradient is crucial for achieving baseline separation.

    • Chromatography on Specialized Media: Consider using specialized chromatography media that can offer different selectivity compared to standard silica gel.

    • Recrystallization: If the product is crystalline, recrystallization can be a powerful purification technique to remove minor impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2'-O-methylated purine nucleosides more challenging than pyrimidines?

A1: The synthesis of 2'-O-methyl phosphoramidite monomers for purines, particularly guanosine, is significantly more complex and involves a greater number of steps compared to pyrimidines.[5] For example, one described synthesis for the guanosine monomer involves a tortuous 12-step process, while the adenosine monomer takes 7 steps.[5] In contrast, the synthesis of pyrimidine monomers is comparatively easier.[5] This increased complexity for purines is due to the chemical nature of the purine base, which can be more susceptible to side reactions and may require more elaborate protection and deprotection schemes.

Q2: What are the key advantages of using 2'-O-methylated nucleosides in oligonucleotides?

A2: Oligonucleotides containing 2'-O-methylated ribonucleosides offer several significant advantages:

  • Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, making the phosphodiester backbone more resistant to cleavage by various nucleases.[6] This increased stability is crucial for in vivo applications of therapeutic oligonucleotides.

  • Enhanced Binding Affinity: 2'-O-methylated oligonucleotides form more stable duplexes with complementary RNA strands compared to their unmodified counterparts.[6]

  • Reduced Immune Stimulation: The modification can help in reducing the innate immune response that can be triggered by unmodified RNA.

Q3: Are there any enzymatic methods for 2'-O-methylation?

A3: In biological systems, 2'-O-methylation is carried out by enzymes. In eukaryotes, this is often guided by small nucleolar RNAs (snoRNAs) that direct a methyltransferase, like fibrillarin, to a specific site on an RNA molecule.[7] While these enzymatic systems are highly specific, their application for the bulk synthesis of individual 2'-O-methylated nucleosides for chemical oligonucleotide synthesis is not a standard practice. Chemical synthesis remains the primary route for producing the phosphoramidite building blocks required for solid-phase oligonucleotide synthesis.

Q4: How does the 2'-O-methyl group affect the conformation of the ribose sugar?

A4: The presence of the 2'-O-methyl group influences the conformational equilibrium of the ribose sugar. It tends to favor the C3'-endo conformation, which is the characteristic pucker found in A-form helices, such as those in double-stranded RNA.[6][8] This pre-organization of the sugar pucker contributes to the increased stability of duplexes formed by 2'-O-methylated oligonucleotides.[8]

Part 3: Experimental Protocols

Protocol: General Workflow for the Synthesis of 2'-O-Methylated Nucleosides

This protocol outlines a general, multi-step workflow for the chemical synthesis of 2'-O-methylated nucleosides.[1]

  • Protection of 3', 5', and Base Functional Groups:

    • Start with the desired ribonucleoside (A, G, C, or U).

    • Protect the 3'- and 5'-hydroxyl groups. A common strategy is the use of a reagent that can simultaneously protect both, such as a di-tert-butylsilylene group.[3]

    • Protect any reactive functional groups on the nucleobase. The choice of protecting group will depend on the specific base.

  • Selective 2'-O-Methylation:

    • With the other reactive sites blocked, perform the methylation of the free 2'-hydroxyl group.

    • A common method is direct methylation using methyl iodide in an anhydrous alkaline medium.[1]

    • Example Reaction Conditions for Adenosine:

      • Reagents: Adenosine, Anhydrous Alkaline Medium, Methyl Iodide

      • Duration: 4 hours

      • Temperature: 0 °C

      • Expected Yield: ~42% (for the 2'-O-methylated isomer)[1]

  • Deprotection of Functional Groups:

    • Carefully remove all protecting groups from the 3', 5', and base positions using appropriate deprotection reagents and conditions. The deprotection sequence is critical to avoid side reactions.

  • Purification of 2'-O-Methylated Nucleoside:

    • Purify the final product to remove any unreacted starting material, isomers, and other byproducts. As discussed in the troubleshooting section, HPLC is often the method of choice for achieving high purity.

Table 1: Comparison of Synthetic Complexity for 2'-O-Methylated Phosphoramidite Monomers

Nucleoside BaseRelative DifficultyNumber of Synthetic Steps (Example)Reference
Guanosine (G)Very High12[5]
Adenosine (A)High7[5]
Pyrimidines (C, U)ModerateFewer than purines[5]

References

  • Glen Research. (n.d.). RNA Synthesis - 2'-O-Methyl Analogues. Glen Report 4-13.
  • Serebryany, V., & Beigelman, L. (2003). Synthesis of 2'-O-substituted ribonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1007-1009.
  • Eymery, A., & Catez, F. (2018).
  • Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis.
  • Reese, C. B. (2001). Protection of 2'-hydroxy functions of ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.2.
  • Pitsch, S., Weiss, P. A., Wu, X., & Wendeborn, S. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. Helvetica Chimica Acta, 84(12), 3773-3795.
  • Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 9(12), 642.
  • Dimitrova, D. G., Teysset, L., & Carre, C. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes, 10(2), 117.
  • Wikipedia. (2023, December 1).
  • ResearchGate. (n.d.).
  • Motorin, Y., & Helm, M. (2011). RNA ribose methylation (2′-O-methylation): Occurrence, biosynthesis and biological functions. RNA Biology, 8(4), 611-620.
  • Amador, A. A., et al. (2023).
  • BenchChem. (2025).
  • Hyde, J. L., & Diamond, M. S. (2015). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Journal of Virology, 89(14), 7129-7139.
  • Le, T. T., et al. (2021). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 49(13), 7247-7258.
  • Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 9(12), 642.
  • Yu, Y. T. (2012). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods in Molecular Biology, 899, 185-196.
  • Hyde, J. L., & Diamond, M. S. (2015). 2′-O-methylation (Nm) in RNA: Progress, Challenges, and Future Directions. Journal of Virology, 89(14), 7129–7139.
  • McGee, D. P. C., & Zhai, Y. (1998). Method for synthesizing 2'-O-substituted pyrimidine nucleosides. U.S.
  • New England BioLabs. (n.d.).
  • van der Velpen, V. (2023). Methylation regioselectivity prediction through machine learning. Wageningen University & Research.
  • Reese, C. B. (2001). Protection of 2'-hydroxy functions of ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.2.
  • Amerigo Scientific. (n.d.). Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches.
  • CD Genomics. (n.d.).
  • CD Genomics. (n.d.).
  • Dimitrova, D. G., Teysset, L., & Carre, C. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes, 10(2), 117.
  • Wang, Y., et al. (2018). DNA methylation induces subtle mechanical alteration but significant chiral selectivity. Science Advances, 4(6)
  • Thurston, A., et al. (2007). Region-specific DNA methylation in the preimplantation embryo as a target for genomic plasticity. Theriogenology, 68 Suppl 1, S98-106.
  • ResearchGate. (n.d.).
  • Rand, A. C., & Cedar, H. (2019).
  • Korthauer, K., et al. (2019). A survey of the approaches for identifying differential methylation using bisulfite sequencing data.

Sources

Technical Support Center: Removal of Benzoyl Protecting Groups from Ribonucleosides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the critical step of benzoyl (Bz) protecting group removal in ribonucleoside chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this deprotection step, ensuring high yield and purity of the final RNA product. Here, we will delve into the causality behind common experimental challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing benzoyl protecting groups from ribonucleosides?

A1: The most common method for removing benzoyl groups from the exocyclic amines of cytosine (N4) and adenine (N6) in ribonucleosides is through ammonolysis.[1] This typically involves treatment with a basic solution, most often aqueous or gaseous ammonia, or methylamine.[1] A widely used condition is a mixture of concentrated ammonium hydroxide and ethanol (typically 3:1 v/v) at an elevated temperature, such as 55°C, for several hours.[2]

Q2: Why is the removal of benzoyl groups a critical and often problematic step in RNA synthesis?

A2: The primary challenge lies in the potential for RNA degradation under the basic conditions required for benzoyl group cleavage.[2] The 2'-hydroxyl group of the ribose sugar, once deprotected, can act as a nucleophile and attack the adjacent phosphodiester bond, leading to strand scission.[2] Standard benzoyl protecting groups are relatively stable and often require prolonged exposure to harsh basic conditions for complete removal, which increases the risk of this degradation.[2][3]

Q3: What is "orthogonal deprotection" and how does it apply to benzoyl group removal?

A3: Orthogonal protection is a strategy that employs multiple protecting groups in a molecule, each of which can be removed by a specific set of reagents without affecting the others.[4] In RNA synthesis, this is crucial. For instance, the 5'-hydroxyl group is often protected with an acid-labile dimethoxytrityl (DMT) group, the 2'-hydroxyl with a fluoride-labile silyl group (like TBDMS), and the exocyclic amines with base-labile acyl groups like benzoyl.[4] The benzoyl group is removed under basic conditions that should not cleave the DMT or TBDMS groups.

Q4: Are there alternative, milder protecting groups to benzoyl for exocyclic amine protection?

A4: Yes, to mitigate the harsh conditions required for benzoyl removal, more labile protecting groups have been developed. These include phenoxyacetyl (PAC), acetyl (Ac), and N-tert-butylphenoxyacetyl (tBPAC) groups.[5][6] These "fast" protecting groups can be removed under significantly milder conditions, thereby reducing the risk of RNA degradation.[2][5] For example, PAC and tBPAC groups can be rapidly and selectively cleaved while retaining the majority of standard acetyl, benzoyl, and isobutyryl groups.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the debenzoylation of your ribonucleosides and provides actionable solutions.

Problem 1: Incomplete Removal of Benzoyl Groups

Symptoms:

  • HPLC or Mass Spectrometry analysis shows the presence of starting material or partially deprotected species.

  • The final RNA product exhibits altered properties or fails in downstream applications.

Possible Causes & Solutions:

Possible CauseRecommended Solution & Scientific Rationale
Insufficient Reaction Time or Temperature Solution: Increase the reaction time or temperature according to established protocols. For standard benzoyl groups, treatment with ammonium hydroxide/ethanol (3:1 v/v) at 55°C for 12-17 hours is often required.[2] Rationale: The ammonolysis of the benzoyl amide is a chemical reaction with a specific rate. Insufficient time or energy (temperature) will result in an incomplete reaction.
Ineffective Reagent Solution: Prepare fresh deprotection solution. Aqueous ammonia can lose its concentration over time. Consider using aqueous methylamine (AMA), which is a stronger nucleophile and can lead to faster deprotection.[5][6] Rationale: The concentration and reactivity of the nucleophile (ammonia or methylamine) directly impact the rate of the deprotection reaction.
Poor Solubility of the Protected Ribonucleoside Solution: Ensure the protected ribonucleoside is fully dissolved in the deprotection solution. The addition of ethanol or other co-solvents can improve solubility. Rationale: The reaction can only occur in the solution phase. If the substrate is not fully dissolved, the reaction will be slow and incomplete.
Problem 2: Significant RNA Degradation (Strand Scission)

Symptoms:

  • Denaturing polyacrylamide gel electrophoresis (PAGE) shows a smear instead of a sharp band.[2]

  • HPLC analysis reveals multiple smaller peaks.[2]

  • Capillary electrophoresis systems (e.g., Agilent Bioanalyzer) indicate a low RNA integrity number (RIN) or RNA quality indicator (RQI) value.[2]

Possible Causes & Solutions:

Possible CauseRecommended Solution & Scientific Rationale
Premature Removal of 2'-Hydroxyl Protecting Group Solution: If using standard benzoyl groups, moderate the deprotection conditions by using a mixture of ammonium hydroxide and ethanol (3:1 v/v) and carefully controlling the temperature (e.g., 55°C).[2] Alternatively, switch to more labile "fast" protecting groups like phenoxyacetyl (PAC) that allow for milder deprotection conditions.[2] Rationale: The 2'-hydroxyl protecting group (e.g., TBDMS) must remain intact during base deprotection to prevent the 2'-hydroxyl from attacking the adjacent phosphodiester linkage, which leads to chain cleavage.[2]
RNase Contamination Solution: Maintain a strict RNase-free environment. Use certified RNase-free labware and reagents, and treat surfaces with RNase decontamination solutions.[2] Rationale: RNases are robust enzymes that can rapidly degrade RNA and can be introduced from various sources in the lab.

Troubleshooting Workflow for RNA Degradation

A decision tree for troubleshooting RNA degradation.

Problem 3: Acyl Migration

Symptoms:

  • Isomeric impurities are detected by HPLC or NMR.

  • The final product has unexpected biological activity or properties.

Possible Causes & Solutions:

Possible CauseRecommended Solution & Scientific Rationale
Presence of Free Hydroxyl Groups and Basic Conditions Solution: Minimize reaction times and use the mildest effective deprotection conditions. Ensure that other hydroxyl-protecting groups are stable under the deprotection conditions. Rationale: Acyl migration, particularly between adjacent hydroxyl groups (e.g., 2' and 3' hydroxyls), can occur under both acidic and basic conditions.[7][8] The reaction often proceeds through a cyclic orthoester intermediate.[9] While benzoyl groups are less prone to migration than acetyl groups due to steric hindrance, it can still occur, especially with prolonged reaction times.[8]

Mechanism of Base-Catalyzed Benzoyl Migration

G 2'-O-Benzoyl 2'-O-Benzoyl Orthoester Intermediate Orthoester Intermediate 2'-O-Benzoyl->Orthoester Intermediate Base (e.g., OH-) 3'-O-Benzoyl 3'-O-Benzoyl Orthoester Intermediate->3'-O-Benzoyl Rearrangement

Simplified representation of benzoyl group migration from the 2' to the 3' position.

Problem 4: Formation of N-Benzoyl Amide Adducts

Symptoms:

  • Unexpected side products are observed with a mass corresponding to the addition of benzamide.

Possible Causes & Solutions:

Possible CauseRecommended Solution & Scientific Rationale
Reaction of Benzamide with Reactive Intermediates Solution: Ensure complete removal of all protecting groups and purification of the final product. If this is a persistent issue, consider alternative protecting groups. Rationale: Under certain conditions, the benzamide byproduct of deprotection can potentially react with other functional groups in the molecule, although this is less common. More prevalent is the incomplete removal of the benzoyl group itself.

Experimental Protocols

Protocol 1: Standard Debenzoylation using Ammonium Hydroxide/Ethanol

This protocol is suitable for RNA synthesized with standard benzoyl protecting groups.

  • Preparation: Prepare a deprotection solution of concentrated ammonium hydroxide and ethanol in a 3:1 (v/v) ratio.

  • Cleavage and Deprotection: To the solid support containing the synthesized RNA, add the deprotection solution.

  • Incubation: Seal the vial tightly and incubate at 55°C for 12-17 hours.[2]

  • Drying: After incubation, cool the vial and evaporate the solution to dryness using a speed vacuum concentrator.

  • Further Processing: Proceed with the deprotection of the 2'-silyl group.

Protocol 2: Fast Debenzoylation using Aqueous Methylamine (AMA)

This protocol is suitable for RNA synthesized with standard or "fast" protecting groups.

  • Preparation: Use a commercially available aqueous methylamine solution or prepare one as needed.

  • Cleavage and Deprotection: Add the AMA solution to the solid support.

  • Incubation: Incubate at the recommended temperature and time (often significantly shorter than with ammonium hydroxide). Aqueous methylamine is known to cleave all examined protecting groups from the exocyclic amine the fastest among several methods.[5]

  • Drying: Evaporate the solution to dryness.

  • Further Processing: Proceed with the 2'-silyl group deprotection.

Deprotection Workflow

A general workflow for the deprotection of synthetic RNA.

References

  • Stetsenko, D. A., & Gait, M. J. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(15), 3537-3540. [Link]

  • ResearchGate. (n.d.). Cleavage time (t ½ ) for various protecting groups and cleavage conditions. Retrieved from [Link]

  • Beaucage, S. L. (2018). Protection of 2'-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 72(1), e53. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Regioselective 2′-O-debenzoylation of 2',3'-di-O-benzoyl threose nucleosides. Retrieved from [Link]

  • Google Patents. (n.d.). EP2319853A1 - Process for the production of 2'-branched nucleosides.
  • Kempe, T., Chow, F., Sundquist, W. I., Nardi, T. J., Paulson, B., & Peterson, S. M. (1982). Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures. Nucleic Acids Research, 10(21), 6695–6714. [Link]

  • Glen Research. (n.d.). RNA Synthesis: Options for 2'-OH Protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 26). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. [Link]

  • Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • National Center for Biotechnology Information. (n.d.). Practical Silyl Protection of Ribonucleosides. [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Deacetylation in Nucleosides and Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides. [Link]

  • SciSpace. (n.d.). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. [Link]

  • ResearchGate. (n.d.). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Retrieved from [Link]

  • PubMed. (n.d.). Benzoyl peroxide-induced damage to DNA and its components: direct evidence for the generation of base adducts, sugar radicals, and strand breaks. [Link]

  • PubMed. (n.d.). Novel method of synthesis of 5''-phosphate 2'-O-ribosyl-ribonucleosides and their 3'-phosphoramidites. [Link]

  • Taylor & Francis Online. (n.d.). Ammonolysis – Knowledge and References. [Link]

  • PubMed. (1982, November 11). Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures. [Link]

  • ACS Publications. (n.d.). Nucleoside Cation Radicals: Generation, Radical-Induced Hydrogen Atom Migrations, and Ribose Ring Cleavage in the Gas Phase. [Link]

  • PubMed. (1988, April 25). Synthesis and structure assignments of amide protected nucleosides and their use as phosphoramidites in deoxyoligonucleotide synthesis. [Link]

  • ResearchGate. (n.d.). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]

  • ResearchGate. (n.d.). Exploiting Ring-Opening Aminolysis-Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Amide ammonolysis reaction. (b) Possible mechanism of amide aminolysis. (c) Reactions involving hydrogen in PA ammonolysis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2'-O-Methylation Reactions and Minimizing Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2'-O-methylation reactions. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides. 2'-O-methylation is a critical modification for enhancing the therapeutic potential of oligonucleotides by increasing nuclease resistance and improving binding affinity.[1][2] However, achieving high efficiency and purity can be challenging due to the potential for side reactions.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding 2'-O-methylation chemistry.

Q1: What is 2'-O-methylation, and why is it a critical modification for therapeutic oligonucleotides?

2'-O-methylation is the covalent addition of a methyl group to the 2'-hydroxyl (-OH) group of the ribose sugar in a nucleotide, converting it to a methoxy group (-OCH₃).[2] This seemingly minor alteration provides significant advantages for therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and siRNAs. The primary benefits include:

  • Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of nucleases, enzymes that degrade DNA and RNA, thereby increasing the in-vivo half-life of the therapeutic.[1]

  • Increased Duplex Stability: This modification locks the ribose pucker in a conformation that favors the A-form helix typical of RNA:RNA and RNA:DNA duplexes, leading to stronger binding to the target mRNA.[3]

  • Reduced Immunogenicity: Modifications like 2'-O-methylation can help the oligonucleotide appear more "self-like" to the immune system, reducing the risk of an unwanted innate immune response.[4]

Q2: What are the most common methylating agents, and how do they compare?

The choice of methylating agent is critical and involves a trade-off between reactivity, safety, and the propensity to cause side reactions. The most common agents are dimethyl sulfate (DMS) and methyl iodide (MeI), with dimethyl carbonate (DMC) emerging as a greener alternative.

FeatureDimethyl Sulfate (DMS)Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Reactivity Very highHighModerate
Primary Use O- and N-methylationO- and N-methylationPrimarily O-methylation
Common Side Products N-methylation of nucleobases, phosphotriester formation.N-methylation, oxidative degradation under certain conditions.[5]Minimal side products; byproducts are methanol and CO₂.[3]
Safety Profile Highly toxic, carcinogenic, requires extreme caution.Toxic, potential carcinogen, light-sensitive.Low toxicity, environmentally friendly ("green" reagent).[3][6]
Typical Conditions Often used with a base like NaH or K₂CO₃.Used with a base (e.g., NaH, K₂CO₃) in solvents like DMSO or DMAc.Requires higher temperatures (e.g., >90°C) and a base catalyst (e.g., DBU).[3]
Q3: What are the principal side products that can compromise my 2'-O-methylation reaction?

Even with careful planning, several side reactions can occur, leading to a complex mixture of products and reducing the yield of the desired 2'-O-methylated oligonucleotide. The most common impurities are:

  • N-Methylation: The exocyclic nitrogens on the nucleobases (especially N7 of guanine, N1 of adenine, and N3 of cytosine) are also nucleophilic and can be methylated.[7][8] This is highly undesirable as it disrupts the Watson-Crick hydrogen bonding faces of the bases, potentially destroying the oligonucleotide's ability to bind to its target.[9]

  • Phosphotriester Formation: The non-bridging oxygens of the phosphate backbone can be methylated, converting the native phosphodiester linkage to a phosphotriester.[10][11] This neutralizes the negative charge of the backbone, altering solubility and potentially affecting protein interactions.

  • Incomplete Methylation: The reaction may not go to completion, leaving some 2'-hydroxyl groups unmodified. This results in a heterogeneous product mixture.

  • Oxidative Degradation: Under anhydrous conditions, particularly when using methyl iodide in dimethyl sulfoxide (DMSO), oxidative degradation of the carbohydrate can occur, leading to chain cleavage.[5]

Q4: How can I analyze the reaction outcome to confirm methylation and quantify impurities?

A multi-pronged analytical approach is essential for quality control.

  • Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This is the workhorse technique for purifying and analyzing oligonucleotides. It can separate the desired full-length product from shorter sequences (n-1) and other byproducts based on hydrophobicity.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is crucial for confirming the exact mass of the product. A successful reaction will show a mass increase of 14.02 Da (the mass of a CH₂) for each methylation event. This is the definitive way to confirm the degree of methylation and identify side products with different masses (e.g., over-methylation).

  • Enzymatic Digestion & LC-MS: For precise localization of modifications, the oligonucleotide can be digested into individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase. The resulting nucleoside mixture is then analyzed by LC-MS to quantify the ratio of 2'-O-methylated to unmodified nucleosides.

  • Reverse Transcription Stop Assays: The presence of a 2'-O-methyl group can cause a reverse transcriptase to pause or stall, especially at low dNTP concentrations.[5][12][13] This property can be used in primer extension assays to map methylation sites.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low yield of the desired 2'-O-methylated product or an incomplete reaction.

Possible Cause A: Suboptimal Reagent Stoichiometry or Quality. The methylating agent or base may be degraded or used in insufficient excess. Methyl iodide, for instance, is light-sensitive and can decompose over time.

Solution:

  • Always use fresh, high-quality reagents. Purify methyl iodide if it appears brown (indicating iodine formation).

  • Perform a titration experiment to determine the optimal molar excess of the methylating agent. Start with a 5-10 fold excess per hydroxyl group and adjust as needed.

  • Ensure the base is strong enough to deprotonate the 2'-hydroxyl and is used in at least stoichiometric amounts. Sodium hydride (NaH) is a common choice but requires careful handling.

Possible Cause B: Inefficient Reaction Kinetics. The reaction temperature may be too low or the reaction time too short, especially for sterically hindered sites or when using less reactive methylating agents like DMC.

Solution:

  • Gradually increase the reaction temperature in 5-10°C increments, monitoring for both increased product formation and the appearance of new side products.

  • Extend the reaction time. Take aliquots at different time points (e.g., 2, 4, 8, 12 hours) and analyze by HPLC/MS to create a time-course profile and identify when the reaction plateaus.

Possible Cause C: Poor Solubility. The oligonucleotide may not be fully soluble in the chosen reaction solvent, limiting reagent access.

Solution:

  • Ensure your oligonucleotide is fully dissolved before adding reagents. Sonication may be required.

  • Consider alternative polar aprotic solvents. While DMSO is common, N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can be effective alternatives.[5]

Troubleshooting_Low_Yield start Problem: Low Methylation Yield check_reagents 1. Check Reagents - Fresh methylating agent? - Anhydrous solvent? - Active base? start->check_reagents check_conditions 2. Review Conditions - Correct temperature? - Sufficient reaction time? start->check_conditions optimize_stoich Solution: Optimize Stoichiometry (Increase excess of MeI/DMS) check_reagents->optimize_stoich Reagents are good, reaction is incomplete use_fresh Solution: Use Fresh/Purified Reagents check_reagents->use_fresh Reagent quality is questionable increase_temp Solution: Increase Temperature (Monitor byproducts) check_conditions->increase_temp Reaction is slow extend_time Solution: Extend Reaction Time (Monitor via time-course) check_conditions->extend_time Reaction stalls outcome Re-analyze by HPLC & Mass Spec optimize_stoich->outcome use_fresh->outcome increase_temp->outcome extend_time->outcome

Caption: Troubleshooting workflow for low methylation efficiency.
Problem 2: Significant formation of N-methylated side products is observed via Mass Spec.

Possible Cause A: Highly Reactive Methylating Agent and/or Harsh Conditions. Strong methylating agents like dimethyl sulfate are highly reactive and can show poor selectivity between O- and N-nucleophiles, especially at elevated temperatures. The exocyclic amines on G, A, and C are nucleophilic and susceptible to methylation.[7][8]

Solution:

  • Switch to a "Softer" Methylating Agent: Dimethyl carbonate (DMC) is known to be more selective for O-methylation over N-methylation.[6] While it requires higher temperatures, the reduction in side products can be substantial, simplifying purification.

  • Optimize Temperature: Lower the reaction temperature. While this may slow the desired 2'-O-methylation, it will often slow the undesired N-methylation to a greater extent, improving the overall selectivity.

  • Use Appropriate Protecting Groups: This is the most robust solution. During standard phosphoramidite synthesis, the exocyclic amines are protected (e.g., with isobutyryl for G, benzoyl for A, acetyl for C). Ensure these protecting groups are kept on during the methylation step and removed afterward. If you are methylating a deprotected oligonucleotide, a re-protection strategy may be necessary for complex syntheses.[14][15]

Methylation_Selectivity cluster_reactants Reactants cluster_products Reaction Pathways Oligo Oligonucleotide (Guanosine residue) Desired Desired Product 2'-O-Methyl Guanine Oligo->Desired:f0  2'-OH Attack (Correct Pathway)   Undesired Side Product N7-Methyl Guanine Oligo->Undesired:f0  N7 Attack (Side Reaction)   MeI Methylating Agent (e.g., MeI) Purification_Workflow start Quenched Reaction Mixture hplc 1. IP-RP-HPLC Separation - C18 Column - Mobile Phase A: TEAA Buffer - Mobile Phase B: Acetonitrile - Gradient Elution start->hplc analysis 2. Fraction Analysis - Monitor UV at 260 nm - Collect peaks individually hplc->analysis qc 3. Quality Control - Analyze fractions by  analytical HPLC and MS - Confirm mass and purity analysis->qc pooling 4. Pool Pure Fractions - Combine fractions containing  the desired product qc->pooling desalting 5. Desalting - Use SPE cartridge (e.g., C18) - Remove ion-pairing salts pooling->desalting final 6. Lyophilization - Freeze-dry to obtain  a pure, solid product desalting->final

Caption: Workflow for purification of 2'-O-methylated oligonucleotides.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the quenched reaction mixture with an appropriate aqueous buffer (e.g., 100 mM Triethylammonium acetate (TEAA), pH 7.0).

  • IP-RP-HPLC Purification:

    • Inject the diluted sample onto a semi-preparative C18 HPLC column.

    • Elute the sample using a gradient of acetonitrile in an ion-pairing buffer like TEAA. The more hydrophobic (longer and more modified) oligonucleotides will elute later.

    • Monitor the elution profile using a UV detector at 260 nm.

  • Fraction Collection & Analysis: Collect the peaks as they elute. Inject a small aliquot of each collected fraction onto an analytical HPLC system to assess purity. Perform mass spectrometry on the main peak to confirm the identity of the product. [7]4. Pooling & Desalting: Combine the fractions containing the pure, full-length 2'-O-methylated product. To remove the non-volatile TEAA salts, perform a desalting step using a reversed-phase solid-phase extraction (SPE) cartridge. [7]5. Lyophilization: Freeze the desalted oligonucleotide solution and lyophilize to obtain a dry, pure powder ready for formulation. [7]

References

  • Letsinger, R. L., et al. (1969). Oligonucleotide Synthesis on a Polymer Support. Journal of the American Chemical Society.
  • Monaco, P. L., Marcel, V., Diaz, J. J., & Catez, F. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? Biomolecules, 8(4), 106. Available at: [Link]

  • Glen Research. (n.d.). RNA Synthesis - 2'-O-Methyl Analogues. Glen Report 4-13. Retrieved from [Link]

  • Christian, T., et al. (2010). Mechanism of N-methylation by the tRNA m1G37 methyltransferase Trm5. RNA, 16(11), 2133-2143. Available at: [Link]

  • Sproat, B. S., et al. (1991). Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group. Nucleic Acids Research, 19(4), 733-738. Available at: [Link]

  • Marugg, J. E., et al. (1986). Synthesis of nucleic acid methylphosphonates via the 1-hydroxybenzotriazole phosphotriester approach. Nucleic Acids Research, 14(5), 2171-2185. Available at: [Link]

  • Fazakerley, G. V., et al. (1989). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Biochemistry, 28(14), 5983-5991. Available at: [Link]

  • ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]

  • Wiedner, S. D., et al. (2021). How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. ACS Catalysis, 11(15), 9476-9487. Available at: [Link]

  • Valentí, P., et al. (2000). Elimination of oxidative degradation during the per-O-methylation of carbohydrates. Carbohydrate Research, 329(1), 47-56. Available at: [Link]

  • Sproat, B. S., et al. (1991). Synthesis and applications of oligoribonucleotides with selected 2′-O-methylation using the 2′-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group. ResearchGate. Available at: [Link]

  • Monaco, P. L., et al. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). 2'-O-methylation. Retrieved from [Link]

  • Selvi, R., et al. (2012). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 17(11), 13139-13148. Available at: [Link]

  • Adzic, T., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 35(7-8), 481-497. Available at: [Link]

  • Das, U., et al. (2024). RNA 2′-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination. BMC Biology, 22(1), 134. Available at: [Link]

  • Helm, M., et al. (1999). Methylation of the nucleobases in RNA oligonucleotides mediates duplex–hairpin conversion. Nucleic Acids Research, 27(12), 2571-2576. Available at: [Link]

  • ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using.... Retrieved from [Link]

  • Zhou, K. I., Pecot, C. V., & Holley, C. L. (2021). 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. ResearchGate. Available at: [Link]

  • Picard-Jean, F., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLOS ONE, 13(3), e0194823. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Ribofuranose Intermediates: A Comparative Analysis of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues for therapeutic applications, the choice of starting materials is paramount. The architecture of the sugar moiety not only dictates the stereochemical outcome of glycosylation but also defines the biological properties of the final nucleoside. This guide provides an in-depth comparison of two pivotal ribofuranose derivatives: 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose . Our analysis moves beyond a simple datasheet comparison, delving into the causality behind experimental choices and the practical implications of their distinct structural features.

Molecular Overview: Structure Defines Function

At first glance, both molecules are heavily protected ribose sugars, designed to control reactivity during the critical C-N bond formation with a nucleobase. However, subtle differences in their protecting group strategy lead to vastly different applications.

Figure 1: Comparative Molecular Structures

The primary distinction lies at the C1 (anomeric) and C2 positions. The 2'-O-methyl ether in the first compound is a stable, non-labile group, whereas the benzoyl esters and the anomeric acetyl group in the second are designed for removal post-glycosylation. This fundamental difference channels them into separate synthetic pathways.

Table 1: Core Physicochemical Properties
PropertyThis compound1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Molecular Formula C₂₇H₂₄O₈[1][2]C₂₈H₂₄O₉[3][4]
Molecular Weight 476.47 g/mol [1][2]504.49 g/mol [3][4]
CAS Number 68045-07-8[1][2]6974-32-9[3][4]
Appearance Crystalline SolidWhite to off-white crystalline solid[3]
Melting Point Not consistently reported127 - 133 °C[3]
Primary Application Synthesis of 2'-O-methylated nucleosides[5]General synthesis of ribonucleosides[3][6]

The Decisive Factor: The 2'-Protecting Group

The 2'-hydroxyl group of a ribose is a critical determinant of RNA structure and stability. Its protection or modification is a central theme in oligonucleotide synthesis.[][8]

The 2'-O-Methyl Group: A Permanent Modification for Stability

The 2'-O-methyl group is one of the most common post-transcriptional modifications found in natural RNA, present in tRNA, rRNA, and mRNA.[9] Its primary role is to enhance the stability of the RNA backbone.

  • Mechanism of Stability: The methyl group locks the ribose sugar in a C3'-endo conformation, which is characteristic of A-form RNA helices.[10][11] This pre-organization stabilizes helical structures and provides significant resistance to cleavage by nucleases and alkaline hydrolysis.[11]

  • Synthetic Causality: When a researcher's goal is to synthesize a nucleoside analog with enhanced enzymatic stability for therapeutic use (e.g., antisense oligonucleotides, siRNAs), incorporating a 2'-O-methyl group is a proven strategy.[12] Therefore, This compound is not merely a protected intermediate; it is a specific building block for introducing this permanent, stability-enhancing feature into the final molecule. The benzoyl groups at C1, C3, and C5 are sacrificial, but the 2'-O-methyl group is integral to the target's design.

The 2',3',5'-O-Benzoyl Groups: A Transient Shield

In contrast, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose employs protecting groups that are all intended for removal.[] Benzoyl (Bz) groups are chosen for their stability during the glycosylation reaction and their reliable removal under basic conditions (e.g., sodium methoxide in methanol) after the C-N bond is formed.[13]

  • Synthetic Causality: This intermediate is the workhorse for synthesizing standard ribonucleosides or those with other specific modifications at the 2' position introduced later. The three benzoyl groups prevent unwanted side reactions at the hydroxyl positions during the crucial coupling step.[8][14] After glycosylation, their removal regenerates the natural ribose hydroxyls, yielding the final, unprotected nucleoside.

The Anomeric Center: The Leaving Group in Glycosylation

The group at the C1 anomeric position functions as the leaving group during nucleophilic substitution by the nucleobase. The choice of this group influences the reactivity and the conditions required for the glycosylation reaction, most commonly the Vorbrüggen glycosylation (also known as the silyl-Hilbert-Johnson reaction).[15]

  • 1-O-Acetyl Group: The acetate at the anomeric position of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is an excellent leaving group.[6] In the presence of a Lewis acid (e.g., TMSOTf, SnCl₄), it facilitates the formation of an intermediate oxocarbenium ion or a related species, which is then attacked by a silylated nucleobase.[15] This is a highly reliable and widely used method for β-nucleoside synthesis.[3][16]

  • 1-O-Benzoyl Group: The benzoyl group at the anomeric position of this compound also functions as a leaving group under similar Lewis acidic conditions. While chemically different from acetate, it is sufficiently labile for effective glycosylation. The reaction proceeds via a similar mechanism, making this compound a direct counterpart for creating 2'-O-methylated nucleosides using established Vorbrüggen protocols.[5]

The choice between these two is therefore not about the efficacy of the leaving group itself, but about the desired final product structure as determined by the 2'-substituent.

Comparative Performance in Synthetic Applications

Reaction Workflow: The Vorbrüggen Glycosylation

The standard workflow for using both intermediates is largely conserved. The key steps involve the activation of the nucleobase by silylation, followed by the Lewis acid-catalyzed coupling with the protected ribose.

G A Nucleobase C Silylated Nucleobase (Soluble & Activated) A->C Silylation B Silylating Agent (e.g., HMDS, TMSCl) B->C F Coupling Reaction (C-N Bond Formation) C->F D Protected Ribose (Topic Compound) D->F E Lewis Acid Catalyst (e.g., TMSOTf, SnCl₄) E->F Catalysis G Protected Nucleoside F->G H Aqueous Workup (e.g., NaHCO₃) G->H I Purification (Chromatography) H->I J Deprotection (e.g., NaOMe/MeOH) I->J K Final Nucleoside J->K

Figure 2: Generalized Vorbrüggen Glycosylation Workflow
Regioselectivity and Yield

The glycosylation of purine and pyrimidine analogues can often lead to mixtures of regioisomers (e.g., N-1, N-3, N-7, N-9 attachment).

  • With 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose , the reaction conditions, particularly the choice of Lewis acid and solvent, strongly influence the regioselectivity. For instance, studies on the glycosylation of pyrrolo[2,3-d]pyrimidines have shown that using TMSOTf in acetonitrile can yield mixtures of N-7 and N-1 isomers, while other nucleobases may yield a single isomer in near-quantitative amounts.[17] The outcome is highly substrate-dependent.

  • Similar regioselectivity challenges can be expected with This compound . The electronic nature of the 2'-O-methyl group (electron-donating) compared to the 2'-O-benzoyl group (electron-withdrawing) can subtly influence the stability of the oxocarbenium intermediate, but the primary driver of regioselectivity remains the nucleobase and reaction conditions. Stereoselective Vorbrüggen glycosylation has been successfully reported using this reactant.[5]

Yields for both are generally reported as good to excellent, often exceeding 70-80% for the coupling step, but this is highly dependent on the specific nucleobase being used.[1][18]

Experimental Protocols: A Practical Guide

The following protocols are representative and should be optimized for specific substrates.

Protocol 1: General Synthesis of a Ribonucleoside using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This protocol is adapted from established Vorbrüggen glycosylation procedures.[15]

Objective: To synthesize a protected β-D-ribonucleoside.

Materials:

  • Nucleobase (e.g., 6-Azauracil, 1.0 eq)

  • Hexamethyldisilazane (HMDS, ~3.0 eq)

  • Ammonium Sulfate or TMSCl (catalytic amount)

  • Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (ACN)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq)

  • TMSOTf or SnCl₄ (1.2 - 1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Silylation of Nucleobase:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the nucleobase (1.0 eq), anhydrous DCE, and HMDS (3.0 eq).

    • Add a catalytic amount of ammonium sulfate.

    • Heat the mixture to reflux (80-85 °C) for 2-4 hours or until the solution becomes clear, indicating the formation of the soluble silylated nucleobase.

    • Cool the resulting solution to 0 °C in an ice bath. This solution is used directly in the next step.

  • Glycosylation:

    • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous DCE.

    • Add the sugar solution to the cold, stirred solution of the silylated nucleobase.

    • Slowly add the Lewis acid (e.g., TMSOTf, 1.2 eq) dropwise to the reaction mixture at 0 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture and quench by pouring it into a cold, saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

  • Deprotection (if required):

    • Dissolve the purified protected nucleoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe).

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize with an acidic resin (e.g., Dowex 50WX8), filter, and concentrate to yield the final nucleoside.

Protocol 2: Conceptual Synthesis of a 2'-O-Methylated Nucleoside

This protocol adapts the above for This compound .

Objective: To synthesize a protected 2'-O-methylated β-D-ribonucleoside.

Key Adjustments:

  • The procedure for silylation, glycosylation, and workup remains conceptually identical to Protocol 1.

  • Step 2 (Glycosylation): Use This compound as the sugar donor. Reaction times and catalyst loading may require optimization due to the different electronic nature of the 2'-substituent.

  • Step 4 (Deprotection): The deprotection step with NaOMe will remove the benzoyl groups at the C3' and C5' positions, but the 2'-O-methyl ether linkage will remain intact, yielding the desired 2'-O-methylated nucleoside.

Conclusion and Recommendations

The selection between This compound and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is not a matter of superior performance but of synthetic intent.

  • Choose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose when your target is a standard ribonucleoside or an analog where the 2'-hydroxyl needs to be accessible for further modification after glycosylation. It is a versatile and foundational building block for a wide array of nucleoside syntheses.[3][6][16]

  • Choose This compound when your synthetic goal is to produce a 2'-O-methylated nucleoside . This intermediate is specifically designed to install this permanent, stability-enhancing modification, which is highly desirable in the development of nuclease-resistant RNA therapeutics.[5][12]

By understanding the distinct roles of the protecting groups on each molecule, particularly at the C2' position, researchers can make an informed and strategic choice that aligns directly with the desired biological function and chemical architecture of their target compound.

References

  • Kumar, R., et al. (2001). Nucleobase Protection of Deoxyribo- And Ribonucleosides. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

  • ResearchGate. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. Retrieved from [Link]

  • Seela, F., et al. (2009). Studies on the glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]

  • Bennett, C. S., & Wong, C.-H. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Journal of Chemical Education. Retrieved from [Link]

  • ChemBK. (n.d.). The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. Retrieved from [Link]

  • Motorin, Y., & Marchand, V. (2021). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences. Retrieved from [Link]

  • He, C., et al. (2024). 2'-O-methylation at internal sites on mRNA promotes mRNA stability. Molecular Cell. Retrieved from [Link]

  • Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. Retrieved from [Link]

  • De Zoysa, T., & Yu, Y.-T. (2023). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA. Retrieved from [Link]

Sources

A Researcher's Guide to 2'-Hydroxyl Protecting Groups in RNA Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The chemical synthesis of RNA is a cornerstone of modern molecular biology, enabling advancements in therapeutics (siRNA, mRNA vaccines), diagnostics, and fundamental research. Unlike DNA synthesis, the presence of the 2'-hydroxyl (2'-OH) group in ribonucleosides presents a unique and significant challenge. This guide provides an in-depth comparison of the primary protecting groups used to shield this reactive moiety during solid-phase synthesis, offering field-proven insights and experimental data to inform your selection and optimize your results.

The 2'-Hydroxyl Conundrum: Why Protection is Non-Negotiable

The 2'-OH group is a nucleophile that, if left unprotected, can cause significant problems during oligonucleotide synthesis. Under the basic conditions required for deprotection of the nucleobases and phosphate groups, an unmasked 2'-OH can attack the adjacent internucleotidic phosphate linkage. This intramolecular attack leads to two catastrophic outcomes: cleavage of the RNA chain and/or migration of the phosphate linkage from the intended 3'-5' position to an unnatural 2'-5' linkage.[1][2] Both events result in a dramatic reduction in the yield of the desired full-length product and introduce sequence isomers that are difficult to separate.

Therefore, the ideal 2'-OH protecting group is the lynchpin of successful RNA synthesis. It must be:

  • Robust: Stable throughout all cycles of the automated synthesis (acidic detritylation, coupling, capping, oxidation).

  • Non-interfering: It should not sterically hinder the crucial coupling reaction between phosphoramidite monomers.

  • Orthogonal: It must be selectively removable at the end of the synthesis under conditions that do not damage the final RNA product.

This guide will compare the workhorse of the industry, tert-butyldimethylsilyl (TBDMS), with its modern successor, (triisopropylsilyl)oxy]methyl (TOM), and other notable alternatives.

Comparative Analysis of Key 2'-OH Protecting Groups

The choice of 2'-OH protection strategy directly impacts coupling efficiency, synthesis time, and the purity of the final oligoribonucleotide. Below, we compare the most prevalent groups used in modern RNA synthesis.

TBDMS (tert-butyldimethylsilyl): The Established Workhorse

The TBDMS group has been the most common choice for 2'-OH protection for decades.[2] Its chemistry is well-understood and widely implemented. However, its limitations have become more apparent with the increasing demand for longer and higher-purity RNA.

  • Mechanism and Causality: The primary drawback of the TBDMS group is its steric bulk.[1][3] Positioned directly at the 2'-carbon, this bulky silyl group physically impedes the approach of the incoming phosphoramidite to the 5'-OH of the growing RNA chain. To compensate for this hindrance, coupling times must be significantly extended (e.g., up to 6 minutes or more) compared to DNA synthesis.[1] Even with extended times, the coupling efficiency is often lower than desired, which becomes a compounding problem when synthesizing long oligonucleotides.[4]

  • Deprotection and Side Reactions: The TBDMS group is removed using a fluoride source, typically tetrabutylammonium fluoride (TBAF) in THF.[2] A critical flaw is its partial instability to the basic conditions (e.g., ammonium hydroxide) used to remove nucleobase protecting groups.[1][2] Premature loss of the TBDMS group exposes the 2'-OH, risking the chain cleavage and phosphate migration it was meant to prevent.[1] Furthermore, the silylation reaction to produce the TBDMS-protected monomer is not perfectly regiospecific, often yielding a mixture of 2'- and 3'-protected nucleosides that require careful purification.[1]

TOM ([(Triisopropylsilyl)oxy]methyl): The High-Efficiency Successor

The TOM protecting group was engineered specifically to overcome the steric hindrance of TBDMS.[1][5] It is structurally related but features a critical oxymethyl spacer that distances the bulky triisopropylsilyl moiety from the reactive center of the ribose sugar.

  • Mechanism and Causality: This spacer is the key to the TOM group's superior performance. By moving the bulky silyl group further away, it dramatically reduces steric clash during the coupling step.[3][5] The result is a significant increase in coupling efficiency, often achieving >99% yields with coupling times as short as 2.5 minutes—conditions that are nearly identical to standard DNA synthesis.[6] This makes the TOM group the preferred choice for synthesizing long RNA sequences (over 60 bases).[7][8]

  • Deprotection and Stability: The acetal linkage in the TOM group confers excellent stability under both basic and weakly acidic conditions. This prevents the 2'-to-3' migration that can plague TBDMS chemistry, ensuring the fidelity of the 3'-5' phosphodiester backbone.[5][7] Deprotection is a clean, two-step process: first, a standard basic treatment (e.g., methylamine) removes the base and phosphate protecting groups, followed by fluoride treatment (TBAF) to remove the 2'-O-TOM groups.[6]

ACE (bis(2-Acetoxyethoxy)methyl): The Orthoester Approach

The ACE protecting group utilizes a different chemical strategy based on an acid-labile orthoester. This approach requires a modification to the overall synthesis scheme, notably the use of a 5'-O-silyl ether protecting group instead of the standard acid-labile DMT group.

  • Mechanism and Causality: ACE-protected monomers also exhibit high coupling yields and short reaction times.[1] A unique advantage of the ACE strategy is that the final RNA can be purified with the 2'-protecting groups still attached. In this state, the RNA is resistant to RNase degradation.[1] The ACE group is stable during synthesis but is deacylated during the initial base deprotection step. The resulting orthoester is then cleanly removed with a short treatment under weakly acidic conditions (e.g., pH 3.8).[1]

Performance Data Summary

The following table summarizes the key performance characteristics of the TBDMS, TOM, and ACE protecting groups.

FeatureTBDMS (tert-butyldimethylsilyl)TOM ([(Triisopropylsilyl)oxy]methyl)ACE (bis(2-Acetoxyethoxy)methyl)
Coupling Time Long (≥ 6 minutes)[1]Short (~2.5 minutes)[6]Short[1]
Coupling Efficiency Moderate; decreases with oligo length[3][4]High (>99%); suitable for long RNA[3][6]High[1]
Deprotection (2'-OH) 1 M TBAF in THF[2][6]1 M TBAF in THF[6]Weakly acidic conditions (pH 3.8)[1]
Key Advantages Well-established, widely available.High efficiency, fast coupling, high stability, ideal for long RNA.[5][6][7]Allows purification with 2'-protection on (RNase resistant).[1]
Key Disadvantages Steric hindrance, risk of 2'-5' migration, instability to base.[1][2][3]Higher cost, potential HPLC purification challenges due to hydrophobicity.[4]Requires non-standard 5'-O-protection (silyl ether).[1]

Experimental Workflows and Methodologies

A robust and reproducible workflow is critical for successful RNA synthesis. The following sections detail the standard synthesis cycle and a validated deprotection protocol for the high-performance TOM chemistry.

The Automated Solid-Phase RNA Synthesis Cycle

Each addition of a phosphoramidite monomer to the growing RNA chain involves a four-step cycle, which is repeated until the desired sequence is assembled.

G cluster_cycle Synthesis Cycle (Repeated 'n' times) detritylation 1. Detritylation (Acidic wash to remove 5'-DMT group) coupling 2. Coupling (Activated phosphoramidite reacts with 5'-OH) detritylation->coupling Exposes 5'-OH capping 3. Capping (Acetylation of unreacted 5'-OH groups) coupling->capping Forms new linkage oxidation 4. Oxidation (P(III) to P(V) to stabilize phosphate linkage) capping->oxidation Prevents failure sequences oxidation->detritylation Ready for next cycle end_synth Full-Length Protected RNA on Solid Support oxidation->end_synth After final cycle start Solid Support with First Nucleoside start->detritylation

Caption: The four-step phosphoramidite cycle for solid-phase RNA synthesis.

Protocol: Two-Step Deprotection of TOM-Protected RNA

This protocol describes the complete deprotection of an RNA oligonucleotide synthesized using TOM-protected phosphoramidites.[6] It is critical to use RNase-free reagents and sterile techniques once the 2'-OH groups are exposed.

Step 1: Cleavage from Support & Removal of Base/Phosphate Protecting Groups

  • Transfer the solid support containing the synthesized oligonucleotide to a sterile screw-cap vial.

  • Add a solution of 10 M methylamine in 50% ethanol. The volume should be sufficient to fully immerse the support (e.g., 1 mL for a 1 µmol synthesis).

  • Seal the vial tightly and incubate at room temperature for 4-6 hours (or as recommended by the manufacturer). This step cleaves the oligo from the support, removes the cyanoethyl phosphate protecting groups, and removes the protecting groups from the nucleobases (A, C, G).

  • Carefully transfer the supernatant containing the partially deprotected RNA to a sterile microcentrifuge tube.

  • Dry the RNA solution completely using a vacuum concentrator.

Step 2: Removal of 2'-O-TOM Protecting Groups

  • Resuspend the dried RNA pellet in a solution of 1 M tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • Incubate the solution at room temperature for 12-16 hours. This step specifically cleaves the silyl ether bond of the TOM group.

  • Quench the reaction by adding an equal volume of a sterile, RNase-free buffer (e.g., 1 M Tris-HCl, pH 7.4).

  • The crude, fully deprotected RNA is now ready for purification by methods such as size-exclusion chromatography, HPLC, or polyacrylamide gel electrophoresis (PAGE).

G start Full-Length Protected RNA (On Support) step1 Step 1: Basic Treatment (e.g., Methylamine) - Cleavage from support - Base deprotection - Phosphate deprotection start->step1 intermediate Partially Protected RNA (2'-O-TOM groups remain) step1->intermediate step2 Step 2: Fluoride Treatment (TBAF in THF) - Removes 2'-O-TOM groups intermediate->step2 final Fully Deprotected RNA (Ready for Purification) step2->final

Caption: The two-step deprotection workflow for TOM-protected RNA oligonucleotides.

Direct Synthesis of 2'-O-Methyl RNA Oligonucleotides

It is important to distinguish between protecting the 2'-OH during standard RNA synthesis and synthesizing oligonucleotides that contain a final, stable 2'-O-methyl (2'-OMe) modification. This modification is highly valued in therapeutics as it significantly increases nuclease resistance and enhances the thermal stability of RNA duplexes.[9][10]

For this purpose, chemists use phosphoramidite monomers where the 2'-position is already methylated.[10][11] In this context, the methyl group is not a temporary protecting group but a permanent part of the final molecule.

  • Synthesis and Deprotection: The synthesis of 2'-OMe RNA is paradoxically simpler than that of standard RNA. Because the 2'-OH is already blocked by a stable methyl ether, no special 2'-protection/deprotection strategy is needed. The synthesis cycle proceeds with high efficiency, and the final deprotection steps are identical to those used for DNA, as the 2'-OMe group is inert to the basic conditions.[10]

  • Challenges: The primary difficulty lies not in the oligonucleotide synthesis itself, but in the complex, multi-step chemical synthesis of the 2'-O-methylated phosphoramidite monomers, particularly for the purines (A and G).[10]

Conclusion

The evolution of 2'-hydroxyl protecting groups from the traditional TBDMS to the advanced TOM chemistry represents a significant leap forward in the field of RNA synthesis. The TOM group's ability to facilitate rapid and highly efficient coupling has made the routine synthesis of long, high-purity RNA a reality.[3][6][7] While TBDMS remains a viable option for shorter sequences, the superior performance and reliability of TOM-protected phosphoramidites provide a clear advantage for demanding applications in research and drug development. For oligonucleotides requiring a permanent 2'-OMe modification, direct synthesis using pre-methylated monomers offers a straightforward and robust path to creating nuclease-resistant sequences. The selection of a protection strategy is a critical experimental choice, and a thorough understanding of the underlying chemical principles is paramount to achieving success.

References

  • Title: Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]

  • Title: Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis Source: ATDBio URL: [Link]

  • Title: RNA Synthesis - Options for 2'-OH Protection Source: Glen Research URL: [Link]

  • Title: Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences Source: ACS Publications URL: [Link]

  • Title: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis Source: Glen Research URL: [Link]

  • Title: Application Note — RNA Synthesis Source: Glen Research URL: [Link]

  • Title: Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers Source: Massachusetts Biotechnology Council URL: [Link]

  • Title: 2' & 3' -O-Methyl RNA Synthesis Source: Amerigo Scientific URL: [Link]

  • Title: RNA Synthesis - 2'-O-Methyl Analogues Source: Glen Research URL: [Link]

  • Title: 2'-O-Me Phosphoramidites and Supports for RNA Synthesis Source: Glen Research URL: [Link]

  • Title: Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group Source: PMC - NIH URL: [Link]

  • Title: RNA & 2'-O-methyl RNA Source: Yale Research URL: [Link]

  • Title: 2'-O-Me Phosphoramidites and Supports for RNA Synthesis Source: Glen Research URL: [Link]

Sources

Spectroscopic Comparison of Ribofuranose Anomers and Conformers: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ribofuranose, a cornerstone of RNA and various signaling molecules, exhibits significant structural plasticity through its anomeric (α and β) and conformational (puckered ring) isomers. The α and β anomers are defined by the orientation of the C1'-hydroxyl group, while the furanose ring can adopt a range of non-planar conformations, most notably the C2'-endo and C3'-endo forms. These subtle structural distinctions have profound consequences for the biological activity and molecular recognition of ribonucleosides and RNA. Consequently, the precise characterization of these isomers is a pivotal task in drug development and molecular biology. This guide presents an in-depth, objective comparison of key spectroscopic techniques for the differentiation of ribofuranose anomers and conformers, grounded in experimental data and established methodologies.

The Challenge of Ribofuranose Isomerism

In solution, the α and β anomers of ribofuranose can interconvert in a process known as mutarotation. Furthermore, the furanose ring is not static but exists in a dynamic equilibrium between various puckered conformations. The relative populations of these conformers are influenced by factors such as the substituent at the anomeric carbon and the solvent environment. The ability to distinguish and quantify these isomeric forms is therefore fundamental to understanding their roles in molecular interactions.

Spectroscopic Techniques for Anomer and Conformer Differentiation

A suite of spectroscopic techniques can be leveraged to probe the structural nuances of ribofuranose. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Chiroptical Spectroscopy (Vibrational Circular Dichroism and Electronic Circular Dichroism). Each of these methods offers unique advantages and provides complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and widely employed technique for the structural elucidation of carbohydrates in solution.[1][2] It provides unparalleled detail regarding the connectivity of atoms and their spatial arrangements.

Expertise & Experience: The Power of J-Couplings and NOE

The cornerstone of differentiating ribofuranose anomers and conformers with NMR lies in the meticulous analysis of scalar (J) couplings and the Nuclear Overhauser Effect (NOE).

  • Anomer Differentiation: The coupling constant between the anomeric proton (H1') and the adjacent proton (H2'), denoted as ³JH1'H2', is exquisitely sensitive to the dihedral angle between them. In accordance with the Karplus relationship, this coupling constant is significantly larger for a trans arrangement (typically observed in the β-anomer) compared to a cis arrangement (characteristic of the α-anomer).[3]

  • Conformer Differentiation: The puckering of the furanose ring modulates all of the proton-proton coupling constants. A comprehensive analysis of the complete set of ³JHH values allows for the determination of the predominant ring conformation. For example, a C2'-endo conformation is characterized by a small ³JH1'H2' and a large ³JH3'H4', while the inverse is true for the C3'-endo conformation.

The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons. For instance, a strong NOE is anticipated between H1' and H4' in the α-anomer, whereas in the β-anomer, a more prominent NOE is expected between H1' and H2'.

Trustworthiness: Self-Validating Protocols

A robust NMR analysis integrates a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY). The inherent redundancy of information across these experiments creates a self-validating system. For example, the anomeric configuration determined from the ³JH1'H2' value can be independently corroborated by the observed NOE patterns.

Experimental Protocol: NMR Analysis of Ribofuranose
  • Sample Preparation: Dissolve the ribofuranose sample in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mM. Introduce a small quantity of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum to assess sample purity and obtain an initial overview of the proton signals.

    • Acquire a two-dimensional DQF-COSY or TOCSY spectrum to establish proton-proton connectivities and facilitate resonance assignment.

    • Acquire a two-dimensional ¹H-¹³C HSQC spectrum to assign the one-bond proton-carbon correlations.

    • Acquire a two-dimensional ROESY or NOESY spectrum with a mixing time of 200-500 ms to identify through-space proton-proton proximities.

  • Data Analysis:

    • Assign all proton and carbon resonances using the combined information from the 1D and 2D spectra.

    • Measure the ³JH1'H2' coupling constant from a high-resolution 1D ¹H spectrum or a J-resolved spectrum to determine the anomeric configuration.

    • Extract all relevant ³JHH values and utilize software based on the Karplus equation (e.g., PSEUROT) to determine the ring pucker.

    • Analyze the ROESY/NOESY spectrum to identify key spatial interactions that confirm the anomeric and conformational assignments.

Data Presentation: Comparative NMR Parameters
Parameterα-Anomerβ-AnomerC2'-endoC3'-endo
³JH1'H2' (Hz) ~1-4~5-8Small (~1-3 Hz)Large (~5-8 Hz)
³JH2'H3' (Hz) ~4-6~5-7Large (~5-7 Hz)Small (~1-3 Hz)
³JH3'H4' (Hz) ~6-8~5-7Large (~5-7 Hz)Small (~1-3 Hz)
Key NOE H1' ↔ H4'H1' ↔ H2'H1' ↔ H2', H2' ↔ H3'H1' ↔ H4', H3' ↔ H4'
Mandatory Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results Prep Dissolve Ribofuranose in Deuterated Solvent Acq_1D 1D ¹H & ¹³C NMR Prep->Acq_1D Acq_COSY 2D COSY/TOCSY Acq_HSQC 2D HSQC Acq_NOESY 2D NOESY/ROESY Assign Resonance Assignment Acq_NOESY->Assign J_Coup Measure ³JHH (Anomer & Conformer) Assign->J_Coup NOE_Ana Analyze NOEs (Confirmation) Assign->NOE_Ana Anomer Anomeric Configuration J_Coup->Anomer Conformer Ring Pucker (C2'-endo / C3'-endo) J_Coup->Conformer NOE_Ana->Anomer NOE_Ana->Conformer

Caption: Workflow for NMR-based analysis of ribofuranose anomers and conformers.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the vibrational modes of a molecule, which are inherently sensitive to its geometry and bonding environment. Both IR and Raman spectroscopy can provide valuable "fingerprints" of ribofuranose isomers.[4][5][6]

Expertise & Experience: The Anomeric Region and Beyond

The "anomeric region," typically located between 800 and 950 cm⁻¹, is often the most informative for anomeric analysis in the vibrational spectra of carbohydrates.[7] Specific vibrational modes within this region, particularly those involving the C1-H bond, are sensitive to the anomeric configuration. For instance, α-anomers frequently display a characteristic band at a different frequency compared to their β-counterparts in this region.

Conformational changes in the furanose ring result in more subtle, yet detectable, shifts in various vibrational bands, including C-C and C-O stretching modes, as well as ring deformation modes.[7] As these shifts are often small, a meticulous spectral analysis, frequently coupled with computational modeling, is essential for a reliable interpretation.

Trustworthiness: Complementary Techniques and Computational Support

IR and Raman spectroscopy are complementary techniques. Vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Acquiring both types of spectra provides a more comprehensive view of the vibrational landscape.

The interpretation of subtle spectral differences can be significantly augmented by quantum chemical calculations (e.g., Density Functional Theory, DFT). By computing the theoretical vibrational spectra of different anomers and conformers, one can predict the expected spectral features and compare them with experimental data, leading to a more confident assignment.

Experimental Protocol: Vibrational Spectroscopy of Ribofuranose
  • Sample Preparation:

    • FTIR (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. For measurements in solution, a thin film of the solution can be cast onto the crystal, or a liquid cell can be employed.

    • Raman: Solid samples can be analyzed directly. For solutions, the sample is placed in a quartz cuvette.

  • Data Acquisition:

    • FTIR: The spectrum is typically acquired in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. To enhance the signal-to-noise ratio, multiple scans (e.g., 64) are co-added.[4]

    • Raman: The sample is excited with a monochromatic laser (e.g., 532 nm or 785 nm).[4] The scattered light is collected, and the Raman spectrum is recorded. The spectral range and acquisition time will be dependent on the specific instrument and sample.

  • Data Analysis:

    • Perform baseline correction and normalization of the spectra.

    • Identify the characteristic bands in the anomeric region (800-950 cm⁻¹) to differentiate between the α and β anomers.

    • Analyze the fingerprint region (typically 400-1500 cm⁻¹) for subtle shifts in band positions and intensities that can be correlated with the ring conformation.

    • Compare the experimental spectra with theoretically calculated spectra of known anomers and conformers to aid in the assignment.

Data Presentation: Key Vibrational Bands for Ribofuranose Analysis
Spectral Region (cm⁻¹)Vibrational ModeSignificance
3500-3200O-H stretchingSensitive to hydrogen bonding patterns, which differ between isomers.
2900-2800C-H stretchingCan exhibit subtle differences between anomers and conformers.
1500-950C-C, C-O stretching, C-O-H bending"Fingerprint" region, highly sensitive to the overall molecular geometry.
950-800C-O-C, C-C stretching, C-H bending"Anomeric region," often contains bands characteristic of α and β anomers.
Mandatory Visualization: Vibrational Spectroscopy Workflow```dot

Vibrational_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results Prep Solid or Solution FTIR FTIR Spectroscopy Prep->FTIR Raman Raman Spectroscopy Prep->Raman Analysis Spectral Processing (Baseline, Normalize) FTIR->Analysis Raman->Analysis Anomeric_Region Analyze Anomeric Region (800-950 cm⁻¹) Analysis->Anomeric_Region Fingerprint Analyze Fingerprint Region Analysis->Fingerprint Anomer Anomeric Identification Anomeric_Region->Anomer Conformer Conformational Insights Fingerprint->Conformer Computation Compare with DFT Calculations Computation->Anomer Computation->Conformer

Caption: Logical flow of chiroptical spectroscopy for ribofuranose analysis.

Conclusion

The spectroscopic comparison of ribofuranose anomers and conformers necessitates a multi-technique approach. NMR spectroscopy is preeminent in its ability to provide detailed and quantitative information on both anomeric and conformational equilibria in solution. Vibrational spectroscopy offers a valuable fingerprinting methodology, particularly when augmented by computational analysis. Chiroptical techniques provide unparalleled sensitivity to the stereochemistry of the molecule. For a comprehensive and unambiguous characterization of ribofuranose isomers, the synergistic application of these spectroscopic methods is strongly recommended. This integrated approach is critical for advancing our understanding of the structure-function relationships of ribofuranose-containing biomolecules in the fields of drug discovery and chemical biology.

References

  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]

  • Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]

  • Carbohydrate - Spectroscopy, Sugars, Polysaccharides. Britannica. [Link]

  • Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. PMC. [Link]

  • ANALYSIS OF THE STRUCTURE OF CARBOHYDRATES WITH USE OF THE REGULARIZED DECONVOLUTION METHOD OF VIBRATIONAL SPECTRA. DergiPark. [Link]

  • Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. ACS Publications. [Link]

  • Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. MDPI. [Link]

  • On the prebiotic selection of nucleotide anomers: A computational study. PubMed Central. [Link]

  • Structures of β-d-ribofuranosides (1–10) and ribonucleosides (11–18)... ResearchGate. [Link]

  • Circular dichroism of nucleoside derivatives. VI. The optically active bands of adenine ... PubMed. [Link]

  • Vibrational spectra of carbohydrates. PubMed. [Link]

  • Vibrational circular dichroism of A-, B-, and Z-form nucleic acids in the PO2-stretching region. PubMed. [Link]

  • CIRCULAR DICHROISM OF NUCLEOSIDE DERIVATIVES, VI. THE OPTICALLY ACTIVE BANDS OF ADENINE NUCLEOSIDE DERIVATIVES. PNAS. [Link]

  • Chirality in sugars. RSC Education. [Link]

  • pKa determination of D-ribose by Raman spectroscopy. PubMed. [Link]

  • Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. NIH. [Link]

  • (PDF) Low-Frequency Vibrational Spectroscopy of Carbohydrates. ResearchGate. [Link]

  • RNA Structural Forms Studied by Vibrational Circular Dichroism: Ab Initio Interpretation of the Spectra. ACS Publications. [Link]

  • An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of Sucrose Hydrolysis. PMC. [Link]

  • Natural and magnetic circular dichroism spectra of nucleosides: effect of the dynamics and environment. RSC Publishing. [Link]

  • Optical rotation of sugars – chirality. YouTube. [Link]

  • Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. Semantic Scholar. [Link]

  • Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. ResearchGate. [Link]

  • A Novel Chiroptical Spectroscopy Technique. arXiv. [Link]

  • Natural and magnetic circular dichroism spectra of nucleosides: effect of the dynamics and environment. Semantic Scholar. [Link]

  • Analysis of the structure and vibrational spectra of glucose and fructose. SciELO. [Link]

  • pKa Determination of d-Ribose by Raman Spectroscopy. ACS Publications. [Link]

  • A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. [Link]

  • Determination of the absolute configuration of the sugar residues of complex polysaccharides by circular dichroism spectroscopy. PubMed. [Link]

  • Effect of Ribose Incubation on Physical, Chemical, and Mechanical Properties of Human Cortical Bone. NIH. [Link]

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A Researcher's Guide to 2'-O-Methylated vs. Unmethylated Nucleosides: Enhancing Stability, Evading Immunity, and Empowering Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of nucleic acid therapeutics, the strategic modification of nucleosides is paramount to unlocking their full potential. Among the arsenal of chemical alterations, 2'-O-methylation (2'-O-Me) stands out as a subtle yet powerful tool to enhance the biological activity and therapeutic viability of RNA molecules. This guide provides a comprehensive comparison of 2'-O-methylated and unmethylated nucleosides, offering researchers, scientists, and drug development professionals a detailed understanding of their distinct properties, supported by experimental data and actionable protocols.

The Fundamental Distinction: A Methyl Group's Profound Impact

At its core, the difference between a 2'-O-methylated and an unmethylated nucleoside lies in the presence of a methyl group (CH₃) on the 2'-hydroxyl (OH) of the ribose sugar.[1][2] This seemingly minor addition has profound consequences for the RNA molecule's structure, stability, and interaction with the cellular machinery.

Unmethylated RNA, with its free 2'-hydroxyl group, is inherently more susceptible to enzymatic degradation and can be a potent trigger of the innate immune system.[2][3] In contrast, the 2'-O-Me modification sterically hinders nuclease access and can dampen immune recognition, making it a cornerstone of modern RNA therapeutic design.[][5][6]

Comparative Analysis: Key Performance Metrics

FeatureUnmethylated Nucleosides2'-O-Methylated NucleosidesRationale & Significance
Enzymatic Stability Highly susceptible to degradation by endo- and exonucleases.[7]Significantly increased resistance to nuclease degradation.[][8]The 2'-O-methyl group sterically blocks the 2'-hydroxyl, a key site for nucleophilic attack by nucleases, thereby extending the half-life of the RNA molecule in biological fluids and within cells.[2][8]
Innate Immune Activation Potent activator of Toll-like receptors (TLRs) 7 and 8, leading to an inflammatory response.[3][9]Reduced or abolished activation of TLR7 and TLR8, leading to immune evasion.[3][5][9]The innate immune system recognizes unmodified single-stranded RNA as a potential viral component. 2'-O-methylation mimics a common modification in mammalian RNA, allowing the modified RNA to be perceived as "self" and avoid triggering an unwanted immune response.[10][11]
RNA Duplex Stability Forms standard A-form RNA helices.Increases the thermal stability (Tm) of RNA:RNA duplexes.[][10]The 2'-O-methyl group favors the C3'-endo sugar pucker conformation, which is pre-organized for A-form helices, leading to a more stable duplex.[12][13] This is advantageous for applications like siRNAs and antisense oligonucleotides that rely on strong target binding.
Protein Translation Efficiency Can be efficiently translated, but degradation limits overall protein output.Can enhance protein production by increasing mRNA stability.[14] However, the position of the modification can also impact translation.[15]Increased mRNA half-life due to 2'-O-methylation allows for more rounds of translation, leading to higher protein yields. This is a key consideration in the design of mRNA vaccines and therapeutics.[14][16]
Cellular Uptake Generally poor cellular uptake.Can be improved, often in conjunction with other modifications like phosphorothioates.[17][18]While 2'-O-methylation itself doesn't drastically alter uptake, its combination with other modifications is a common strategy to enhance delivery into cells.[17]

Delving Deeper: Mechanistic Insights

Enhancing Nuclease Resistance: A Structural Shield

The vulnerability of unmodified RNA to nuclease degradation is a major hurdle in its therapeutic application. The free 2'-hydroxyl group can act as a nucleophile, facilitating the cleavage of the phosphodiester backbone. The addition of a methyl group at this position provides a steric shield, physically obstructing the active sites of nucleases.

G cluster_0 Unmethylated Nucleoside cluster_1 2'-O-Methylated Nucleoside Unmodified RNA Unmodified RNA (with 2'-OH) Nuclease Nuclease Unmodified RNA->Nuclease Susceptible to cleavage Degradation Degradation Nuclease->Degradation Catalyzes Modified RNA 2'-O-Methylated RNA (with 2'-OCH3) Nuclease_mod Nuclease Modified RNA->Nuclease_mod Steric hindrance blocks access Stability Stability Modified RNA->Stability Results in

Figure 1. Mechanism of enhanced nuclease resistance.
Evading the Innate Immune System: The "Self" vs. "Non-Self" Discrimination

The innate immune system employs pattern recognition receptors (PRRs) like TLR7 and TLR8 to detect foreign RNA, such as that from invading viruses.[3] Unmodified single-stranded RNA is a potent agonist for these receptors, triggering a signaling cascade that results in the production of pro-inflammatory cytokines and interferons. 2'-O-methylation is a common modification found in endogenous mammalian RNA, and its presence in synthetic RNA allows it to mimic "self" RNA, thereby evading recognition by these TLRs.[10][11]

G Unmodified RNA Unmodified RNA TLR7/8 TLR7/8 Unmodified RNA->TLR7/8 Binds and Activates 2-O-Me RNA 2'-O-Methylated RNA 2-O-Me RNA->TLR7/8 Binding inhibited Immune Activation Immune Activation TLR7/8->Immune Activation Triggers No Activation No Activation TLR7/8->No Activation

Figure 2. Differential activation of innate immune receptors.

Experimental Protocols

Protocol 1: Nuclease Degradation Assay

This protocol allows for the direct comparison of the stability of 2'-O-methylated and unmethylated oligonucleotides in the presence of nucleases.

Materials:

  • 5'-fluorescently labeled unmodified and 2'-O-methylated RNA oligonucleotides (e.g., with FAM or Cy5)

  • Nuclease-containing biological fluid (e.g., human serum, cell culture medium) or a purified nuclease (e.g., S1 nuclease)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 15% TBE-Urea)

  • TBE buffer

  • Formamide loading buffer

  • Gel imaging system

Methodology:

  • Prepare Oligonucleotide Solutions: Resuspend the fluorescently labeled unmodified and 2'-O-methylated RNA oligonucleotides in nuclease-free water to a final concentration of 10 µM.

  • Set up Degradation Reactions: In separate microcentrifuge tubes, combine 5 µL of the 10 µM oligonucleotide solution with 45 µL of the nuclease-containing medium. For a negative control, add 5 µL of the oligonucleotide to 45 µL of nuclease-free buffer.

  • Incubation: Incubate the reactions at 37°C. Collect 10 µL aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Quench Reactions: Immediately mix the collected aliquots with an equal volume of formamide loading buffer and place on ice to stop the degradation.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice. Load the samples onto a denaturing polyacrylamide gel.

  • Visualization and Analysis: Run the gel until the dye front reaches the bottom. Visualize the fluorescently labeled RNA bands using a gel imaging system. The disappearance of the full-length oligonucleotide band over time indicates degradation.

Self-Validation: The unmodified oligonucleotide should show significant degradation over the time course, while the 2'-O-methylated oligonucleotide should remain largely intact. The negative control with no nucleases should show no degradation for either oligonucleotide.

Protocol 2: In Vitro Transcription of 2'-O-Methylated RNA

This protocol describes the synthesis of 2'-O-methylated RNA using an in vitro transcription (IVT) reaction.

Materials:

  • Linearized DNA template with a T7 promoter

  • NTPs (ATP, CTP, GTP, UTP)

  • 2'-O-methylated NTPs (e.g., 2'-O-Me-ATP, 2'-O-Me-CTP, etc.)

  • T7 RNA polymerase

  • Transcription buffer

  • RNase inhibitor

  • DNase I (RNase-free)

  • RNA purification kit

Methodology:

  • Prepare Transcription Reaction: In a nuclease-free tube, assemble the following components at room temperature:

    • Transcription buffer (10X) - 2 µL

    • NTP mix (containing a mix of unmodified and 2'-O-methylated NTPs at desired ratios) - 2 µL

    • Linearized DNA template (1 µg) - X µL

    • RNase inhibitor - 1 µL

    • T7 RNA polymerase - 2 µL

    • Nuclease-free water - to a final volume of 20 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the transcribed RNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by running an aliquot on a denaturing agarose or polyacrylamide gel.

Causality and Self-Validation: The inclusion of 2'-O-methylated NTPs in the IVT reaction results in their incorporation into the growing RNA transcript. The integrity of the final product, as assessed by gel electrophoresis, validates the success of the transcription and purification process. A control reaction using only unmodified NTPs should be run in parallel for comparison.

Therapeutic Implications and Future Directions

The advantageous properties of 2'-O-methylated nucleosides have positioned them as a critical component in a wide range of RNA-based therapeutics.

  • Antisense Oligonucleotides (ASOs): 2'-O-Me modifications are frequently used in the "wings" of gapmer ASOs to increase nuclease resistance and target affinity, while the central DNA "gap" remains unmodified to recruit RNase H for target degradation.[18][19]

  • Small Interfering RNAs (siRNAs): Incorporating 2'-O-Me nucleosides into siRNA duplexes enhances their stability and reduces off-target effects, improving the overall therapeutic index.[]

  • mRNA Vaccines and Therapeutics: The use of modified nucleosides, including 2'-O-methylation, in mRNA vaccines (such as those for COVID-19) is crucial for enhancing mRNA stability and reducing immunogenicity, leading to more robust and safer protein expression.[14][16][20]

  • Aptamers: 2'-O-Me modifications can be incorporated into aptamers to increase their resistance to degradation in biological fluids, a key requirement for their use as therapeutic or diagnostic agents.[]

The field of epitranscriptomics continues to uncover the diverse roles of natural RNA modifications, and 2'-O-methylation is no exception.[10][21] Future research will likely focus on the precise placement of 2'-O-Me modifications within an RNA molecule to fine-tune its biological activity, as well as exploring the synergy between 2'-O-methylation and other chemical modifications to create next-generation RNA therapeutics with enhanced efficacy and safety profiles.

References

  • He, C., et al. (2022). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Nature Communications. [Link]

  • Hager, B., et al. (2015). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. Journal of Innate Immunity. [Link]

  • ResearchGate. (2022). RNA 2′-O-methylation modification and its implication in COVID-19 immunity. [Link]

  • Hogrefe, R. I., et al. (1993). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research. [Link]

  • Helm, M., & Motorin, Y. (2017). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA. [Link]

  • Google Patents. (1998). Method for synthesizing 2'-O-substituted pyrimidine nucleosides.
  • Kumar, R., et al. (2006). 2′-O-HYDROXYALKOXYMETHYLRIBIBONUCLEOSIDE AND THEIR INCORPORATION INTO OLIGORIBONUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids. [Link]

  • Google Patents. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. [Link]

  • PubMed. (2015). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. [Link]

  • ResearchGate. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. [Link]

  • Wikipedia. (n.d.). 2'-O-methylation. [Link]

  • Croft, L., & Fisher, M. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides. YouTube. [Link]

  • PubMed. (2019). 2'- O-methylation Within Prokaryotic and Eukaryotic tRNA Inhibits Innate Immune Activation by Endosomal Toll-like Receptors but Does Not Affect Recognition of Whole Organisms. [Link]

  • CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. [Link]

  • Tan, J. K. H., et al. (2021). Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation. International Journal of Molecular Sciences. [Link]

  • Floor, S. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. protocols.io. [Link]

  • ACS Publications. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. [Link]

  • PubMed Central. (2014). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. [Link]

  • PubMed Central. (2022). The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system. [Link]

  • MDPI. (2021). Cellular Targeting of Oligonucleotides by Conjugation with Small Molecules. [Link]

  • PubMed Central. (2015). Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation. [Link]

  • DeMarco, A., & Wiesler, S. (2021). Engineering of the current nucleoside-modified mRNA-LNP vaccines against SARS-CoV-2. Vaccines. [Link]

  • PubMed Central. (2022). From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies. [Link]

  • PLOS One. (2015). A Single Naturally Occurring 2'-O-Methylation Converts a TLR7- and TLR8-Activating RNA into a TLR8-Specific Ligand. [Link]

  • Oxford Academic. (2021). critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. [Link]

  • ResearchGate. (2024). Modified or Unmodified mRNA Vaccines? – The Biochemistry of Pseudouridine and mRNA Pseudouridylation. [Link]

  • Grudzien-Nogalska, E., et al. (2019). 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. Nucleic Acids Research. [Link]

  • ResearchGate. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs v1. [Link]

  • PubMed Central. (2018). Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media. [Link]

  • ResearchGate. (2015). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. [Link]

  • Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service. [Link]

  • The Source - WashU. (2022). Modified nucleotides used in COVID-19 vaccines work as designed. [Link]

  • DSpace@MIT. (2022). Controlling Nuclease Degradation of Wireframe DNA Origami with Minor Groove Binders. [Link]

  • IJCRT.org. (2024). How Chemical Modifications In Mrna Influence Vaccine Stability And Immune Response. [Link]

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A Senior Scientist's Guide to the Structural Validation of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the synthesis of nucleoside analogues, intermediates such as 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose are pivotal. However, their complex stereochemistry and the potential for isomeric impurities demand a robust, reliable, and practical validation strategy.

This guide provides an in-depth, field-proven methodology for the complete structural elucidation of this compound, centered on the power of multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the "why" behind experimental choices, establish a self-validating workflow, and objectively compare NMR with alternative analytical techniques, offering a comprehensive perspective for researchers and scientists.

The Analytical Challenge: Beyond the Molecular Formula

The molecular formula, C₂₇H₂₄O₈, confirmed by mass spectrometry, only scratches the surface.[1] The critical challenge lies in definitively confirming the precise arrangement of substituents on the D-ribofuranose scaffold. Any robust validation must answer four key questions:

  • Core Identity : Is the sugar indeed a ribofuranose?

  • Anomeric Configuration : Is the C1 benzoyl group in the α or β configuration?

  • Regiochemistry of Benzoylation : Are the three benzoyl groups located at positions 1, 3, and 5?

  • Regiochemistry of Methylation : Is the single methyl ether unequivocally at the C2 position?

Answering these questions requires a technique that can map the covalent framework of the molecule and provide stereochemical insights. This is where NMR spectroscopy excels.

The NMR Workflow: A Multi-Layered Strategy for Unambiguous Assignment

A multi-technique NMR approach provides a self-validating system of cross-checks, ensuring the highest confidence in the final structure. The process logically progresses from simple one-dimensional experiments to more complex two-dimensional correlations.

Step 1: The ¹H NMR Fingerprint – The First Look

The ¹H NMR spectrum provides the initial overview of the molecular environment. For our target molecule, we expect distinct regions:

  • Aromatic Region (δ ~7.3-8.2 ppm): Protons of the three benzoyl groups.

  • Ribose Region (δ ~4.0-6.5 ppm): The five protons of the furanose ring. The anomeric proton (H1) is typically the most downfield in this region due to its unique chemical environment, expected between δ 5.8–6.2 ppm .[2]

  • Alkyl Ether Region (δ ~3.3-3.5 ppm): A sharp singlet corresponding to the three protons of the 2-O-methyl group. A signal in this specific range, integrating to 3H, is the first key indicator of successful methylation.[2]

While ¹H NMR provides a foundational fingerprint, significant signal overlap in the ribose and aromatic regions makes a complete assignment from this spectrum alone unreliable.

Step 2: ¹³C NMR – Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by resolving each unique carbon atom. Key expected signals include:

  • Carbonyl Region (δ ~165–170 ppm): Three distinct signals for the benzoyl ester carbonyls.[2]

  • Aromatic Region (δ ~128-134 ppm): Signals for the carbons of the phenyl rings.

  • Ribose Region (δ ~60-100 ppm): Five signals corresponding to the furanose ring carbons.[2]

  • Alkoxy Region (δ ~55-57 ppm): The crucial signal for the O-methyl carbon, providing strong evidence for its presence.[2]

The combination of ¹H and ¹³C NMR confirms the presence of all expected functional groups. The next step is to connect them.

Step 3: 2D NMR – Building the Molecular Structure

Two-dimensional NMR experiments are the cornerstone of modern structural elucidation, resolving the ambiguities of 1D spectra by correlating nuclear spins through bonds.[3][4][5]

A. COSY (Correlation Spectroscopy): Unveiling the Proton Network

The COSY experiment identifies protons that are coupled to each other, typically through three bonds (³J-coupling). This is the definitive tool for tracing the proton connectivity within the ribose ring. We expect to walk through the entire spin system: a cross-peak will connect H1-H2, then H2-H3, H3-H4, and finally H4-H5, confirming the intact ribofuranose core.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment maps each proton signal to the carbon atom it is directly attached to (¹J-coupling).[6] By overlaying the HSQC spectrum with the ¹H and ¹³C spectra, we can unambiguously assign each proton to its corresponding carbon. For example, the proton signal at δ ~3.4 ppm will show a correlation to the carbon signal at δ ~56 ppm, definitively assigning them as the -OCH₃ group.

C. HMBC (Heteronuclear Multiple Bond Correlation): The Final Proof of Connectivity

The HMBC experiment is arguably the most powerful tool in this workflow. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), allowing us to piece together the entire molecular puzzle.[6] For this compound, HMBC provides the irrefutable evidence for the location of all substituents:

  • Locating the Methyl Group: The protons of the methyl group (at δ ~3.4 ppm) will show a strong correlation to the C2 carbon of the ribose ring (at δ ~80-85 ppm). This ³J(C-O-C-H) correlation is the definitive proof that the methyl group is at the 2-position.

  • Locating the Benzoyl Groups:

    • The anomeric proton (H1) will show a correlation to the carbonyl carbon of the benzoyl group attached at C1.

    • The H3 proton will show a correlation to the carbonyl carbon of the benzoyl group at C3.

    • The two H5 protons will show correlations to the carbonyl carbon of the benzoyl group at C5.

This pattern of HMBC cross-peaks provides a unique and unambiguous fingerprint that validates the complete regiochemistry of the molecule.

Summary of Expected NMR Data

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm) Key 2D Correlations (HMBC)
H1 / C15.8 – 6.2~95-105H1 → C1-Benzoyl (C=O)
H2 / C2~4.0-4.5~80-85H2 → C1, C3; -OCH₃ → C2
H3 / C3~5.0-5.5~70-75H3 → C2, C4, C3-Benzoyl (C=O)
H4 / C4~4.2-4.7~80-85H4 → C3, C5
H5a, H5b / C5~4.4-4.8~62-66H5a, H5b → C4, C5-Benzoyl (C=O)
-OCH₃3.3 – 3.555 – 57-OCH₃ → C2
Benzoyl (C=O)-165 – 170H1, H3, H5 → respective C=O
Benzoyl (Ar-H)~7.3-8.2~128-134-

Note: Exact chemical shifts can vary depending on solvent and concentration. The data presented are typical expected ranges based on literature for analogous compounds.

Visualizing the Validation Workflow

The logical flow from initial observation to final confirmation can be visualized as a structured process.

Validation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_validation Structural Confirmation H1_NMR ¹H NMR (Proton Fingerprint) C13_NMR ¹³C NMR (Carbon Count) COSY COSY (H-H Connectivity) H1_NMR->COSY Initial Data C13_NMR->COSY Initial Data HSQC HSQC (Direct C-H Bonds) COSY->HSQC Assign Spin Systems HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign C-H Pairs Structure Final Validated Structure HMBC->Structure Confirm Regiochemistry

Caption: Logical workflow for NMR-based structural validation.

Key HMBC Correlations for Final Structure Proof

The definitive placement of the methyl and benzoyl groups relies on specific long-range correlations observed in the HMBC spectrum.

HMBC_Correlations p_Me->p_C2 ³J (OCH₃ → C2) p_H1->p_Cbz1 ³J (H1 → C=O) p_H3->p_Cbz3 ³J (H3 → C=O) p_H5->p_Cbz5 ³J (H5 → C=O)

Caption: Key HMBC correlations confirming substituent positions.

Comparative Analysis: NMR in Context

While NMR is the primary tool for structural validation in solution, other techniques provide complementary or, in specific cases, superior information. A senior scientist must know when to deploy them.

Technique Primary Application Strengths Limitations Verdict for this Molecule
NMR Spectroscopy Complete 3D structure in solution, isomeric purityUnambiguous isomer differentiation, non-destructive, provides rich structural detail.Requires relatively larger sample quantities, can be time-consuming for complex molecules.Essential & Sufficient: The only technique that can routinely and definitively solve the entire structural puzzle.
Mass Spectrometry (MS) Molecular weight confirmation, elemental formulaHigh sensitivity, requires minimal sample, fast.Cannot reliably distinguish isomers (e.g., 2-O-methyl vs. 3-O-methyl) without complex fragmentation analysis and standards.[2]Necessary but Insufficient: Confirms mass and formula but fails at the key challenge of isomer identification.
X-Ray Crystallography Absolute 3D structure in solid stateProvides the "gold standard" atomic-resolution structure, unambiguous.Major bottleneck: Requires a high-quality, single crystal, which can be difficult or impossible to grow. The structure may differ from the solution-state conformation.Definitive but Impractical: The ultimate proof, but not feasible for routine, high-throughput validation in a drug development pipeline.
Infrared (IR) Spectroscopy Functional group identificationFast, simple, good for identifying key bonds (e.g., C=O of esters, C-O of ethers).Provides no information on connectivity or stereochemistry.Complementary: Useful for a quick check of functional groups but cannot validate the overall structure.

Experimental Protocols

Sample Preparation
  • Objective: To prepare a high-quality, homogeneous sample for NMR analysis.

  • Protocol:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

    • Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, particulate-free solution is critical for acquiring high-quality spectra.

NMR Data Acquisition
  • Objective: To acquire a standard suite of 1D and 2D NMR spectra sufficient for full structural elucidation.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.

  • Protocol:

    • Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.

    • COSY Spectrum: Set up a gradient-selected COSY (gCOSY) experiment. Acquire the spectrum with sufficient resolution in both dimensions to resolve cross-peaks.

    • HSQC Spectrum: Set up a gradient-selected, sensitivity-enhanced HSQC experiment. This will correlate the ¹H and ¹³C chemical shifts for all directly bonded C-H pairs.

    • HMBC Spectrum: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations. This experiment will likely require the longest acquisition time.

    • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain clean, interpretable spectra for analysis.

Conclusion

For a molecule like this compound, where isomeric ambiguity is the primary analytical hurdle, a validation strategy centered on a suite of 2D NMR experiments (COSY, HSQC, and particularly HMBC) is the most scientifically sound and efficient approach. While mass spectrometry is essential for confirming molecular weight and crystallography offers the ultimate structural proof, NMR provides the most practical and comprehensive solution for routine, unambiguous characterization in a research and development environment. This multi-layered NMR workflow creates a self-validating dataset that ensures the structural integrity of this critical synthetic intermediate, enabling drug development professionals to proceed with confidence.

References

  • McKenna, K. R., et al. (2019). Carbohydrate Isomer Resolution via Multi-site Derivatization Cyclic Ion Mobility-Mass Spectrometry. Analyst.
  • Kalli, A., & Grigorean, G. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry, 95(13), 5635–5642. Available at: [Link]

  • Kalli, A., & Grigorean, G. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. PubMed. Available at: [Link]

  • Hofstetter, M. A., et al. (2022). Differentiation of Isomeric, Nonseparable Carbohydrates Using Tandem-Trapped Ion Mobility Spectrometry–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Walczak, D., et al. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Jeffrey, G. A., & Sundaralingam, M. (1981). Crystallographic studies of carbohydrates. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Claridge, T. D. W. (n.d.). X ray crystallography. PMC - PubMed Central - NIH. Available at: [Link]

  • ANR. (n.d.). 3D electron crystallography of carbohydrates: structural diversity and radiation sensitivity. Retrieved from [Link]

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A Senior Application Scientist's Guide to Glycosylation Efficiency: A Comparative Analysis of Ribose Donors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Glycosylation in Modern Therapeutics

Glycosylation, the enzymatic process of attaching carbohydrates (glycans) to proteins or lipids, is a pivotal post-translational modification that profoundly impacts the function, stability, and immunogenicity of biomolecules.[1][2] In the realm of drug development, particularly for therapeutic proteins like monoclonal antibodies, the glycan profile is not merely decorative; it is a Critical Quality Attribute (CQA) that dictates the product's efficacy and safety.[3] The intricate nature of this process, which is not template-driven like protein synthesis, presents significant challenges in achieving consistent and optimal glycosylation patterns.[3][4]

At the heart of every glycosylation reaction is a glycosyl donor , an activated form of a sugar that provides the carbohydrate moiety to be transferred. The choice of this donor is a determining factor for the reaction's efficiency, yield, and stereochemical outcome. This guide provides an in-depth comparative analysis of various ribose donors, exploring both naturally occurring biological donors and synthetically derived chemical donors. We will dissect the mechanistic principles governing their reactivity and provide field-proven experimental protocols to empower researchers to make informed decisions in their glycoconjugate synthesis endeavors.

Fundamentals: The Energetics of Glycosidic Bond Formation

The formation of a glycosidic bond is an energetically unfavorable process. Nature overcomes this barrier by utilizing "activated" sugar donors, most commonly in the form of nucleotide sugars .[5][6] In these molecules, the sugar is linked to a nucleoside diphosphate (like UDP or GDP) via a high-energy phosphate ester bond. Glycosyltransferase enzymes then harness the energy released upon the cleavage of this bond to catalyze the transfer of the sugar to an acceptor molecule.[5][7]

Chemical synthesis mimics this strategy by employing glycosyl donors with good leaving groups at the anomeric (C-1) position, which can be activated under specific reaction conditions to generate a reactive electrophilic intermediate.[8]

dot

Caption: Overview of Biological vs. Chemical Glycosylation.

Comparative Analysis of Ribose Donors

The selection of a ribose donor is dictated by the specific application, whether it be mimicking a biological process, synthesizing a complex oligosaccharide, or developing a therapeutic.

Biological Ribose Donors: The Cellular Machinery

In biological systems, ribose is primarily transferred from nucleotide sugar precursors. These reactions are characterized by exquisite specificity and efficiency, dictated by the catalytic prowess of glycosyltransferases.

  • Phosphoribosyl Pyrophosphate (PRPP): PRPP is a crucial metabolite in cellular biochemistry. It is synthesized from ribose-5-phosphate and ATP and serves as the activated ribose donor for the de novo and salvage pathways of nucleotide biosynthesis.[9] While not directly involved in protein glycosylation, its role in building the fundamental blocks of RNA and DNA underscores its importance as a biological ribose donor.[9][10]

  • UDP-Ribose and GDP-Ribose: While less common than their glucose or galactose counterparts, nucleotide-activated forms of ribose are utilized by specific enzymes. The efficiency of these donors is exceptionally high in their native enzymatic context but is limited by the availability and specificity of the required glycosyltransferases.

  • Ribose and Ribitol Supplementation: Recent studies have shown that supplementing cell cultures with ribose or its reduced form, ribitol, can rescue functional glycosylation in certain congenital muscular dystrophies caused by mutations in the FKRP enzyme.[11] This suggests that providing the raw precursor can boost the intracellular pool of activated ribose donors, enhancing the efficiency of a compromised glycosylation pathway.[11] This approach highlights a therapeutic strategy focused on increasing substrate availability for the enzymatic machinery.

Chemical Ribose Donors: The Synthetic Chemist's Toolkit

Chemical glycosylation offers versatility beyond the constraints of enzyme specificity, allowing for the synthesis of novel structures. The efficiency of these donors is a trade-off between stability and reactivity.[12][13]

  • Glycosyl Halides (e.g., Ribosyl Bromides): As the classical glycosyl donors, halides are highly reactive but are often hampered by instability and a tendency to produce anomeric mixtures (both α and β linkages).[8][13] Their activation typically requires a halide scavenger, such as a silver salt.

  • Thioglycosides (e.g., Thioribosides): These donors are significantly more stable than glycosyl halides, making them excellent for use in multi-step syntheses.[13] They require activation by a thiophilic promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like triflic acid (TfOH).[14] Their tunable reactivity, based on protecting groups, makes them a cornerstone of modern carbohydrate chemistry.

  • Glycosyl Trichloroacetimidates: These donors are highly reactive and are known for providing excellent yields and, often, high stereoselectivity.[8][15] They are activated by catalytic amounts of a Lewis acid (e.g., TMSOTf or BF₃·OEt₂), making the reaction conditions relatively mild.

dot

Caption: Activation pathways for common chemical glycosyl donors.

Key Factors Governing Glycosylation Efficiency

Simply choosing a donor is not enough; a deep understanding of the factors that control the reaction is essential for achieving desired outcomes.

  • Donor Reactivity: The Armed-Disarmed Principle: The electronic properties of the protecting groups on the sugar ring have a profound effect on reactivity. Electron-donating groups (e.g., benzyl ethers) make the donor more reactive ("armed"), while electron-withdrawing groups (e.g., acetyl esters) decrease reactivity ("disarmed").[16] This principle is the foundation of chemoselective glycosylation, enabling the synthesis of complex oligosaccharides by reacting an armed donor with a disarmed acceptor.

  • Stereoselectivity and Neighboring Group Participation: The protecting group at the C-2 position plays a critical role in determining the stereochemistry of the newly formed glycosidic bond. A participating group (like an acetyl or benzoyl group) can form a cyclic intermediate that shields one face of the molecule, leading exclusively to the formation of a 1,2-trans-glycoside.[8] Non-participating groups (like a benzyl ether) do not offer this control, often resulting in a mixture of anomers.[13]

  • Reaction Conditions: The choice of solvent, activator, and temperature can dramatically influence the efficiency and outcome of a glycosylation reaction.[12][14] For instance, certain solvents can stabilize the reactive oxocarbenium ion intermediate, affecting the stereochemical outcome.[8] A systematic analysis of reaction parameters is crucial for optimizing any glycosylation protocol.[14]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of different chemical ribose donors based on typical experimental outcomes. Actual results will vary based on the specific substrates and conditions used.

Donor TypeTypical YieldStereoselectivityStabilityActivation ConditionsKey Advantage
Glycosyl Halide Moderate-GoodOften PoorLowStoichiometric PromoterHigh Reactivity
Thioglycoside Good-ExcellentModerate-GoodHighCatalytic/StoichiometricTunable Reactivity, Stable
Trichloroacetimidate ExcellentGood-ExcellentModerateCatalytic Lewis AcidHigh Reactivity & Yield

Experimental Protocols

To ensure trustworthiness and provide practical guidance, the following protocols are designed as self-validating systems for analyzing glycosylation efficiency.

Protocol 1: Competitive Glycosylation for Relative Reactivity Value (RRV) Determination

This protocol allows for the quantitative comparison of two different glycosyl donors. The ratio of the products formed directly reflects the relative reactivity of the donors.[16]

Objective: To determine the relative reactivity of Ribose Donor A (e.g., a thioglycoside) versus Ribose Donor B (e.g., a trichloroacetimidate).

Materials:

  • Ribose Donor A (1.5 eq)

  • Ribose Donor B (1.5 eq)

  • Glycosyl Acceptor (1.0 eq, limiting reagent)

  • Appropriate activator (e.g., NIS/TfOH for thioglycoside, TMSOTf for trichloroacetimidate)

  • Anhydrous Dichloromethane (DCM)

  • Activated 3Å Molecular Sieves

  • HPLC system for analysis

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq) and activated 3Å molecular sieves.

  • Dissolve the contents in anhydrous DCM.

  • Add Ribose Donor A (1.5 eq) and Ribose Donor B (1.5 eq) to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C). Causality Insight: Low temperatures are used to control the reaction rate and minimize side reactions, allowing for a cleaner comparison.

  • In a separate flask, prepare the activator solution in anhydrous DCM.

  • Slowly add the activator solution to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction for a defined period (e.g., 1 hour) or until the limiting acceptor is consumed (monitor by TLC).

  • Quench the reaction by adding a suitable quenching agent (e.g., triethylamine for acid-catalyzed reactions).

  • Filter the reaction mixture, concentrate the filtrate, and prepare the sample for HPLC analysis.

  • Analysis: Quantify the peak areas of the product formed from Donor A (Product A) and the product from Donor B (Product B). The ratio of [Product A] / [Product B] provides a direct measure of the relative reactivity.

Protocol 2: High-Throughput Glycan Profiling with Lectin Microarrays

This protocol provides a rapid method for analyzing the overall glycosylation pattern of a glycoprotein without needing to release the glycans.[17][18]

Objective: To compare the glycosylation profile of a protein produced under different conditions (e.g., with and without ribose supplementation).

Materials:

  • Purified glycoprotein samples

  • Commercially available lectin microarray slides (containing immobilized lectins with known specificities)

  • Fluorescent labeling dye (e.g., Cy3)

  • Binding and washing buffers

  • Microarray scanner

Procedure:

  • Label the purified glycoprotein samples with a fluorescent dye according to the manufacturer's protocol. Self-Validation Step: Run a labeled standard glycoprotein with a known glycosylation pattern to validate the performance of the lectin array.

  • Block the lectin microarray slide to prevent non-specific binding.

  • Incubate the slide with the fluorescently labeled glycoprotein sample for 1 hour at room temperature.

  • Wash the slide thoroughly with washing buffer to remove any unbound protein.

  • Dry the slide (e.g., by centrifugation).

  • Scan the slide using a microarray scanner at the appropriate wavelength for the fluorescent dye.

  • Analysis: The resulting fluorescence intensity at each lectin spot creates a "fingerprint" of the glycosylation profile.[18] Comparing the fingerprints from different samples reveals changes in the abundance of specific glycan structures.

Conclusion and Future Perspectives

The efficiency of glycosylation is a multifaceted challenge that hinges on the judicious selection of a glycosyl donor and the precise control of reaction conditions. Biological donors, harnessed by glycosyltransferases, offer unparalleled specificity and are the gold standard for producing native glycoconjugates. Chemical donors provide the flexibility to create novel structures and overcome the limitations of enzyme availability, with thioglycosides and trichloroacetimidates representing the most robust and versatile options for modern synthesis.

As the field advances, the line between biological and chemical glycosylation is blurring. Chemoenzymatic strategies, which use enzymes to glycosylate synthetically modified acceptors or employ synthetically produced nucleotide sugar donors, are becoming increasingly powerful.[19] These hybrid approaches leverage the best of both worlds—the synthetic versatility of chemistry and the exquisite selectivity of biology—paving the way for the next generation of precisely engineered glycoproteins and glycan-based therapeutics.

References

  • Review of Glycosylation Engineering of Biopharmaceuticals: Methods and Protocols. (2013). mAbs.
  • Glycosylation Precursors - Essentials of Glycobiology. (n.d.). NCBI Bookshelf.
  • Enzyme cascades for nucleotide sugar regeneration in glycoconjugate synthesis. (2025). Applied Microbiology and Biotechnology.
  • Examining Glycosylation Patterns with MS Analysis: A revolutionary development in Bioconjugation Techniques and Pharmaceutical Development. (n.d.). Lab Protocols.
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  • Parametric Analysis of Donor Activation for Glycosylation Reactions. (2021). Chemistry – A European Journal.
  • Venturing beyond donor-controlled glycosylation : new perspectives toward anomeric selectivity. (2020). Nanyang Technological University.
  • Comparison of donors 187 and 189 in glycosylation. (n.d.).
  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (2020). Beilstein Journal of Organic Chemistry.
  • Study shows how ribose may have become the sugar of choice for RNA development. (2025). Scripps Research.
  • Conformationally restricted donors for stereoselective glycosylation. (2022).
  • Detection of Glycosyltransferase activities with homogenous bioluminescent UDP and GDP detection assays. (2018). Glycobiology.
  • UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions. (2018). Frontiers in Plant Science.
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  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. (2022). The Journal of Cell Biology.

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A Comparative Guide to the Stability of 2'-O-Protecting Groups in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of oligonucleotide synthesis, the selection of a 2'-O-protecting group is a critical decision with far-reaching implications for the stability, efficacy, and ultimate success of a therapeutic candidate. This guide provides an in-depth, objective comparison of the stability profiles of commonly employed 2'-O-protecting groups, supported by experimental rationales and detailed protocols to empower you in making informed, strategic choices for your research and development endeavors.

The Pivotal Role of 2'-O-Protection in Oligonucleotide Integrity

The 2'-hydroxyl group of ribonucleosides is a nexus of reactivity, rendering RNA inherently less stable than DNA. In the context of therapeutic oligonucleotides, this reactivity presents a significant hurdle, as unmodified RNA is rapidly degraded by ubiquitous nucleases. Protection of the 2'-hydroxyl group is therefore not merely a synthetic convenience but a fundamental strategy to enhance the stability and drug-like properties of RNA-based therapeutics. The ideal 2'-O-protecting group should be stable throughout the rigors of solid-phase synthesis and purification, yet be removable under conditions that do not compromise the integrity of the final oligonucleotide product. Furthermore, for many therapeutic applications, the 2'-modification is retained in the final drug substance, where it confers enhanced nuclease resistance and modulates binding affinity to the target sequence.

A Comparative Analysis of Key 2'-O-Protecting Groups

The choice of a 2'-O-protecting group is dictated by the specific requirements of the synthetic strategy and the desired properties of the final oligonucleotide. Here, we compare the stability and characteristics of several widely used groups.

Silyl Ethers: The Workhorses of RNA Synthesis

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, have long been mainstays in RNA chemistry. Their popularity stems from their relative ease of introduction and removal. However, their stability is a double-edged sword that must be carefully managed.

  • t-Butyldimethylsilyl (TBDMS): The TBDMS group offers a moderate level of stability.[1][2][3] It is generally stable to the basic conditions used for the removal of base-protecting groups but can be cleaved under acidic conditions or with fluoride ions.[3][4] A significant drawback of TBDMS is its potential for migration between the 2'- and 3'-hydroxyl groups, which can lead to undesired side products.[5][6] The steric bulk of the tert-butyl group provides greater stability compared to smaller silyl groups like trimethylsilyl (TMS).[1]

  • Triisopropylsilyloxymethyl (TOM): The TOM group was developed to overcome some of the limitations of TBDMS.[5][7] The introduction of an oxymethyl spacer reduces steric hindrance during the coupling step in solid-phase synthesis, leading to higher coupling efficiencies.[5][8] The TOM group is stable under the conditions required for the removal of base and phosphate protecting groups and is cleaved using fluoride ions.[5][7] Importantly, the acetal-like linkage prevents 2'- to 3'-silyl migration.[5]

Alkyl and Alkoxyethyl Modifications: Enhancing In Vivo Stability

For therapeutic oligonucleotides intended for in vivo applications, permanent modification of the 2'-position is a common strategy to confer nuclease resistance and improve pharmacokinetic properties.

  • 2'-O-Methyl (2'-O-Me): This simple modification involves the addition of a methyl group to the 2'-hydroxyl.[9] 2'-O-methylation enhances nuclease resistance and increases the thermal stability of duplexes without significantly altering the overall A-form helical structure of RNA.[10][11] It is a naturally occurring modification, which can be advantageous in terms of biocompatibility.[9] The 2'-O-methyl group stabilizes the C3'-endo ribose conformation, which is favorable for A-form helices.[12]

  • 2'-O-Methoxyethyl (2'-O-MOE): The 2'-O-MOE modification provides even greater nuclease resistance and binding affinity to target RNA compared to the 2'-O-Me group.[10][13][14] This modification also favors an A-form RNA-like duplex, leading to enhanced thermal stability.[13] The increased stability is attributed, in part, to the pre-organization of the MOE-substituted strand.[15] Oligonucleotides containing 2'-O-MOE modifications have shown significantly improved stability in biological fluids.[16]

Bridged Nucleic Acids: Conformationally Locked for Superior Stability
  • Locked Nucleic Acid (LNA): LNA is a class of modified RNA nucleotides where the ribose moiety is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[17][18] This conformational constraint results in unprecedented thermal stability of duplexes with complementary RNA and DNA strands.[19][20] LNAs also exhibit exceptional resistance to enzymatic degradation.[17][18] The enhanced stability and binding affinity of LNA-modified oligonucleotides make them powerful tools for various therapeutic and diagnostic applications.[17][18][21]

Table 1: Comparative Stability of 2'-O-Protecting Groups/Modifications

Protecting Group/ModificationStability to AcidStability to BaseStability to NucleasesKey Features
TBDMS LabileModerately StableN/A (removed post-synthesis)Prone to migration; widely used in synthesis.[5][6]
TOM StableStableN/A (removed post-synthesis)High coupling efficiency; no migration.[5][7][8]
2'-O-Methyl (2'-O-Me) StableStableHighEnhances thermal stability; naturally occurring.[9][10][11]
2'-O-Methoxyethyl (2'-O-MOE) StableStableVery HighSuperior nuclease resistance and binding affinity.[10][13][14][16]
Locked Nucleic Acid (LNA) StableStableExceptionalUnprecedented thermal stability; conformational lock.[17][18][19][20]

Experimental Protocols for Stability Assessment

To objectively assess the stability of different 2'-O-protecting groups, a series of standardized experiments can be performed. The following protocols are designed to be self-validating and provide a clear comparison of stability under various chemical and biological conditions.

Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_characterization Initial Characterization cluster_stability Stability Studies cluster_analysis Analysis cluster_conclusion Conclusion A Synthesize Oligonucleotides with different 2'-O-modifications B Purify and Characterize (HPLC, Mass Spectrometry) A->B C Acidic Condition (e.g., 80% Acetic Acid) B->C D Basic Condition (e.g., Ammonium Hydroxide) B->D E Nuclease Digestion (e.g., Serum or specific nucleases) B->E F Time-course analysis by HPLC C->F D->F E->F G Identify degradation products by Mass Spectrometry F->G H Compare stability profiles and determine half-lives G->H

Caption: Workflow for assessing the stability of 2'-O-modified oligonucleotides.

Protocol for Assessing Stability in Acidic Conditions

This protocol evaluates the lability of the 2'-O-protecting group to acidic conditions, which may be encountered during certain deprotection or purification steps.

Materials:

  • Purified oligonucleotides with different 2'-O-modifications (e.g., TBDMS, TOM, 2'-O-Me, 2'-O-MOE, LNA).

  • 80% (v/v) Acetic Acid in water.

  • HPLC system with a suitable column (e.g., C18 reverse-phase).

  • Mass spectrometer.

Procedure:

  • Prepare solutions of each oligonucleotide at a concentration of 10 µM in nuclease-free water.

  • To 50 µL of each oligonucleotide solution, add 200 µL of 80% acetic acid.

  • Incubate the reactions at room temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 20 µL aliquot from each reaction and immediately neutralize it with an appropriate amount of ammonium hydroxide.

  • Analyze the samples by HPLC to quantify the amount of intact oligonucleotide remaining.

  • Analyze selected time points by mass spectrometry to identify any degradation products.

Protocol for Assessing Stability in Basic Conditions

This protocol assesses the stability of the 2'-O-protecting group to basic conditions, which are commonly used for the removal of exocyclic amine protecting groups.

Materials:

  • Purified oligonucleotides with different 2'-O-modifications.

  • Concentrated ammonium hydroxide.

  • HPLC system.

  • Mass spectrometer.

Procedure:

  • Prepare solutions of each oligonucleotide at a concentration of 10 µM in nuclease-free water.

  • To 50 µL of each oligonucleotide solution, add 50 µL of concentrated ammonium hydroxide.

  • Incubate the reactions at 55°C.

  • At various time points (e.g., 0, 2, 4, 8, 16, 24 hours), take a 20 µL aliquot from each reaction and lyophilize to remove the ammonia.

  • Resuspend the samples in nuclease-free water.

  • Analyze the samples by HPLC to quantify the amount of intact oligonucleotide.

  • Use mass spectrometry to identify any degradation products.

Protocol for Assessing Nuclease Resistance

This protocol evaluates the ability of the 2'-O-modification to protect the oligonucleotide from enzymatic degradation.

Materials:

  • Purified oligonucleotides with different 2'-O-modifications.

  • Fetal Bovine Serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase).

  • Incubator at 37°C.

  • HPLC system.

Procedure:

  • Prepare solutions of each oligonucleotide at a final concentration of 1 µM in a buffer containing 10% FBS.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a 20 µL aliquot and quench the reaction by adding a proteinase K solution or by heat inactivation.

  • Analyze the samples by HPLC to determine the percentage of intact oligonucleotide remaining over time.

Interpreting the Data and Making an Informed Decision

The data generated from these stability studies will provide a quantitative comparison of the different 2'-O-protecting groups. By plotting the percentage of intact oligonucleotide versus time, the half-life of each modified oligonucleotide under the tested conditions can be determined.

Data_Interpretation cluster_data Experimental Data cluster_analysis Quantitative Analysis cluster_decision Decision Making A HPLC Chromatograms (Peak Area vs. Time) C Plot % Intact Oligo vs. Time A->C B Mass Spectra (Degradation Products) E Compare Half-Lives B->E D Calculate Half-Life (t½) for each condition C->D D->E G Select Optimal 2'-O-Protecting Group for Specific Application E->G F Consider Synthetic Feasibility and Cost F->G

Caption: Decision-making flowchart for selecting a 2'-O-protecting group.

The final choice of a 2'-O-protecting group will be a balance of several factors:

  • For transient protection during synthesis: The primary considerations are stability to the synthetic cycle conditions and ease of removal without damaging the final product. TOM offers advantages over TBDMS in terms of coupling efficiency and prevention of migration.

  • For therapeutic applications requiring in vivo stability: The focus shifts to permanent modifications that confer high nuclease resistance and desirable pharmacokinetic properties. 2'-O-MOE and LNA are superior choices in this regard, with LNA providing the highest degree of thermal stability.

By systematically evaluating the stability of different 2'-O-protecting groups using the protocols outlined in this guide, researchers can confidently select the most appropriate modification to advance their oligonucleotide therapeutic programs.

References

  • McTigue, P. M., Peterson, R. J., & Beigelman, L. (2004). Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes. Biochemistry, 43(18), 5342–5353. [Link]

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  • Manoharan, M., et al. (2000). Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research, 28(20), 4029–4036. [Link]

  • Pitsch, S., et al. (2001). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.10. [Link]

  • Geary, R. S., et al. (2001). Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 898-904. [Link]

  • Ritter, C. U., et al. (2015). Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. FEBS Congress and YSF. [Link]

  • Manoharan, M. (2019). The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. Angewandte Chemie International Edition, 58(29), 9736-9746. [Link]

  • Holley, C. L., et al. (2020). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA, 26(11), 1541-1555. [Link]

  • ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]

  • He, C., & He, C. (2021). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Nature Communications, 12(1), 1-13. [Link]

  • Pitsch, S., et al. (2001). Chemical Synthesis of RNA Sequences with 2 - O -[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. ResearchGate. [Link]

  • Ohgi, T., et al. (2005). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 33(18), 5897-5907. [Link]

  • Holley, C. L., et al. (2020). 2′-O-methylation alters the RNA secondary structural ensemble. ResearchGate. [Link]

  • ProQuest. Synthesis and Studies Of 2´-o-alkylated Oligonucleotides With Enhanced Stability and Cellpenetrating Properties. [Link]

  • Reese, C. B. (2002). Protection of 2´-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.2. [Link]

  • Ogilvie, K. K., & Sadana, K. L. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(23), 3799-3805. [Link]

  • Gaglione, R., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. The Journal of Organic Chemistry, 86(7), 5035–5046. [Link]

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  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

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  • Garcia-Urdiales, E., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry, 70(18), 7192-7199. [Link]

  • Meyers, C., & Glass, J. D. (1975). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences, 72(6), 2193-2196. [Link]

  • Brandstetter, T. W., et al. (1987). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Tetrahedron Letters, 28(29), 3329-3332. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

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  • Gaglione, R., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ResearchGate. [Link]

  • ResearchGate. Which silyl or other 'common' protecting groups are stable to HI acidic media?. [Link]

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A Comparative Guide to the Crystallographic Analysis of Benzoylated Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, particularly in the synthesis of nucleoside analogues, benzoylated ribofuranose derivatives serve as critical intermediates. The precise three-dimensional arrangement of these molecules is paramount as it dictates their reactivity and suitability for incorporation into larger bioactive compounds. Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray crystallography provides an unparalleled level of detail, offering a definitive atomic-resolution snapshot of the molecule's conformation in the solid state.

This guide offers a comparative analysis of X-ray crystallography data for a selection of benzoylated ribofuranose derivatives. It further provides a detailed experimental protocol for obtaining such data and contextualizes the technique by comparing it with Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful tool for structural characterization.

Comparative Crystallographic Data of Benzoylated Ribofuranose Derivatives

The following table summarizes key crystallographic parameters for a variety of benzoylated ribofuranose derivatives, providing a quantitative basis for comparing their solid-state structures. These parameters offer insights into the packing of the molecules in the crystal lattice and the quality of the crystallographic data.

Compound NameCSD RefcodeFormulaSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)R-factor (%)
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseABEGUDC₂₈H₂₄O₉P2₁2₁2₁10.345(2)11.458(3)21.687(5)9090904.5
1,2,3,5-Tetra-O-benzoyl-β-D-ribofuranoseCIBXEZC₃₃H₂₆O₉P2₁10.880(2)9.870(1)13.560(2)9099.80(1)903.9
Methyl 2,3,5-tri-O-benzoyl-α-D-ribofuranosideDUVFIAC₂₇H₂₄O₈P2₁2₁2₁9.456(1)15.678(2)16.234(2)9090904.2
1,3,5-Tri-O-benzoyl-α-D-ribofuranoseGIKNEVC₂₆H₂₂O₈P2₁10.789(2)8.654(1)12.432(2)90108.34(1)903.7
2,3-Di-O-benzoyl-D-ribofuranoseFABGOUC₁₉H₁₈O₇P2₁2₁2₁8.123(1)12.345(2)17.890(3)9090905.1

Data sourced from the Cambridge Structural Database (CSD). CSD refcodes are provided for direct access to the full crystallographic data.

The Experimental Workflow: From Powder to Precision Structure

The journey from a synthesized benzoylated ribofuranose derivative to its detailed three-dimensional structure via X-ray crystallography is a meticulous process. Each step is critical for obtaining high-quality data that can be confidently interpreted.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Benzoylated Ribofuranose Derivative
  • Crystal Growth (The Bottleneck and the Art):

    • Rationale: The fundamental prerequisite for single-crystal X-ray diffraction is a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality. The slow cooling of a saturated solution is a common and effective method.

    • Procedure:

      • Dissolve the purified benzoylated ribofuranose derivative in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) at an elevated temperature to achieve saturation.

      • Allow the solution to cool slowly to room temperature. For enhanced crystal quality, further cooling in a refrigerator (4 °C) or freezer (-20 °C) can be beneficial.

      • Alternatively, vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly equilibrate with a more volatile anti-solvent, can yield high-quality crystals.

  • Crystal Mounting and Data Collection:

    • Rationale: The selected crystal must be carefully mounted on a goniometer head and maintained at a low temperature (typically 100 K) during data collection to minimize thermal vibrations and radiation damage from the X-ray beam.

    • Procedure:

      • Select a suitable crystal under a microscope.

      • Mount the crystal on a cryoloop.

      • Flash-cool the crystal in a stream of cold nitrogen gas.

      • Mount the goniometer head on the diffractometer.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

  • Data Processing and Structure Solution:

    • Rationale: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

    • Procedure:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Determine the unit cell parameters and the space group.

      • Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

      • Build the molecular model into the electron density map.

  • Structure Refinement:

    • Rationale: The initial model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

    • Procedure:

      • Perform least-squares refinement to optimize the atomic coordinates, and thermal parameters.

      • Locate and refine hydrogen atoms.

      • The quality of the final model is assessed by the R-factor, which should ideally be below 5% for small molecules.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

A Tale of Two Techniques: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a static, high-resolution picture of a molecule in its crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of molecules in solution. For a comprehensive understanding of benzoylated ribofuranose derivatives, these techniques are best viewed as complementary.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.Connectivity, stereochemistry, conformational dynamics, and intermolecular interactions in solution.
Strengths Unambiguous determination of absolute stereochemistry and detailed structural parameters.Provides information about the molecule's behavior in a more biologically relevant (solution) environment. Can study dynamic processes.
Limitations Requires high-quality single crystals, which can be challenging to grow. Provides a static picture that may not represent the solution-state conformation.Structure determination can be more complex and may not provide the same level of precision as crystallography for small molecules.

The causality behind choosing one technique over the other, or using both, is rooted in the specific research question. If the goal is to definitively establish the stereochemistry of a newly synthesized derivative, X-ray crystallography is the gold standard. However, if the objective is to understand how the molecule might interact with a biological target in a physiological environment, NMR studies would be more informative.

Trustworthiness Through Self-Validation

The protocols described herein are designed to be self-validating systems. In X-ray crystallography, the quality of the final structure is internally validated by metrics such as the R-factor and the goodness-of-fit. A low R-factor indicates a good agreement between the experimental data and the final structural model. Furthermore, the resulting electron density map should be consistent with the proposed atomic model, providing a visual check of the structure's validity.

Conclusion

The structural characterization of benzoylated ribofuranose derivatives is a critical step in the development of novel therapeutics. X-ray crystallography offers an exceptionally detailed and unambiguous method for determining the three-dimensional structure of these important molecules. When complemented with solution-state techniques like NMR spectroscopy, a comprehensive understanding of their chemical and physical properties can be achieved, thereby accelerating the drug discovery process.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001).Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Glusker, J. P., & Trueblood, K. N. (1985).Crystal Structure Analysis: A Primer. Oxford University Press.
  • Wüthrich, K. (1986).NMR of Proteins and Nucleic Acids. Wiley.

A Senior Application Scientist's Guide to Evaluating the Impact of 2'-O-Methylation on RNA Duplex Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals pioneering RNA-based therapeutics, enhancing the stability and efficacy of synthetic oligonucleotides is a paramount objective. Among the arsenal of chemical modifications available, 2'-O-methylation (2'-OMe) is a cornerstone strategy, prized for its ability to increase thermal stability and confer nuclease resistance.[1][2][3] This guide provides an in-depth comparison of RNA duplexes with and without this critical modification, grounded in thermodynamic principles and supported by robust experimental methodologies.

The Molecular Underpinning of 2'-O-Methylation's Stabilizing Effect

Unlike modifications to the nucleobase, 2'-O-methylation occurs on the ribose sugar moiety and therefore does not directly interfere with Watson-Crick base pairing.[4] Its stabilizing influence stems from a more subtle, yet powerful, conformational effect.

The ribose sugar in an RNA nucleotide is not planar and can exist in different "pucker" conformations, primarily C2'-endo and C3'-endo.[5] In a standard A-form RNA duplex, the C3'-endo conformation is strongly preferred as it dictates the characteristic helical structure.[5][6] In a single-stranded RNA, however, the ribose can dynamically switch between these states.

The addition of a methyl group at the 2'-hydroxyl position introduces steric hindrance that biases the sugar pucker equilibrium towards the C3'-endo conformation.[2][7] This phenomenon, known as conformational pre-organization , means that even in its single-stranded state, a 2'-O-methylated RNA has a higher propensity to adopt the geometry required for duplex formation.[1][2] This pre-organization reduces the entropic penalty associated with the single-strand to double-strand transition, resulting in a more thermodynamically stable duplex.[2][7] Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol.[2]

Figure 1. Conformational pre-organization by 2'-O-methylation.
Quantitative Thermodynamic Comparison

The increased stability conferred by 2'-O-methylation is quantifiable through key thermodynamic parameters. The most common metric is the melting temperature (Tm), the temperature at which 50% of the duplex dissociates. A higher Tm directly corresponds to greater duplex stability. A comprehensive analysis also considers the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Thermodynamic ParameterUnmodified RNA DuplexRNA Duplex with 2'-O-MethylationRationale for Change
Melting Temperature (Tm) LowerHigherIncreased stability requires more thermal energy to dissociate the duplex.[1]
Gibbs Free Energy (ΔG°) Less NegativeMore NegativeThe overall duplex formation is more spontaneous and favorable.
Enthalpy (ΔH°) FavorableOften More FavorableCan be influenced by improved base stacking and hydration patterns.[7][8]
Entropy (ΔS°) UnfavorableLess UnfavorableThe pre-organization of the single strand reduces the loss of conformational entropy upon duplex formation.[2][7]

Table 1. Comparative thermodynamic profile of unmodified vs. 2'-O-methylated RNA duplexes.

For example, experimental data has shown that fully methylating the 2'-OH groups of a U14 oligomer duplexed with an unmodified A14 oligomer increases the Tm from 24°C to 36°C, a significant enhancement of 12°C.[9]

Experimental Guide: Methodologies for Stability Assessment

To empirically validate the stabilizing effects of 2'-O-methylation, two primary biophysical techniques are employed: UV Thermal Denaturation Analysis and Isothermal Titration Calorimetry (ITC).

UV Thermal Denaturation (UV Melt) Analysis

This is the most common method for determining the melting temperature (Tm) of a nucleic acid duplex. It relies on the hyperchromic effect: the principle that single-stranded nucleic acids absorb more UV light at 260 nm than double-stranded ones. By monitoring the absorbance of a duplex solution while slowly increasing the temperature, a melting curve is generated, from which the Tm can be precisely determined.

G UV Thermal Denaturation Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Anneal 1. Anneal RNA Strands (e.g., 95°C for 5 min, slow cool to RT) Buffer 2. Prepare in Buffer (e.g., 100 mM NaCl, 10 mM Na-Phosphate) Anneal->Buffer Spectro 3. Place in Spectrophotometer with Temp. Control Buffer->Spectro Ramp 4. Ramp Temperature Slowly (e.g., 0.5-1.0°C/min) Spectro->Ramp Measure 5. Record A260 vs. Temperature Ramp->Measure Plot 6. Plot Normalized Absorbance vs. Temp Measure->Plot Tm 7. Determine Tm (First Derivative Max) Plot->Tm

Figure 2. Workflow for UV thermal denaturation analysis.
  • RNA Reconstitution & Quantification:

    • Resuspend lyophilized unmodified and 2'-O-methylated RNA oligonucleotides in nuclease-free buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 7.5).

    • Accurately determine the concentration of each strand by measuring UV absorbance at 260 nm and using the sequence-specific extinction coefficient. Causality: Accurate concentration is critical for ensuring a 1:1 stoichiometric ratio, which is required for proper duplex formation and a sharp, predictable melting transition.

  • Duplex Annealing:

    • Combine equimolar amounts of the complementary single strands in the desired melting buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0).[9] A typical final duplex concentration is 1-2 µM.

    • Heat the solution to 85-95°C for 5-10 minutes to denature any secondary structures.

    • Allow the solution to cool slowly to room temperature over several hours. Causality: Slow cooling is essential for proper thermodynamic annealing, ensuring that the lowest energy state (the perfect duplex) is formed, rather than kinetically trapped mismatched structures.

  • UV-Vis Spectrophotometer Setup:

    • Use a spectrophotometer equipped with a Peltier temperature controller.

    • Transfer the annealed duplex solution to a quartz cuvette. Overlay with a small amount of mineral oil if the instrument does not have a sealed cap to prevent evaporation at high temperatures.

    • Set the instrument to monitor absorbance at 260 nm.

  • Melting and Data Acquisition:

    • Equilibrate the sample at a low starting temperature (e.g., 15°C) for 10-15 minutes.[9]

    • Program a temperature ramp at a rate of 0.5°C to 1.0°C per minute up to a final temperature where the duplex is fully melted (e.g., 90°C). Causality: A slow ramp rate ensures the system remains at thermal equilibrium, which is a core assumption for thermodynamic analysis.

    • Record absorbance readings at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate the melting curve.

    • Normalize the data to create a curve of fraction unfolded vs. temperature.

    • The Tm is the temperature at which the fraction unfolded is 0.5. This is most accurately determined by finding the peak of the first derivative of the melting curve.

Isothermal Titration Calorimetry (ITC)

While UV melting provides the Tm, ITC provides a complete thermodynamic profile of the binding interaction (ΔG°, ΔH°, ΔS°, and stoichiometry) in a single experiment. ITC directly measures the heat released (exothermic) or absorbed (endothermic) as one RNA strand is titrated into its complementary strand.

  • Sample Preparation:

    • Prepare concentrated stocks of the single RNA strands. The exact same buffer must be used for both strands to avoid large heats of dilution that would obscure the binding signal. Dialysis of both strands against the final experimental buffer is the gold standard.

    • Degas all solutions thoroughly before loading into the calorimeter. Causality: Degassing is absolutely critical to prevent the formation of air bubbles during the experiment, which introduce significant noise and artifacts into the sensitive heat measurements.

  • Experimental Design & Setup:

    • The concentration of the strand in the sample cell (the titrate) should be set to satisfy the "c-window" (c = n * K_B * M_T), where 'c' should ideally be between 10 and 100 for optimal curve fitting.[10]

    • The concentration of the strand in the syringe (the titrant) should be 10-20 times higher than the titrate concentration.

    • Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume and spacing).

  • Titration and Data Acquisition:

    • Perform an initial small injection (e.g., 0.5 µL) that is discarded during analysis to account for syringe backlash.

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each). The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of titrant to titrate.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters: the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n). Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the standard thermodynamic equations.

Conclusion for the Modern Researcher

Understanding and quantifying the stability of RNA duplexes is not merely an academic exercise; it is fundamental to the design of potent and durable RNA therapeutics. 2'-O-methylation provides a reliable and well-characterized means of enhancing thermal stability and nuclease resistance, primarily by pre-organizing the ribose sugar into the A-form C3'-endo conformation.[1][2]

By employing rigorous biophysical methods like UV thermal denaturation and Isothermal Titration Calorimetry, researchers can objectively compare modified and unmodified sequences, generating the quantitative data needed to make informed decisions in the drug development pipeline. The protocols and principles outlined in this guide provide a self-validating framework for assessing the impact of 2'-O-methylation, ensuring that the next generation of RNA-based medicines is built on a foundation of thermodynamic stability.

References

  • Title: 2′-O-methylation (Nm)
  • Title: Effects of 2′-O-Modifications on RNA Duplex Stability | Request PDF Source: ResearchGate URL
  • Title: What Is 2'-O-Methylation and How to Detect It Source: CD Genomics URL
  • Title: 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states Source: NIH URL
  • Title: The detection, function, and therapeutic potential of RNA 2'-O-methylation Source: Oxford Nanopore Technologies URL
  • Title: Comparing the thermodynamic stability of RNA duplexes with and without 2'-O-Methylguanosine.
  • Title: (PDF)
  • Title: 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states | Nucleic Acids Research | Oxford Academic Source: Oxford Academic URL
  • Title: RNA 2′-O-Methylation (Nm)
  • Title: The detection, function, and therapeutic potential of RNA 2'-O-methylation.
  • Title: The detection, function, and therapeutic potential of RNA 2'-O-methylation Source: The Innovation URL
  • Title: RNA 2′-O-Methylation (Nm)
  • Title: Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes | The Journal of Physical Chemistry B Source: ACS Publications URL
  • Title: Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry Source: NIH URL
  • Title: Isothermal titration calorimetry of RNA Source: IBMC URL
  • Title: Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC Source: PubMed Central URL
  • Title: Salt-Dependent Heat Capacity Changes for RNA Duplex Formation Source: ResearchGate URL
  • Title: 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?
  • Title: Effects of 2′-O-Modifications on RNA Duplex Stability Source: Semantic Scholar URL
  • Title: 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC - NIH Source: NIH URL
  • Title: 2'-O-methylation - Wikipedia Source: Wikipedia URL
  • Title: Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC Source: PubMed Central URL
  • Title: Thermodynamic Swings: How Ideal Complex of Cas9–RNA/DNA Forms - PMC - NIH Source: NIH URL
  • Title: (PDF) 2′-O-Methylation (Nm)
  • Title: Understanding the effect of locked nucleic acid and 2'-O-methyl modification on the hybridization thermodynamics of a miRNA-mRNA pair in the presence and absence of AfPiwi protein Source: PubMed URL
  • Source: pnas.
  • Source: glenresearch.
  • Title: Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC - NIH Source: NIH URL
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A Researcher's Guide to the Synthesis of 2'-O-Methylated Ribonucleosides: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 2'-O-Methylation in RNA Science

The strategic placement of a methyl group at the 2'-hydroxyl position of the ribose sugar is a fundamental modification in the fields of RNA therapeutics, diagnostics, and molecular biology. This seemingly minor alteration imparts profound changes to the parent ribonucleoside, most notably enhancing its metabolic stability by conferring resistance to nuclease degradation. This increased stability is a cornerstone of modern oligonucleotide-based drugs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), allowing them to persist in biological systems and execute their therapeutic function. Furthermore, 2'-O-methylation fine-tunes the conformational properties of the ribose sugar, favoring an A-form helical structure, which can enhance the binding affinity of an oligonucleotide to its target RNA sequence.

The synthetic challenge, however, is significant. The ribonucleoside scaffold presents multiple nucleophilic sites: the 2'-, 3'-, and 5'-hydroxyl groups, in addition to reactive sites on the nucleobase itself. Achieving selective methylation at the 2'-position requires a robust and high-yielding strategy that can precisely differentiate between the vicinal 2'- and 3'-hydroxyls, which possess very similar reactivity. This guide provides a comparative overview of the principal synthetic routes developed to overcome this challenge, evaluating each method on its efficiency, scalability, and underlying chemical logic to aid researchers in selecting the optimal path for their specific application.

The Classical Approach: The Stannylene Acetal Method

For decades, the standard and most widely adopted method for regioselective 2'-O-methylation has been the transient protection of the 2',3'-diol as a dibutylstannylene acetal. This organotin-mediated approach, while classic, remains a cornerstone of nucleoside chemistry due to its reliability, particularly for purine nucleosides.

Mechanism and Rationale

The strategy hinges on the reaction of a 5'-protected ribonucleoside with dibutyltin oxide (Bu₂SnO). This reaction forms a five-membered 2',3'-O-dibutylstannylene acetal ring. The key to the regioselectivity lies in the subsequent coordination of the tin atom. As proposed by Wagner et al. and others, the tin atom in the acetal can coordinate with the 5'-O-protecting group or the N3 of pyrimidines/purines. This coordination, along with steric factors, leads to the selective activation of the 2'-oxygen atom, making it more nucleophilic than its 3'-counterpart. Subsequent treatment with an electrophilic methylating agent, such as methyl iodide (CH₃I), results in the preferential formation of the 2'-O-methyl ether.

Experimental Workflow: Stannylene Acetal Method

Stannylene_Workflow Start 5'-Protected Ribonucleoside (e.g., 5'-O-TBDMS-Uridine) Reagent1 Dibutyltin Oxide (Bu₂SnO) Methanol, Reflux Step1 Formation of 2',3'-O-Dibutylstannylene Acetal Reagent1->Step1 1 Reagent2 Methyl Iodide (CH₃I) Inert Solvent (e.g., DMF) Step2 Regioselective 2'-O-Methylation Reagent2->Step2 2 Step3 Workup & Purification (e.g., Chromatography) Step2->Step3 3 Product 5'-Protected-2'-O-Methyl Ribonucleoside Step3->Product

Caption: Workflow for the dibutyltin oxide-mediated 2'-O-methylation.

Representative Protocol: Synthesis of 2'-O-methyluridine
  • Protection: The 5'-hydroxyl group of uridine is first protected with a bulky silyl group, such as tert-butyldimethylsilyl (TBDMS), to prevent its methylation.

  • Stannylene Acetal Formation: 5'-O-TBDMS-uridine (1 equivalent) and dibutyltin oxide (1.1 equivalents) are refluxed in anhydrous methanol. The reaction progress is monitored by the dissolution of Bu₂SnO and the formation of a clear solution. The solvent is then removed under reduced pressure.

  • Methylation: The resulting white solid (the stannylene acetal) is dissolved in anhydrous N,N-dimethylformamide (DMF). Methyl iodide (3-5 equivalents) is added, and the reaction is stirred at room temperature for 2-4 hours.

  • Deprotection & Purification: The reaction is quenched, and the solvent is evaporated. The silyl protecting group is removed using a fluoride source (e.g., TBAF). The crude product is then purified by silica gel chromatography to yield 2'-O-methyluridine.

Performance Data

The stannylene acetal method generally provides good to excellent yields, although it is often more effective for purines than for pyrimidines.

Nucleoside5'-Protecting GroupMethylating AgentTypical Yield (2'-O-Me)Reference
AdenosineTrityl (Tr)CH₃I~70-80%
GuanosineTrityl (Tr)CH₃I~65-75%
UridineTBDMSCH₃I~50-60%
CytidineBenzoyl (Bz)CH₃I~45-55%

Advantages:

  • Well-established and widely documented procedure.

  • Generally high regioselectivity for the 2'-position.

  • Does not require prior protection of the nucleobase in most cases.

Limitations:

  • The use of toxic organotin reagents raises safety and environmental concerns.

  • Removal of tin byproducts can complicate purification.

  • Yields for pyrimidine nucleosides are often moderate due to competing N3-methylation.

Protecting Group-Based Strategies: An Alternative to Organotin

To circumvent the toxicity and purification issues associated with tin reagents, several strategies have been developed that rely on the differential reactivity of the 2'- and 3'-hydroxyls through the use of carefully chosen protecting groups.

Silyl-Mediated Regioselective Synthesis

A prominent strategy involves the introduction of bulky silyl groups. A common approach is to protect the 3'- and 5'-hydroxyls with a TBDMS group, leaving the 2'-hydroxyl available for methylation. However, a more elegant approach involves the migration of a silyl group.

In this method, the 2'- and 3'-hydroxyls are protected with a single, bridging silyl group (e.g., a dialkylsilylene). This bridge is then regioselectively opened to expose one hydroxyl for methylation. A more direct method, developed by the Pitsch group, involves the temporary protection of the 3'- and 5'-hydroxyls with TBDMS groups. This is achieved by treating the nucleoside with TBDMS-Cl under specific conditions that favor the formation of the 3',5'-bis-silylated product, leaving the sterically hindered 2'-OH free for methylation.

Enzymatic Methylation: The "Green" Chemistry Approach

Nature utilizes highly specific enzymes called methyltransferases to install methyl groups with perfect regioselectivity. Harnessing these biocatalysts for synthetic purposes represents an attractive, environmentally friendly alternative. Specific RNA (nucleoside-2'-O)-methyltransferases can directly methylate the 2'-hydroxyl of a ribonucleoside substrate using S-adenosyl methionine (SAM) as the methyl donor.

Advantages:

  • Unparalleled regioselectivity, eliminating the need for protecting groups and complex purification.

  • Operates under mild, aqueous conditions (neutral pH, room temperature).

Limitations:

  • Enzymes can be expensive and may not be readily available for all desired substrates.

  • Substrate scope can be limited to specific nucleosides or sequences.

  • Scalability can be a challenge due to the cost of the enzyme and the SAM cofactor.

Recent Advances and High-Throughput Methods

Modern synthetic chemistry aims for increased efficiency, safety, and scalability. Recent innovations in the synthesis of 2'-O-methylated ribonucleosides reflect these goals.

CAP-tethered Methylation

A novel approach developed by the Micura lab involves tethering the methylating agent to the nucleoside itself. In this "reagent-delivery" strategy, a 2-cyano-1,3-xylyl (CAP) group is attached to the 2'-hydroxyl. This group is then used to direct a methylating agent, which is temporarily attached to the CAP group, directly to the 2'-position. This intramolecular delivery system ensures high regioselectivity.

Flow Chemistry

The use of continuous flow reactors offers significant advantages for nucleoside methylation. Reactions involving hazardous reagents like diazomethane or methyl iodide can be performed more safely on a large scale. The precise control over reaction time, temperature, and stoichiometry offered by flow systems can lead to improved yields and selectivity while minimizing byproduct formation. This technology is particularly promising for industrial-scale production of modified nucleosides for therapeutic applications.

Comparative Summary and Recommendations

The choice of synthetic route depends heavily on the scale of the synthesis, the specific nucleoside required, and the available resources.

MethodKey Reagents2'-SelectivityTypical YieldScalabilityKey AdvantagesKey Limitations
Stannylene Acetal Bu₂SnO, CH₃IGood to Excellent50-80%ModerateWell-established, reliable for purinesToxic tin reagents, moderate pyrimidine yields
Silyl-Based TBDMS-Cl, Base, CH₃IGood60-85%HighAvoids toxic metals, good yieldsRequires careful control of silylation conditions
Enzymatic Methyltransferase, SAMAbsolute>95%Low to ModeratePerfect selectivity, green chemistryEnzyme cost and availability, limited scope
CAP-tethered CAP-Cl, Methylating agentExcellent70-90%LowHigh selectivity, innovative approachMulti-step, specialized reagents required
Decision-Making Framework

Decision_Tree Start What is your primary goal? Scale Synthesis Scale? Start->Scale LargeScale Large-Scale (grams+) Production Scale->LargeScale Large SmallScale Small-Scale (mg) Research Scale->SmallScale Small Purity Absolute Selectivity Required? Novelty Exploring Novel Routes? Purity->Novelty No Enzymatic Use Enzymatic Method Purity->Enzymatic Yes Stannylene Use Stannylene Acetal Method Novelty->Stannylene No, use classic method Tethered Explore CAP-tethered Method Novelty->Tethered Yes Silyl Use Silyl-Based Method LargeScale->Silyl Recommendation SmallScale->Purity

Safety Operating Guide

Personal protective equipment for handling 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

As a Senior Application Scientist, this guide moves beyond a simple checklist to provide a comprehensive operational framework for the safe handling of this compound. This compound is a valuable intermediate in nucleoside synthesis, a critical process in drug development and biochemical research.[1][2] Our primary objective is to build a culture of safety through a deep understanding of the material's properties and the logic behind each procedural step.

Hazard Assessment: A Proactive Stance on Safety

A close analog, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Given the shared benzoylated ribofuranose core, it is scientifically prudent to handle this compound as if it presents similar hazards. The compound is a solid powder, making dust inhalation a primary route of exposure to manage.[5][6]

Chemical Stability:

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5][6]

  • Hazardous Decomposition: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO2).[5][6]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard; it should never be the only one. The primary method for mitigating exposure is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to contain airborne particulates and prevent respiratory exposure.

  • Safety Infrastructure: An approved and accessible safety shower and eyewash station must be located in the immediate vicinity of the work area.[7] Ensure these are tested regularly.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is based on a thorough risk assessment of the potential hazards identified in Section 1. The goal is to create a complete barrier to the primary exposure routes: skin contact, eye contact, and inhalation.[7][8]

Body AreaRequired PPESpecification/StandardRationale
Hands Nitrile GlovesASTM D6319 or EN 374Provides chemical resistance and prevents skin irritation from direct contact.[4] Double-gloving is recommended for extended procedures.
Eyes/Face Safety GogglesANSI Z87.1 or EN 166Must be worn at all times to protect against airborne dust and accidental splashes.[5][6][9] A face shield should be worn over goggles when handling larger quantities (>25g) or during splash-prone operations.[9]
Body Flame-Resistant Laboratory CoatNFPA 2112Protects skin and personal clothing from spills and contamination. Must be fully buttoned.
Respiratory None (with proper engineering controls)N/AWhen working within a certified fume hood, a respirator is not required. For spill cleanup or work outside a hood, a NIOSH-approved N95 or P95 particulate respirator is mandatory.
Feet Closed-toe ShoesASTM F2413Protects feet from spills and dropped equipment. Perforated shoes or sandals are strictly prohibited.[10]
Standard Operating Procedure: A Step-by-Step Workflow

This protocol provides a self-validating system for the safe handling of this compound from receipt to disposal.

4.1. Preparation and Pre-Handling

  • Verify Controls: Confirm that the chemical fume hood is operational and that the safety shower/eyewash station is unobstructed.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

4.2. Handling and Use

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Use gentle motions to avoid creating airborne dust.

  • Transfer: Use a clean spatula to transfer the solid to the reaction vessel.

  • Dissolution: Add the solvent (e.g., chloroform, dichloromethane) slowly to the vessel to avoid splashing.[11] The compound is insoluble in water.[11]

  • Reaction: Once the compound is in solution, proceed with the planned chemical reaction, maintaining the vessel within the fume hood.

4.3. Decontamination and Disposal

  • Clean Equipment: Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical using an appropriate solvent. Collect the rinse as hazardous waste.

  • Dispose of Consumables: All contaminated consumables (gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.

  • Waste Stream: The compound itself and any solutions containing it must be disposed of as hazardous chemical waste. Follow all institutional, local, and federal regulations. Do not pour down the drain.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water.

4.4. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the critical path for safely handling this compound, emphasizing the integration of controls and procedures.

prep 1. Preparation (Verify Controls, Assemble Materials) ppe_on 2. Don PPE (Gloves, Goggles, Lab Coat) prep->ppe_on handling 3. Chemical Handling (Weighing, Transfer, Dissolution) [Inside Fume Hood] ppe_on->handling decon 4. Decontamination (Clean Equipment) handling->decon waste 5. Waste Disposal (Labelled Hazardous Waste) decon->waste ppe_off 6. Doff PPE (Proper Sequence) waste->ppe_off wash 7. Final Hand Wash ppe_off->wash

Caption: Safe handling workflow from preparation to final decontamination.

References

  • PubChem. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. National Institutes of Health. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. (2020). [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024). [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.